4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRNAUFYDOWTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677909 | |
| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-48-5 | |
| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its structural features, propose a robust synthetic pathway, and explore its potential for chemical diversification through key reactions. This document is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this compound as a scaffold for novel therapeutic agents.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinolone motif is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Since the discovery of the antibacterial activity of nalidixic acid, a 4-quinolone-3-carboxylic acid derivative, in 1962, this class of compounds has been extensively developed, leading to the highly successful fluoroquinolone antibiotics.[2][3] These agents primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[4]
Beyond their antibacterial prowess, quinolone derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-HIV, and cannabinoid receptor modulating effects.[1] The versatility of the quinolone scaffold, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of combinatorial libraries aimed at discovering novel bioactive molecules.[2]
This compound is a particularly valuable derivative. Its key structural features—the bromine atom at the C4 position, the fluorine atom at the C6 position, and the ethyl ester at the C3 position—offer distinct handles for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its structure and available data from suppliers and databases.[5]
| Property | Value / Information | Source |
| Molecular Formula | C₁₂H₉BrFNO₂ | |
| Molecular Weight | 298.11 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | CCOC(=O)C1=C(Br)C2=C(N=C1)C=C(F)C=C2 | [5] |
| InChI | 1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Predicted XlogP | 3.2 | [5] |
| Hydrogen Bond Acceptors | 3 | Inferred |
| Hydrogen Bond Donors | 0 | Inferred |
Note: Some properties are predicted and await experimental verification.
The predicted lipophilicity (XlogP of 3.2) suggests moderate solubility in organic solvents and limited solubility in aqueous media, a common characteristic for such scaffolds. The fluorine atom at the C6 position is known to enhance the potency and metabolic stability of many fluoroquinolone antibiotics.[2]
Synthesis of the Quinoline Scaffold: A Proposed Protocol
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[6][7] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[6] For the synthesis of the target compound, a plausible precursor to the final brominated product would be ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. The subsequent bromination at the 4-position is a critical step.
Below is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on established Gould-Jacobs reaction conditions and subsequent halogenation steps for analogous quinoline systems.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. The reaction progress can be monitored by TLC.
-
Cyclization: Once the condensation is complete, add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane or petroleum ether to facilitate the precipitation of the product. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Protocol: Bromination of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
-
Reaction Setup: In a fume hood, charge a round-bottom flask with ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0-3.0 eq) as both the reagent and solvent.
-
Reaction: Heat the mixture to 100-110 °C and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Chemical Reactivity and Derivatization Potential
The strategic placement of the bromo, fluoro, and ethyl ester groups makes this molecule a highly versatile scaffold for generating a library of novel compounds.
Diagram of Key Derivatization Pathways
Caption: Key reaction pathways for the derivatization of the target scaffold.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[8][9] This is a powerful strategy for exploring the SAR at this position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[10][11]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Modification of the C3-Ester Group
The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides or other ester derivatives. The carboxylic acid itself is a key functional group in many quinolone antibiotics, contributing to their binding to DNA gyrase.[12]
Experimental Protocol: Ester Hydrolysis and Amide Formation
-
Ester Hydrolysis: Dissolve the this compound in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt, a base (e.g., DIPEA), and the desired amine (1.1 eq). Stir at room temperature until the reaction is complete. Perform an aqueous work-up and purify the amide product by column chromatography or recrystallization.[3]
Applications in Drug Discovery and Future Directions
This compound is a high-potential starting material for the synthesis of novel therapeutic agents. The known biological activities of the fluoroquinolone class suggest several promising avenues for research:
-
Antibacterial Agents: By modifying the C4 and C3 positions, it may be possible to develop novel antibacterial agents with improved activity against resistant strains or a broader spectrum of activity.[12]
-
Anticancer Agents: The quinoline scaffold has been explored for its anticancer properties.[4] Derivatization of the title compound could lead to the discovery of novel cytotoxic agents.
-
Antiviral and Antiparasitic Agents: The versatility of the scaffold allows for its use in the synthesis of compounds targeting viral enzymes or parasitic life cycles.[1][13]
The key to unlocking the potential of this scaffold lies in the systematic generation of compound libraries through the synthetic routes outlined above, followed by high-throughput screening against a range of biological targets.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as an eye irritant (H319). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its multiple points for chemical modification, combined with the proven therapeutic relevance of the quinolone core, make it an invaluable tool for researchers. The synthetic and derivatization protocols provided in this guide offer a robust starting point for the exploration of new chemical space and the discovery of novel bioactive compounds.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]
-
MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
physicochemical characteristics of 4-bromo-6-fluoroquinoline-3-carboxylate
An In-depth Technical Guide to the Physicochemical Characteristics of 4-bromo-6-fluoroquinoline-3-carboxylate
Foreword: Navigating the Known and the Predicted
In the landscape of drug discovery and materials science, specific small molecules often emerge as key intermediates with significant potential. 4-bromo-6-fluoroquinoline-3-carboxylate is one such molecule, situated at the intersection of halogenated heterocycles and pharmacologically relevant quinoline scaffolds. While comprehensive physicochemical data for this specific carboxylic acid is not extensively cataloged in public-access databases, a wealth of information can be derived from its common precursor, Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, and from the well-established principles of physical organic chemistry.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and characterizing this molecule. We will proceed by combining established data on its ethyl ester precursor with predictive insights and detailed, field-proven experimental protocols. This approach not only outlines the expected properties of the target compound but also equips the researcher with the methodologies required to validate these characteristics in their own laboratories. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable data.
Molecular Structure and Its Implications
The functionality of 4-bromo-6-fluoroquinoline-3-carboxylate is dictated by its distinct structural features: a quinoline core, halogen substituents (bromo and fluoro), and a carboxylic acid group. Each of these components imparts specific electronic and steric properties that influence the molecule's overall behavior.
-
Quinoline Core : The fused aromatic ring system is largely planar and hydrophobic. The nitrogen atom at position 1 acts as a hydrogen bond acceptor and a weak base, significantly influencing the molecule's pKa.[1]
-
Carboxylate Group (C3) : This is the primary functional group for derivatization and salt formation. Its acidic nature governs the molecule's solubility in aqueous media at different pH values.
-
Bromo Group (C4) : The bromine atom is a key handle for synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions.[2] Its electron-withdrawing nature also influences the acidity of the quinoline ring system.
-
Fluoro Group (C6) : Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions.[3][4]
Below is a diagram illustrating the relationship between the commonly available ethyl ester and the target carboxylic acid.
Caption: Synthetic relationship between the ester precursor and the target carboxylic acid.
Predicted and Known Physicochemical Properties
Quantitative data provides the foundation for designing experiments, formulating products, and predicting in vivo behavior. The following table summarizes known data for related compounds and provides expert predictions for the target molecule.
| Property | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | 4-bromo-6-fluoroquinoline | 4-bromo-6-fluoroquinoline-3-carboxylate (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₂H₉BrFNO₂ | C₉H₅BrFN[5][6] | C₁₀H₅BrFNO₂ | Based on structure. |
| Molecular Weight | 298.11 g/mol | 226.05 g/mol [5][6] | 270.06 g/mol | Calculated from the molecular formula. |
| Physical State | Solid | Off-white solid powder[7] | Crystalline solid | Carboxylic acids of this size are typically solids at room temperature. |
| Melting Point (°C) | Not specified | 77 - 78 °C[7] | > 150 °C (with potential decomposition) | The introduction of a carboxylic acid allows for strong intermolecular hydrogen bonding, significantly raising the melting point compared to the non-carboxylated analog. |
| Aqueous Solubility | Insoluble (predicted) | Not specified | pH-dependent; low in acidic pH, higher in neutral to basic pH | The carboxylate group will be deprotonated at higher pH, forming a more soluble carboxylate salt. |
| pKa | Not applicable | Not applicable | 3.5 - 4.5 | The electron-withdrawing effects of the quinoline ring and halogens will increase the acidity (lower the pKa) compared to a simple benzoic acid (~4.2). |
| LogP (predicted) | ~3.2[8] | ~3.0[9] | ~2.5 | Replacing the ethyl group with a hydrogen and introducing an ionizable center decreases lipophilicity. |
Experimental Protocols for Physicochemical Characterization
To validate the predicted values and fully characterize the molecule, a series of standardized experiments are required. The following sections detail the methodologies for determining key parameters.
Determination of Melting Point
Causality: The melting point is a critical indicator of purity and reflects the strength of intermolecular forces. A sharp melting range typically indicates a high degree of purity.
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid preliminary heating (~10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C/min) through the expected range to ensure thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.
Aqueous Solubility Determination (pH-Dependent)
Causality: Solubility is a cornerstone of drug development, influencing everything from dissolution rate to bioavailability. For an ionizable compound like a carboxylic acid, solubility is intrinsically linked to pH.
Workflow Diagram:
Caption: Workflow for pH-dependent aqueous solubility determination.
Methodology (Shake-Flask Method):
-
Preparation: Prepare a series of aqueous buffers at physiologically and chemically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Incubation: Add an excess amount of solid 4-bromo-6-fluoroquinoline-3-carboxylate to a vial containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Separation: After equilibration, allow the samples to stand. Remove an aliquot of the supernatant and clarify it by filtration (using a filter compatible with the sample, e.g., 0.22 µm PVDF) or centrifugation to remove all solid particles.
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the clarified supernatant with the same solvent.
-
Analyze the diluted sample and standards using a validated HPLC-UV method.[10][11]
-
Calculate the concentration in the supernatant using the calibration curve. This concentration represents the equilibrium solubility at that specific pH.
-
pKa Determination
Causality: The pKa value defines the pH at which the acidic (neutral) and conjugate base (anionic) forms of the molecule are present in equal concentrations. It is a critical parameter for predicting solubility, absorption, and receptor binding.
Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration Setup: Use a calibrated pH electrode and an auto-buret. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.
-
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and fluoro substituents. A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (>10 ppm), which will disappear upon D₂O exchange.
-
¹³C NMR: Will display signals for all 10 carbon atoms. The carboxyl carbon will appear at a characteristic downfield position (~165-175 ppm). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable for carbons near the fluorine atom.[3]
-
¹⁹F NMR: Will show a singlet (if no other fluorine atoms are present), providing a clean method for assessing purity and identity.[3]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is ideal for this molecule.
-
Negative Ion Mode (ESI-): Will show a strong signal for the deprotonated molecule [M-H]⁻ at m/z corresponding to C₁₀H₄BrFNO₂⁻.
-
Positive Ion Mode (ESI+): May show the protonated molecule [M+H]⁺, though typically weaker for carboxylic acids.
-
High-Resolution MS (HRMS): Essential for confirming the elemental composition by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by ~2 Da.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band will appear around 1700-1730 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
-
C-F and C-Br Stretches: These will appear in the fingerprint region (typically < 1400 cm⁻¹).
Conclusion and Future Directions
4-bromo-6-fluoroquinoline-3-carboxylate stands as a valuable and versatile building block. While direct experimental data is sparse, its physicochemical properties can be reliably predicted based on its structure and the behavior of closely related analogs. The true value of this guide lies in the detailed, validated protocols provided, which empower researchers to generate high-quality, in-house data.
The characterization workflow outlined here—from basic property measurement to advanced spectroscopic confirmation—provides a comprehensive framework for establishing a complete physicochemical profile. This foundational knowledge is indispensable for any subsequent research, whether it involves leveraging the compound in complex synthetic routes for novel anticancer agents,[2] developing new antibacterial drugs,[4] or exploring its potential in materials science.
References
-
Wunberg, T., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. Retrieved from [Link]
-
Getachew, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]
-
PubChemLite. 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]
-
Piejko, M., & Staroń, R. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]
-
Piejko, M., & Staroń, R. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH. Retrieved from [Link]
-
Getachew, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved from [Link]
-
PubChemLite. 4-bromo-6-fluoroquinoline. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]
- 6. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. PubChemLite - this compound (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 4-bromo-6-fluoroquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes with detailed protocols, and its significance as a versatile intermediate in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a halogenated quinoline derivative with the molecular formula C₁₂H₉BrFNO₂ and a molecular weight of 298.11 g/mol .[1][2] The molecule features a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.
The structure is characterized by key substitutions that impart specific reactivity and potential biological activity:
-
A bromine atom at the 4-position : This halogen provides a reactive handle for various cross-coupling reactions, allowing for further molecular diversification.
-
A fluorine atom at the 6-position : The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3]
-
An ethyl carboxylate group at the 3-position : This ester group can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many biologically active compounds, particularly in the quinolone class of antibiotics.
A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BrFNO₂ | [1][2] |
| Molecular Weight | 298.11 g/mol | [1][2] |
| InChI Key | LTRNAUFYDOWTMH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC(=O)C1=C(Br)C2=CC(=C(F)C=C2)N=C1 | [4] |
| Appearance | Solid (predicted) | [2] |
Synthetic Pathways: The Gould-Jacobs Approach
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure strongly suggests a synthesis based on the well-established Gould-Jacobs reaction .[1][5] This powerful method for constructing the quinoline ring system involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by a thermal cyclization.
The proposed synthetic workflow is outlined below:
Caption: Proposed Gould-Jacobs synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-established procedure for similar quinoline syntheses and is expected to be effective for the target molecule.
Step 1: Condensation of 4-Bromo-2-fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
To a round-bottom flask, add equimolar amounts of 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
-
Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, the reaction mixture is cooled, and the intermediate, diethyl 2-((4-bromo-2-fluorophenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.
Causality: The initial step is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient enol ether of DEEM, leading to the elimination of ethanol and the formation of a stable enamine intermediate.
Step 2: Thermal Cyclization
-
The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.
-
The mixture is heated to approximately 240-260 °C. The high temperature facilitates the intramolecular cyclization.[6] The reaction progress is monitored by TLC.
-
After completion (typically 30-60 minutes), the reaction mixture is cooled, and the product, ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate, precipitates. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
Causality: The high temperature provides the necessary activation energy for the 6-pi electrocyclization to occur, forming the quinoline ring system. This is followed by tautomerization to the more stable 4-quinolone form.
Step 3: Bromination of the 4-hydroxyquinoline
-
The ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). A similar chlorination can be achieved with thionyl chloride.[7]
-
The reaction is typically performed in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile and heated to reflux.
-
After the reaction is complete, the mixture is carefully poured onto ice water to quench the excess brominating agent.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Causality: The 4-hydroxy group of the quinolone is converted into a good leaving group by the phosphorus halide, which is then displaced by a bromide ion to yield the final product.
Structural Characterization (Predicted)
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, a quartet and a triplet for the ethyl ester group, and a characteristic downfield singlet for the proton at the 2-position of the quinoline ring.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring (with characteristic C-F couplings), and the carbons of the ethyl group.
-
¹⁹F NMR: A singlet is expected for the fluorine atom at the 6-position.
3.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
-
C=O stretching of the ester group, typically around 1720-1740 cm⁻¹.
-
C-O stretching of the ester, usually in the 1250-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ range.
-
C-F stretching , which would appear in the fingerprint region.
3.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity due to the presence of the bromine atom. Predicted m/z values for common adducts include [M+H]⁺ at 297.98735 and [M+Na]⁺ at 319.96929.[4]
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a "privileged structure" in medicinal chemistry, found in a wide range of biologically active compounds.[3]
4.1. Precursor for Fluoroquinolone Antibiotics
The 4-quinolone-3-carboxylic acid motif is the core structure of the fluoroquinolone class of antibiotics.[8] These drugs exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The title compound can be readily converted to the corresponding carboxylic acid, which can then be further modified, particularly at the 7-position, to generate novel fluoroquinolone analogues with potentially improved activity against resistant bacterial strains.
4.2. Intermediate for Anticancer Agents
Quinolone derivatives have also shown promise as anticancer agents.[10][11] The planar quinoline ring system can intercalate into DNA, and various derivatives have been shown to inhibit topoisomerases, which are also crucial for cancer cell proliferation. The bromo and fluoro substituents on the title compound offer opportunities for synthetic diversification to explore structure-activity relationships in the development of new anticancer drugs.
4.3. Scaffold for Other Therapeutic Targets
The versatility of the quinoline scaffold extends beyond antibacterial and anticancer applications. Derivatives have been investigated for a range of other biological activities, including antiviral, antifungal, and anti-inflammatory properties.[11] The reactive bromine at the 4-position of the title compound allows for the introduction of various substituents through cross-coupling reactions, enabling the generation of libraries of novel compounds for screening against a wide array of biological targets.
The synthetic pathway for diversification is depicted below:
Caption: Diversification of the target compound via cross-coupling reactions.
Safety and Handling
This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound is a strategically important building block for chemical synthesis and drug discovery. Its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction. The presence of versatile functional groups, including a reactive bromine atom, a fluorine atom for modulating physicochemical properties, and an ester group that can be converted to a carboxylic acid, makes it an ideal starting material for the development of novel quinoline-based therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
-
PubChem. (n.d.). Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
- Google Patents. (n.d.). EP0155244A2 - 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658.
- Rádl, S., & Stach, O. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
- Iaroshenko, V. O., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Patil, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 14(5), 796-827.
-
Eureka. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]
- Google Patents. (n.d.). EP 3630724 B1 - Substituted indoline derivatives as dengue viral replication inhibitors.
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectral characteristics of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a compound of interest in medicinal chemistry and materials science. As a quinoline derivative, its structural elucidation through spectroscopic methods is crucial for synthesis verification, purity assessment, and understanding its chemical behavior. This document synthesizes established spectroscopic principles to predict and interpret the spectral data for this specific molecule, offering a robust framework for researchers in the field.
The quinoline scaffold is a privileged structure in drug discovery, and the strategic placement of bromo, fluoro, and ethyl carboxylate moieties significantly influences the molecule's electronic and steric properties.[1] Understanding the spectral signatures of these features is paramount for any research and development endeavor involving this compound.
Molecular Structure and Spectroscopic Overview
The logical workflow for the complete spectral characterization of a novel or synthesized compound like this compound is outlined below. This process ensures a comprehensive and validated structural assignment.
Caption: Logical relationships between the molecular structure and its expected spectroscopic signatures.
Conclusion
The structural characterization of this compound relies on a multi-technique spectroscopic approach. By combining the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and predicted spectral data to aid researchers in the synthesis, purification, and analysis of this and related quinoline derivatives, thereby accelerating research and development in medicinal chemistry and materials science.
References
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]
-
4 - Supporting Information. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. Available at: [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]
-
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available at: [Link]
Sources
An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-bromo-6-fluoroquinoline-3-carboxylate
Introduction: The Significance of 4-bromo-6-fluoroquinoline-3-carboxylate in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 4-bromo-6-fluoroquinoline-3-carboxylate, is a prime example of a highly functionalized quinoline derivative with significant potential in drug discovery programs.[3][4] The presence of a bromine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylate group at the 3-position provides multiple points for further chemical modification, making it a valuable intermediate in the synthesis of novel bioactive compounds.[4]
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 4-bromo-6-fluoroquinoline-3-carboxylate. As a Senior Application Scientist, the aim is not merely to present data but to provide a framework for understanding how these analytical techniques can be used to unambiguously determine the structure and purity of this important molecule. We will delve into the causal relationships between the molecular structure and the resulting spectral data, offering insights grounded in established spectroscopic principles.
Molecular Structure and Key Features for Spectroscopic Analysis
A thorough understanding of the molecular structure is paramount for the accurate interpretation of its spectroscopic data. The key features of 4-bromo-6-fluoroquinoline-3-carboxylate that will influence its NMR and mass spectra are:
-
The Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
Substituent Positions: The specific locations of the bromine, fluorine, and carboxylate groups dictate the electronic environment of the ring protons and carbons.
-
Electronegative Halogens: The bromine and fluorine atoms will exert significant inductive and mesomeric effects, influencing the chemical shifts of nearby nuclei.
-
The Carboxylate Group: This electron-withdrawing group will also impact the electronic distribution within the molecule.
Below is a diagram illustrating the structure and numbering of 4-bromo-6-fluoroquinoline-3-carboxylate.
Caption: Structure of 4-bromo-6-fluoroquinoline-3-carboxylate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-6-fluoroquinoline-3-carboxylate, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.
Expected Chemical Shifts and Coupling Patterns:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2 | 9.0 - 9.5 | s | - | This proton is adjacent to the nitrogen atom and the carboxylate group, leading to significant deshielding. The absence of a proton at the 3-position results in a singlet. |
| H-5 | 8.0 - 8.5 | d | J(H5-H7) ≈ 2-3 Hz (meta) | The fluorine at the 6-position will deshield this proton. It will exhibit meta-coupling to H-7. |
| H-7 | 7.5 - 8.0 | dd | J(H7-H8) ≈ 8-9 Hz (ortho), J(H7-H5) ≈ 2-3 Hz (meta) | This proton is ortho to H-8 and meta to H-5, resulting in a doublet of doublets. |
| H-8 | 7.8 - 8.3 | d | J(H8-H7) ≈ 8-9 Hz (ortho) | This proton is ortho to H-7, leading to a doublet. |
| -COOH | > 12 | br s | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. |
Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the acidic proton of the carboxylate group. In solvents like CDCl₃, this proton may exchange too rapidly to be observed. It is also important to be aware that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions between the aromatic rings.[5][6] Therefore, running spectra at a defined concentration is recommended for reproducibility.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[7]
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C-2 | 150 - 155 | Attached to nitrogen and adjacent to the carboxylate group, this carbon is deshielded. |
| C-3 | 120 - 125 | This carbon is substituted with the carboxylate group. |
| C-4 | 115 - 120 | The bromine atom will cause a downfield shift compared to an unsubstituted quinoline. |
| C-4a | 145 - 150 | A quaternary carbon at the ring junction. |
| C-5 | 125 - 130 | Influenced by the fluorine at the 6-position. |
| C-6 | 155 - 165 (d, ¹J(C-F) ≈ 250 Hz) | Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F. |
| C-7 | 115 - 125 (d, ²J(C-F) ≈ 20-25 Hz) | This carbon will show a smaller doublet due to two-bond coupling to fluorine. |
| C-8 | 130 - 135 | A standard aromatic carbon chemical shift. |
| C-8a | 140 - 145 | A quaternary carbon at the ring junction. |
Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of non-equivalent protons and carbons in the molecule. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Experimental Workflow for Mass Spectrometry Analysis:
Caption: A generalized workflow for mass spectrometry analysis.
Expected Molecular Ion and Isotopic Pattern
The molecular formula for 4-bromo-6-fluoroquinoline-3-carboxylate is C₁₀H₅BrFNO₂. The monoisotopic mass is approximately 284.95 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] This will result in two molecular ion peaks of almost equal intensity:
-
[M]⁺˙: at m/z corresponding to the molecule with ⁷⁹Br.
-
[M+2]⁺˙: at m/z corresponding to the molecule with ⁸¹Br.
This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathway
Electron ionization (EI) is a "hard" ionization technique that can induce significant fragmentation, providing valuable structural information.[10] For 4-bromo-6-fluoroquinoline-3-carboxylate, several fragmentation pathways are plausible:
-
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da).
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da).
-
Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles is the elimination of a neutral molecule of hydrogen cyanide (27 Da).
The following diagram illustrates a potential fragmentation pathway:
Caption: A simplified predicted fragmentation pathway for 4-bromo-6-fluoroquinoline-3-carboxylate.
Quantitative Data Summary:
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [M]⁺˙ | 284.95 / 286.95 | Molecular Ion |
| [M-COOH]⁺ | 240.96 / 242.96 | Loss of the carboxyl group |
| [M-Br]⁺ | 206.00 | Loss of a bromine radical |
| [M-COOH-HCN]⁺ | 213.95 / 215.95 | Subsequent loss of HCN from the [M-COOH]⁺ fragment |
Conclusion: A Synergistic Approach to Structural Elucidation
The structural characterization of 4-bromo-6-fluoroquinoline-3-carboxylate is a clear demonstration of the synergistic power of NMR and mass spectrometry. While NMR provides an intricate map of the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry confirms the molecular weight, elemental composition, and offers clues to the molecule's stability and fragmentation behavior. The principles and predictive data outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and other similarly substituted quinoline derivatives. By understanding the "why" behind the spectral data, we can approach structural elucidation with greater confidence and precision, accelerating the pace of innovation in medicinal chemistry.
References
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
- PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
- PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
- Chemistry LibreTexts. (2014). Mass Spectrometry.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra.
- Benchchem. (n.d.). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Biological Activities of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery
Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] Among its diverse derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents.[1][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of quinoline-3-carboxylate derivatives for researchers, scientists, and drug development professionals.
Synthetic Strategies for Quinoline-3-Carboxylate Scaffolds
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to this bicyclic system. Classical methods such as the Combes, Conrad-Limpach, and Friedländer syntheses offer robust and adaptable approaches to constructing the quinoline nucleus.[6] Modern synthetic methodologies have further expanded the toolkit for accessing substituted quinolines with high efficiency and functional group tolerance.[7]
A common and effective strategy for the synthesis of quinoline-3-carboxylate derivatives involves a two-step reaction sequence.[1][8] This typically begins with the condensation of an aniline with a β-ketoester, followed by a cyclization reaction to form the quinoline ring. The carboxylate functionality at the 3-position can be introduced through the appropriate choice of the β-ketoester starting material. Further modifications and diversifications of the quinoline-3-carboxylate scaffold can be achieved through various chemical transformations, including amidation of the carboxylic acid, substitution at different positions of the quinoline ring, and the introduction of various side chains.[9][10]
A Spectrum of Biological Activities
Quinoline-3-carboxylate derivatives have been extensively investigated for a wide array of pharmacological activities, demonstrating their potential as lead compounds for various therapeutic areas.[11][12][13]
Anticancer Activity
A significant body of research has focused on the antiproliferative properties of quinoline-3-carboxylates against a range of cancer cell lines.[1][4][5][8][14][15][16]
Mechanism of Action: The anticancer effects of these derivatives are often mediated through the induction of apoptosis, the programmed cell death pathway.[1][5][8] Studies have shown that certain quinoline-3-carboxylates can up-regulate intrinsic apoptosis pathways, leading to the selective elimination of cancer cells.[1][8] Another key mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for cancer cell proliferation.[17][18]
Structure-Activity Relationship (SAR): The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency. For instance, the presence of bulky hydrophobic substituents at the C2 position and a carboxylic acid or its salt at the C4 position are often critical for DHODH inhibition.[18] Modifications to the benzo portion of the quinoline ring also significantly influence the activity.[18] Hydrolysis of an ester group at the 3-position to the corresponding carboxylic acid has been shown to enhance selectivity for cancer cells.[14][15]
Quantitative Data Summary: Anticancer Activity of Quinoline-3-Carboxylate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4m | MCF-7 | 0.33 | [1][8] |
| 4n | MCF-7 | 0.33 | [1][8] |
| 4k | K562 | 0.28 | [1][8] |
| 4m | K562 | 0.28 | [1][8] |
| 2f | MCF-7 & K562 | More selective and potent than ester parent | [14] |
| 2l | MCF-7 & K562 | More selective and potent than ester parent | [14] |
| 11 | MCF-7 | 29.8 | [16] |
| 12 | MCF-7 | 39.0 | [16] |
| 13 | MCF-7 | 40.0 | [16] |
| 14 | MCF-7 | 40.4 | [16] |
Antiviral Activity
The emergence of new and re-emerging viral infections necessitates the development of novel antiviral agents. Quinoline-3-carboxylate derivatives have shown promise in this area, particularly against SARS-CoV-2.[19][20][21][22]
Mechanism of Action: In the context of SARS-CoV-2, certain quinoline-3-carboxylates have been found to exhibit strong binding affinity to key viral enzymes.[19] In-silico studies suggest that these compounds can inhibit the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), both of which are crucial for viral replication.[19] Another proposed antiviral mechanism for some quinoline derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is also essential for viral replication.[23]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Aspirate the cell culture medium and infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and add an overlay medium containing different concentrations of the test quinoline-3-carboxylate derivative.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) is then determined.[19][20]
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral screening of quinoline-3-carboxylate derivatives.
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Quinoline-3-carboxylate derivatives have demonstrated potential in this area.[2][24][25][26][27]
Mechanism of Action: The antibacterial mechanism of quinolone antibiotics, a closely related class of compounds, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[17][25] It is plausible that quinoline-3-carboxylate derivatives exert their antimicrobial effects through similar mechanisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test quinoline-3-carboxylate derivative in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Quinoline-3-carboxylates have shown promising anti-inflammatory properties in various models.[28][29][30][31][32]
Mechanism of Action: The anti-inflammatory effects of these derivatives can be attributed to several mechanisms. Some compounds have been shown to down-regulate the function of T-cells, which play a central role in inflammatory responses.[29] Others may exert their effects through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[32] The ability of some quinoline derivatives to chelate divalent metals may also contribute to their anti-inflammatory and other biological activities.[28][30]
Signaling Pathway: T-Cell Function Down-regulation
Caption: Proposed mechanism of T-cell function down-regulation by quinoline-3-carboxylate derivatives.
Conclusion and Future Perspectives
Quinoline-3-carboxylate derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory, underscores their potential in addressing significant unmet medical needs. The continued exploration of the structure-activity relationships of these compounds, coupled with modern drug design strategies, will undoubtedly lead to the discovery of novel and potent drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this important class of molecules.
References
- Mittal, R. K., et al. (2020).
-
Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
- Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- Al-Majdhoub, Z. O., et al. (2021).
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Tomar, R., et al. (2021). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]
- Mittal, R. K., & Purohit, P. (2020).
- Mittal, R. K., et al. (2020).
-
Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
- Sisenwine, S. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.
-
Kumar, S., et al. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. [Link]
-
Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]
-
Al-Majdhoub, Z. O., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. [Link]
- Al-Ostath, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
-
Tuscher, S., et al. (2021). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen. [Link]
-
ResearchGate. (n.d.). Structure of quinoline-3-carboxylate (1a–o) derivatives. [Link]
- de Oliveira, R. S., et al. (2025).
-
Höglund, I. P. J., et al. (2011). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
-
Khan, I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]
-
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
- Singh, R., et al. (2015).
-
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
- Sharma, A., et al. (2023).
-
Singh, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
-
ResearchGate. (2025). Quinoline-3-carboxylates as potential antibacterial agents. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Bromo-6-Fluoroquinoline Scaffold: A Keystone for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of FDA-approved therapeutics.[1][2] The strategic incorporation of halogen atoms, specifically fluorine and bromine, dramatically enhances the drug-like properties of this core. The 4-bromo-6-fluoroquinoline scaffold emerges as a particularly valuable building block, synergizing the benefits of its components. The 6-fluoro group offers a powerful tool for modulating metabolic stability and binding affinity, while the 4-bromo position acts as a versatile synthetic handle for extensive chemical exploration via cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the scaffold's potential, focusing on its applications in oncology, infectious diseases, and beyond, supported by detailed synthetic strategies and mechanistic insights.
The Quinoline Scaffold and the Strategic Advantage of Halogenation
Quinoline, a bicyclic heterocycle of fused benzene and pyridine rings, is a structural motif found in numerous natural products and synthetic drugs, including notable anticancer, antimalarial, and antibacterial agents.[1][2] Its rigid structure provides a well-defined vector for substituent placement, allowing for precise interactions with biological targets. The true power of this scaffold in modern drug design, however, is unlocked through strategic halogenation.
The Role of the 6-Fluoro Substituent:
The introduction of a fluorine atom, particularly at the 6-position, is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[5][6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6][8] Placing a fluorine atom at a potential "metabolic soft spot" can block hydroxylation, thereby increasing the drug's half-life and bioavailability.[6][8][9]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's solubility and cell membrane permeability.[9][10] It can also increase lipophilicity, which can improve passage through biological membranes.[7][8]
-
Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity to the target protein.[5]
The Role of the 4-Bromo Substituent:
The bromine atom at the 4-position offers a distinct set of advantages, primarily centered on synthetic versatility and its ability to form specific, high-affinity interactions.[4][11]
-
Versatile Synthetic Handle: The 4-bromo group is an ideal anchor for palladium-catalyzed cross-coupling reactions.[4] This allows for the rapid and efficient synthesis of large libraries of analogues by introducing a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.[12][13] This is a cornerstone of modern structure-activity relationship (SAR) studies.
-
Halogen Bonding: Bromine is an effective halogen bond donor.[11][14] This is a non-covalent interaction between the electropositive region on the bromine atom (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen in a protein).[15][16] These interactions are highly directional and can significantly contribute to binding affinity and selectivity, offering a design element beyond traditional hydrogen bonding.[14][16]
Potential Therapeutic Applications of the 4-Bromo-6-Fluoroquinoline Scaffold
The unique combination of a metabolically robust, binding-enhancing fluoro group and a synthetically versatile bromo group makes the 4-bromo-6-fluoroquinoline scaffold a powerful starting point for several therapeutic areas.
Kinase Inhibitors in Oncology
The quinoline scaffold is a well-established core for a multitude of kinase inhibitors, including several FDA-approved drugs.[17] Kinases play a central role in cell signaling pathways that are often dysregulated in cancer.[18] Fluoroquinoline derivatives have shown potent inhibitory activity against various kinases, such as PI3K, EGFR, and VEGFR.[18][19]
The 4-bromo-6-fluoroquinoline scaffold is exceptionally well-suited for this target class. The quinoline nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The 6-fluoro group can enhance binding in adjacent hydrophobic pockets and improve metabolic stability. Most importantly, the 4-bromo position points out towards the solvent-exposed region of the ATP pocket, allowing for the introduction of diverse substituents via cross-coupling to achieve potency and selectivity for a specific kinase target.[13]
Hypothetical Kinase Inhibitor Interaction
The following diagram illustrates how a hypothetical inhibitor derived from the 4-bromo-6-fluoroquinoline scaffold might interact with a kinase ATP-binding site.
Caption: A diagram showing a hypothetical binding mode of a 4-bromo-6-fluoroquinoline derivative.
Antimicrobial Agents
Fluoroquinolones are a major class of synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[19] While the classic fluoroquinolones have a different substitution pattern, the inherent antibacterial potential of the quinoline core is well-documented.[20] The 4-bromo-6-fluoroquinoline scaffold could serve as a starting point for novel antibacterial agents. By using the 4-bromo position to introduce moieties that mimic the side chains of existing fluoroquinolones or explore novel binding interactions, new compounds with activity against resistant bacterial strains could be developed.[20]
Agents for Neurodegenerative Diseases and Other Indications
The quinoline scaffold is being explored for a wide range of other diseases.[1] Its derivatives have been investigated as inhibitors of enzymes relevant to Alzheimer's disease and as antiviral and anti-inflammatory agents.[1][2] The ability to rapidly generate diverse libraries of compounds from the 4-bromo-6-fluoroquinoline scaffold makes it an ideal platform for screening against a wide variety of biological targets to identify new therapeutic leads.
Synthetic Strategies and Chemical Reactivity
The true utility of the 4-bromo-6-fluoroquinoline scaffold lies in its synthetic accessibility and the reactivity of the 4-bromo position.
Synthesis of the Core Scaffold
While multiple routes to functionalized quinolines exist, a common approach involves cyclization reactions such as the Friedländer or Combes syntheses, starting from appropriately substituted anilines and carbonyl compounds.[21]
The Power of Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 4-position is readily activated by palladium(0) catalysts, making it a prime substrate for a variety of cross-coupling reactions.[4][22] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]
Key Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C (Aryl, Heteroaryl) | Pd(PPh₃)₄ / K₂CO₃ |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI / Et₃N |
| Buchwald-Hartwig | Amine / Amide | C-N | Pd₂(dba)₃, Ligand / NaOtBu |
| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂ / Et₃N |
Synthetic Versatility of the Scaffold
The following diagram illustrates the diversification of the 4-bromo-6-fluoroquinoline core using various palladium-catalyzed cross-coupling reactions.
Caption: Diversification of the core scaffold using common cross-coupling reactions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of 4-bromo-6-fluoroquinoline with a generic arylboronic acid. Conditions should be optimized for specific substrates.[13]
Objective: To synthesize a 4-aryl-6-fluoroquinoline derivative.
Materials:
-
4-Bromo-6-fluoroquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-6-fluoroquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
A Drug Discovery Workflow
The 4-bromo-6-fluoroquinoline scaffold is an ideal starting point for a drug discovery campaign. The workflow below outlines a typical path from the scaffold to a lead compound.
Caption: A typical drug discovery workflow starting with the scaffold.
Conclusion and Future Outlook
The 4-bromo-6-fluoroquinoline scaffold represents a confluence of desirable features for modern drug discovery. It combines the proven biological relevance of the quinoline core with the pharmacokinetic benefits of fluorination and the immense synthetic flexibility afforded by the bromine handle. Its potential as a starting point for developing novel kinase inhibitors is particularly strong, but its utility extends to a wide array of therapeutic targets. As synthetic methodologies continue to advance, the ability to precisely and efficiently functionalize this scaffold will undoubtedly lead to the discovery of new and potent therapeutic agents. The strategic application of this building block empowers medicinal chemists to navigate complex biological space and accelerate the journey toward next-generation medicines.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 15, 2026.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 15, 2026.
- BenchChem. (2025).
- Thieme. (n.d.). Synthesis of Functionalized Quinoline Derivatives by Annulation of Pyridines. Retrieved January 15, 2026.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Sha, S., Han, H. W., Gao, F., Liu, T. B., Li, Z., Xu, C., Zhong, W. Q., & Zhu, H. L. (2015). Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. MedChemComm, 6(12), 2147-2152.
- Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved January 15, 2026.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 15, 2026.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 15, 2026.
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 15, 2026.
- Ossila. (n.d.). 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved January 15, 2026.
- ACS Publications. (n.d.). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Retrieved January 15, 2026.
- Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- National Institutes of Health. (n.d.). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Retrieved January 15, 2026.
- National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved January 15, 2026.
- MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved January 15, 2026.
- ResearchGate. (2018). (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. Retrieved January 15, 2026.
- PubMed. (n.d.). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Retrieved January 15, 2026.
- Sriramchem. (n.d.). 4-Bromoquinoline. Retrieved January 15, 2026.
- ResearchGate. (2025). Halogen bonding for rational drug design and new drug discovery.
- ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. Retrieved January 15, 2026.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 15, 2026.
- ChemSynthesis. (2025). 4-bromo-6,8-difluoroquinoline.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Retrieved January 15, 2026.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-6-fluoroquinoline | CAS 661463-17-8 | SCBT. Retrieved January 15, 2026.
- PubChemLite. (n.d.). 4-bromo-6-fluoroquinoline (C9H5BrFN). Retrieved January 15, 2026.
- Sigma-Aldrich. (n.d.). 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8. Retrieved January 15, 2026.
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. iipseries.org [iipseries.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, identified by the CAS Number 1242260-48-5 , is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the field of medicinal chemistry.[1] Its quinoline core is a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of a bromine atom at the 4-position, a fluorine atom at the 6-position, and an ethyl carboxylate group at the 3-position provides a unique combination of reactivity and physicochemical properties, making it an invaluable intermediate for the synthesis of novel drug candidates.
This technical guide provides a comprehensive overview of the synthesis, structural elucidation, reactivity, and applications of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, with a focus on its role in the development of kinase inhibitors and antibacterial agents.
Physicochemical Properties and Structural Elucidation
| Property | Value | Source |
| CAS Number | 1242260-48-5 | |
| Molecular Formula | C₁₂H₉BrFNO₂ | [1] |
| Molecular Weight | 298.11 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | LTRNAUFYDOWTMH-UHFFFAOYSA-N | |
| Canonical SMILES | O=C(OCC)C1=C(Br)C(C=C2F)=C(C=C2)N=C1 |
While specific experimental spectroscopic data for this exact compound is not widely published, analysis of its structure and data from closely related analogs allows for the prediction of its key spectral features.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with distinct aromatic protons on the quinoline ring system. The fluorine atom at the 6-position will likely introduce splitting to the signals of adjacent aromatic protons.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the ethyl ester carbons, as well as the carbons of the quinoline core. The carbons attached to the bromine and fluorine atoms would exhibit characteristic chemical shifts influenced by the electronegativity of these halogens.
Infrared (IR) Spectroscopy (Predicted): Key vibrational bands are anticipated for the C=O of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring, and C-F and C-Br stretching vibrations.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
The most logical and widely applicable synthetic route to ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is a modification of the Gould-Jacobs reaction . This powerful method allows for the construction of the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative. Subsequent halogenation at the 4-position yields the target compound.
Proposed Synthetic Pathway: A Step-by-Step Protocol
The synthesis can be envisioned as a two-step process:
-
Gould-Jacobs Cyclization: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Bromination: Conversion of the 4-hydroxy group to a bromine atom.
Caption: Proposed synthetic workflow for ethyl 4-bromo-6-fluoroquinoline-3-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the formation of the intermediate.
-
Add a high-boiling point solvent such as Dowtherm A to the reaction mixture.
-
Increase the temperature to 250-260 °C and maintain for 30-60 minutes to facilitate the cyclization.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
-
To a flask containing ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent), add phosphorus oxybromide (POBr₃) (1.5-2.0 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude ethyl 4-bromo-6-fluoroquinoline-3-carboxylate can be further purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is dominated by the bromine atom at the 4-position, which is a versatile handle for a variety of chemical transformations.
Caption: Key chemical transformations of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate.
The electron-withdrawing nature of the quinoline ring system and the carboxylate group makes the 4-position susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating a range of substitution and cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is highly amenable to various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a wide range of amines.
-
-
Nucleophilic Aromatic Substitution (SNA_r): The 4-position is activated towards SNA_r reactions with various nucleophiles such as thiols, alkoxides, and amines, allowing for further diversification of the quinoline scaffold.
Applications in Drug Discovery and Development
The ethyl 4-bromo-6-fluoroquinoline-3-carboxylate scaffold is of significant interest in the design and synthesis of novel therapeutic agents, primarily in the areas of oncology and infectious diseases.
Kinase Inhibitors
The quinoline core is a well-established scaffold for the development of kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the exploration of the chemical space around the ATP-binding site of various kinases. The fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability. Derivatives of similar 4-aminoquinoline-3-carboxamides have shown potent and reversible inhibition of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis and other autoimmune diseases.
Antibacterial Agents
Fluoroquinolones are a clinically important class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The core structure of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is closely related to the quinolone antibiotics. The ethyl carboxylate at the 3-position and the potential for introducing various substituents at the 4-position make this compound an attractive starting point for the synthesis of novel antibacterial agents with potentially improved efficacy and a broader spectrum of activity. A related compound, ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate, has been described as a potent inhibitor of the DNA topoisomerase II enzyme with potential antitumor activity.[2]
Conclusion
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is a strategically important building block for medicinal chemists and drug discovery professionals. Its versatile synthesis, predictable reactivity, and the biological significance of the quinoline scaffold make it a valuable tool for the development of novel therapeutics. The ability to readily introduce a wide array of chemical functionalities at the 4-position through robust and well-established chemical transformations provides a clear pathway for the generation of compound libraries for lead discovery and optimization. As the demand for novel kinase inhibitors and antibacterial agents continues to grow, the importance of versatile intermediates like ethyl 4-bromo-6-fluoroquinoline-3-carboxylate in the drug discovery pipeline is set to increase.
References
-
PubChem. Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. [Link]
Sources
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Substituted Quinoline-3-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for treating malaria, cancer, infections, and hypertension.[1][3] Among the various classes of quinoline derivatives, substituted quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research. The carboxylic acid moiety at the 3-position is a critical pharmacophore that often governs the compound's mechanism of action, enabling potent interactions with biological targets.[4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, exploring the synthesis, multifaceted biological activities, and structure-activity relationships of substituted quinoline-3-carboxylic acids. We will delve into the causality behind synthetic strategies and the molecular mechanisms that underpin their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.
Part 1: Synthetic Pathways to the Quinoline-3-Carboxylic Acid Core
The construction of the quinoline-3-carboxylic acid scaffold can be achieved through several classic and modern synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis
The Gould-Jacobs reaction, first reported in 1939, remains one of the most fundamental and versatile methods for preparing 4-hydroxyquinoline derivatives, which are direct precursors to quinoline-3-carboxylic acids.[5][6] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[6] The sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7]
The overall workflow can be visualized as follows:
Caption: Mechanism of quinolone action on bacterial topoisomerases.
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. [8][9]For instance, novel quinoline derivatives have demonstrated promising activity against Staphylococcus aureus and Escherichia coli. [8][10]
Anticancer Activity: A Multi-Targeted Approach
The anticancer potential of quinoline-3-carboxylic acids is a rapidly expanding field of research, with several distinct mechanisms of action identified. [1][11] 1. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism for certain anticancer quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH). [4][12]This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells. [4]By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest. [4]The carboxylate group of the quinoline is crucial, forming a salt bridge with an arginine residue in the enzyme's binding pocket. [4]
Caption: Inhibition of the pyrimidine synthesis pathway by DHODH inhibitors.
2. DNA Interaction: Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown to act as DNA minor groove-binding agents. [13]In-silico studies suggest these molecules fit into the A/T minor groove region of a B-DNA duplex, establishing hydrogen bonds with nucleic acid base pairs. [13]This interaction can disrupt DNA replication and transcription, ultimately triggering apoptosis.
3. Kinase Inhibition: The quinoline scaffold is also effective for designing inhibitors of protein kinases, which are often dysregulated in cancer. Derivatives have been developed as potent inhibitors of:
-
Protein Kinase CK2: A ubiquitous protein kinase involved in cell growth and proliferation. [14][15]* Platelet-Derived Growth Factor Receptor (PDGFR): A transmembrane receptor tyrosine kinase whose signaling can lead to cancer cell survival. [16]* Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many epithelial cancers. [17] Studies have demonstrated the antiproliferative activity of these compounds against various cancer cell lines, including breast (MCF-7), leukemia (K562), and cervical (HeLa) cancer cells. [11][18][19]A significant finding is that modifying the ester precursors to their carboxylic acid form can enhance selectivity for cancer cells over non-cancerous cells. [19][20]This is attributed to a change in the compound's pKa, which favors absorption in the acidic microenvironment of tumors. [19][20]
Anti-inflammatory Properties
Selected quinoline-3-carboxylic acids have also shown impressive anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, these compounds demonstrated appreciable anti-inflammatory activity, comparable to the classical NSAID indomethacin, without causing significant cytotoxicity. [18]
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's chemical structure and its biological activity is paramount in drug design. SAR studies on quinoline-3-carboxylic acids have identified several key regions of the molecule where specific substitutions are required for optimal activity.
| Position | Substitution Requirement | Target/Activity | Rationale | Reference |
| C2 | Bulky, hydrophobic substituents (e.g., substituted biphenyl) | Anticancer (DHODH) | Occupies a hydrophobic pocket in the enzyme's active site, enhancing binding affinity. | [12] |
| C3 | Carboxylic Acid (essential) | Antimicrobial (Topoisomerase), Anticancer (DHODH) | Forms critical hydrogen bonds or salt bridges with key amino acid residues (e.g., Arginine in DHODH) in the target protein. | [4][12] |
| C3 | Carboxyl Ester | Antimalarial | Replacement of the ester with a carboxylic acid or amide abolished antimalarial activity in the tested series. | [21] |
| C4 | Carboxylic Acid (essential) | Anticancer (DHODH) | A strict requirement for the carboxylic acid or its corresponding salts at this position is noted for DHODH inhibition. | [12] |
| C7 | Fluoro, Azole, or Fused Azole Groups | Antimicrobial | Substitution at this position has been shown to significantly enhance antimicrobial potency. | [8] |
| Benzo Ring | Appropriate substitutions (e.g., 6-fluoro) | Anticancer (DHODH) | Modulates electronic properties and can form additional interactions within the binding site. | [12] |
These findings underscore that while the quinoline-3-carboxylic acid core is a potent pharmacophore, its activity and selectivity are finely tuned by the nature and position of its substituents.
Part 4: Key Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. The following are representative protocols for the synthesis and biological evaluation of substituted quinoline-3-carboxylic acids.
Protocol 1: Synthesis via Gould-Jacobs Reaction (Microwave-Assisted)
This protocol describes a modern, efficient synthesis of a 4-quinolone-3-carboxylate precursor. [6][22] Objective: To synthesize an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative.
Materials:
-
Substituted aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)
-
2.5 mL microwave reaction vial with stir bar
-
Microwave reactor
-
Ice-cold acetonitrile for washing
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 2.5 mL microwave vial, add the substituted aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and a solvent. [6]2. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 170-250 °C) and hold for the specified time (e.g., 5-15 minutes). Reaction conditions should be optimized for the specific aniline substrate. [6][22]3. Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate and final product.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product using a vacuum filtration apparatus. Wash the collected solid thoroughly with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts. [6]6. Drying and Analysis: Dry the resulting solid under vacuum. Characterize the product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Hydrolysis (Optional): To obtain the final quinoline-3-carboxylic acid, the ester product from the previous step is hydrolyzed using a standard saponification procedure (e.g., refluxing with NaOH in ethanol), followed by acidification with HCl to precipitate the acid. [6]
Protocol 2: In Vitro Anticancer Activity (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) colorimetric assay to evaluate the cytotoxicity of synthesized compounds against an adherent cancer cell line (e.g., MCF-7). [18] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: After incubation, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove TCA and serum proteins. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (absorbance) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
Substituted quinoline-3-carboxylic acids stand as a versatile and potent class of molecules with significant, clinically relevant biological activities. The established synthetic routes, particularly the adaptable Gould-Jacobs reaction, provide a reliable foundation for generating diverse chemical libraries. The well-characterized mechanisms of action, from the inhibition of bacterial topoisomerases to the multi-pronged attack on cancer cell proliferation pathways, offer clear rationales for drug design.
Future research will likely focus on enhancing the selectivity and potency of these compounds. The strategy of tuning pKa to leverage the acidic tumor microenvironment is a promising avenue for developing more targeted cancer therapies with reduced side effects. [20]Furthermore, the creation of hybrid molecules that combine the quinoline-3-carboxylic acid scaffold with other pharmacophores could lead to dual-target agents capable of overcoming drug resistance. [9]As our understanding of the nuanced structure-activity relationships continues to grow, so too will the potential of this remarkable scaffold to yield the next generation of therapeutic agents.
References
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). BenchChem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13).
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology, 40(4), 709-14.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (n.d.). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). PMC - PubMed Central.
- Mittal, R. K., & Purohit, P. (2020).
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie, 335(9), 403-10.
- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). ACS Omega - ACS Publications.
- Structure-activity relationship of quinoline carboxylic acids. (n.d.). BenchChem.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
- Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (n.d.). Neuroquantology.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
- Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (n.d.). ResearchGate.
- Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". (2022). PubMed, 22(2), 344-348.
- Synthesis and evaluation of novel antimicrobial quinoline derivatives. (n.d.).
- Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. (2017).
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Genesis of a Prodrug Strategy: A Technical History of Fluoroquinolone Esters
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The evolution of quinolone antibiotics represents a significant triumph in medicinal chemistry, marked by strategic molecular modifications that have progressively enhanced antimicrobial potency and pharmacokinetic profiles. This technical guide chronicles the journey from the initial discovery of the quinolone scaffold to the development of fluoroquinolone esters, a sophisticated prodrug approach designed to overcome the limitations of earlier generations. We will explore the causal chemistry behind the rise of fluoroquinolones, the therapeutic rationale for esterification, and the critical interplay between chemical structure, metabolic activation, and antibacterial efficacy. This document serves as a comprehensive resource, detailing the historical context, key synthetic protocols, and pharmacologic principles that underpin this important class of antibacterial agents.
From Serendipity to Scaffold: The Quinolone Dawn
The story of quinolones begins not with a targeted search, but as an accidental discovery. In 1962, while researching the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2] This compound was nalidixic acid, a 1,8-naphthyridone derivative, which became the progenitor of the entire quinolone class.[3][4]
Introduced clinically in 1967, nalidixic acid's utility was confined primarily to urinary tract infections caused by Gram-negative bacteria due to its limited spectrum and poor systemic absorption.[3][4][5] This initial discovery, however, provided a critical chemical scaffold and spurred decades of research aimed at enhancing its properties. The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was identified as essential for its antibacterial action.[6][7]
The Fluorine Revolution: Emergence of the Fluoroquinolones
A watershed moment in quinolone development occurred in the late 1970s and early 1980s.[5][8] Researchers discovered that the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically increased the drug's potency and expanded its spectrum of activity.[6][9] This structural modification enhanced the inhibition of the drug's primary bacterial targets: DNA gyrase and topoisomerase IV.[10][11] The fluorine atom improves the drug's ability to penetrate bacterial cell walls and enhances its binding affinity to these essential enzymes.[6][7]
This breakthrough led to the development of norfloxacin in 1978, the first of the "fluoroquinolones."[3] Norfloxacin's design also incorporated another crucial modification: a piperazine ring at the C-7 position. This addition further broadened the antibacterial spectrum, notably including activity against Pseudomonas aeruginosa.[3][12] The success of norfloxacin paved the way for highly successful second-generation fluoroquinolones like ciprofloxacin, which offered even greater potency and improved pharmacokinetics.[3][5]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Evolution from Quinolone to Fluoroquinolone Ester Prodrug.", shape=plaintext, fontcolor="#5F6368"]; enddot Figure 1: A diagram illustrating the key developmental stages from the first quinolone to the strategic design of fluoroquinolone ester prodrugs.
The Prodrug Imperative: Rationale for Fluoroquinolone Esters
Despite their enhanced antibacterial activity, many fluoroquinolones, including ciprofloxacin, exhibit limitations such as poor aqueous solubility.[9][13] This can hinder the development of parenteral formulations and limit oral bioavailability.[13][14] To address these physicochemical and pharmacokinetic challenges, medicinal chemists turned to a prodrug strategy.[15]
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion within the body to release the active therapeutic agent.[15] For fluoroquinolones, the carboxylic acid group at the C-3 position is essential for antibacterial activity but also contributes to poor solubility.[6] The logical solution was to temporarily mask this polar functional group by converting it into an ester.[2][16]
The core principles behind developing a fluoroquinolone ester prodrug are:
-
Enhanced Lipophilicity: Converting the polar carboxylic acid to a less polar ester increases the molecule's lipophilicity, which can improve its absorption across the gastrointestinal tract.[16][17]
-
Improved Solubility: While increasing lipophilicity, specific ester moieties (e.g., those with ethylene glycol chains) can also disrupt the rigid crystal lattice structure of the parent drug, paradoxically leading to increased aqueous solubility.[9]
-
Metabolic Activation: The ester bond is designed to be stable in the gastrointestinal tract but readily cleaved by ubiquitous esterase enzymes in the intestines, liver, and blood to release the active parent fluoroquinolone.[6][18]
A prime example of this strategy in clinical use is Prulifloxacin . It is an ester prodrug that is metabolized in vivo to its active form, Ulifloxacin .[19][20][21] This approach allows for effective oral administration and subsequent systemic distribution of the active antibiotic.[20]
Mechanism of Action: A Two-Step Process
The bactericidal action of all fluoroquinolones stems from their ability to inhibit bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][11]
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10] Fluoroquinolones stabilize the complex between DNA gyrase and the DNA strand, leading to double-strand breaks.[22] This is the primary mechanism of action against most Gram-negative bacteria.[10]
-
Inhibition of Topoisomerase IV: This enzyme is critical for decatenating (unlinking) newly replicated circular DNA chromosomes, allowing them to segregate into daughter cells.[10][11] By inhibiting this enzyme, fluoroquinolones prevent cell division. This is the predominant mechanism against many Gram-positive bacteria.[10]
Fluoroquinolone esters are inactive in their prodrug form. After oral administration, they are absorbed and then hydrolyzed by esterases, releasing the active carboxylic acid form of the fluoroquinolone, which can then enter bacterial cells and exert its inhibitory effects on the target enzymes.[6]
dot graph G { layout=dot; rankdir="LR"; node [shape=record, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Mechanism of Fluoroquinolone Ester Activation and Action.", shape=plaintext, fontcolor="#5F6368"]; enddot Figure 2: The workflow from oral administration of the ester prodrug to its activation and subsequent inhibition of bacterial DNA replication enzymes.
Pharmacokinetics and Metabolic Activation
The success of a prodrug strategy hinges on its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME). The esterification of fluoroquinolones is designed to optimize these parameters.
Absorption and Bioavailability
The oral bioavailability of parent fluoroquinolones can vary. For example, ciprofloxacin has a bioavailability of about 70-80%.[20] Ester prodrugs are designed to improve absorption from the gastrointestinal tract.[13] Prulifloxacin, for instance, is well-absorbed and then undergoes extensive first-pass metabolism to form the active ulifloxacin.[5]
Role of Esterases in Activation
The conversion of the inactive ester prodrug to the active carboxylic acid is catalyzed by a class of enzymes called carboxylesterases (CEs).[10] In humans, two major CEs are responsible for the metabolism of most ester-containing drugs:
-
hCE-1 (CES1): Predominantly found in the liver, hCE-1 generally prefers substrates with a large acyl group and a small alcohol moiety.[5][14]
-
hCE-2 (CES2): Highly expressed in the small intestine, hCE-2 has the opposite preference, efficiently hydrolyzing esters with small acyl groups and large, bulky alcohol groups.[5][14]
Another important group of esterases are the paraoxonases (PONs) , found in the liver and plasma. Studies have shown that PON1 plays a major role in the hydrolysis of the prodrug prulifloxacin to ulifloxacin in humans.[1][3] The substrate specificity of these enzymes is a critical consideration in the rational design of new ester prodrugs to ensure efficient activation.[14]
Comparative Pharmacokinetic Data
The table below compares key pharmacokinetic parameters of the prodrug prulifloxacin (measured as its active metabolite ulifloxacin) with the established fluoroquinolone ciprofloxacin.
| Parameter | Ulifloxacin (from Prulifloxacin) | Ciprofloxacin | Reference(s) |
| Oral Bioavailability | Prodrug design for good absorption | ~70-80% | [5][20] |
| Tmax (Time to Peak Plasma Conc.) | ~1 hour | ~1-2 hours | [5][7] |
| Elimination Half-life (t½) | ~10.6 - 12.1 hours | ~4 hours | [5] |
| Protein Binding | ~45% | ~20-40% | [5] |
| Primary Excretion Route | Renal and Fecal | Primarily Renal | [5][20] |
Table 1: Comparison of key pharmacokinetic parameters. Data for Ulifloxacin is following administration of its prodrug, Prulifloxacin.
Experimental Protocols: Synthesis and Evaluation
To provide a practical context, this section outlines a representative, self-validating protocol for the synthesis of a ciprofloxacin ester derivative and its subsequent biological evaluation.
Protocol: Synthesis of 2,3-dihydroxypropyl ciprofloxacin ester
This protocol is adapted from a published procedure for the esterification of ciprofloxacin with glycerol.[19] The causality behind this choice is the use of a simple, readily available reagent (glycerol) and a straightforward acid-catalyzed esterification, a foundational reaction in medicinal chemistry.
Objective: To synthesize a glycerol ester of ciprofloxacin to enhance its hydrophilic character.
Materials:
-
Ciprofloxacin hydrochloride (1 equivalent)
-
Glycerol (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄), catalytic amount
-
Silica Gel (60-120 mesh) for column chromatography
-
Methanol (MeOH) and Dichloromethane (DCM) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ciprofloxacin hydrochloride (40 mmol) in anhydrous THF (40 mL). Add glycerol (120 mmol) to the solution.
-
Catalysis: While stirring, add concentrated H₂SO₄ (2 mL) dropwise to the mixture. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification reaction between the carboxylic acid of ciprofloxacin and the alcohol groups of glycerol.
-
Reflux: Heat the mixture to reflux at 110°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% MeOH in DCM). The appearance of a new, less polar spot indicates product formation.
-
Purification (Self-Validation Step 1): After the reaction is complete, cool the mixture and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel. Elute with a gradient of 0% to 20% methanol in dichloromethane. Collect the fractions containing the desired product. Causality: Chromatography separates the desired ester product from unreacted starting materials and byproducts based on polarity, ensuring the purity of the final compound.
-
Characterization (Self-Validation Step 2): Confirm the structure and purity of the isolated product using spectroscopic methods:
-
Mass Spectrometry (MS): Obtain an ESI-MS spectrum to confirm the molecular weight of the synthesized ester (Expected m/z for C₂₀H₂₄FN₃O₅: [M+H]⁺ ≈ 406.17).[19]
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum should show characteristic peaks for the ciprofloxacin core along with new signals corresponding to the glycerol moiety. The disappearance of the broad carboxylic acid proton signal is a key indicator of successful esterification.
-
Elemental Analysis: Determine the percentage composition of C, H, N to further confirm the empirical formula.[19]
-
Protocol: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized ester and compare it to the parent drug.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8] A prodrug is expected to have a high MIC (low activity), but its activity should be restored in the presence of esterases.
Materials:
-
Synthesized Ciprofloxacin Ester
-
Ciprofloxacin (as control)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Esterase enzyme solution (e.g., from porcine liver)
-
96-well microtiter plates
Procedure:
-
Preparation: Prepare stock solutions of ciprofloxacin and the synthesized ester in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In two separate 96-well plates, perform a two-fold serial dilution of each compound in MHB to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Esterase Addition (for Prodrug Plate): To the plate containing the ester prodrug, add a sterile esterase solution to each well to simulate in vivo activation.[9]
-
Incubation: Incubate all plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Self-validating workflow for prodrug synthesis and evaluation.", shape=plaintext, fontcolor="#5F6368"]; enddot Figure 3: An experimental workflow demonstrating the logical progression from synthesis to biological validation, ensuring the integrity of the results.
Data Presentation: Antimicrobial Activity
The efficacy of a prodrug strategy is ultimately validated by its biological activity post-activation. The following table provides representative MIC data for ciprofloxacin against common pathogens. A successful ester prodrug would exhibit significantly higher MIC values on its own, but upon hydrolysis by esterases, the released ciprofloxacin would demonstrate the MIC values shown below.
| Organism | Ciprofloxacin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.6 | [13] |
| Escherichia coli | 0.013 - 0.08 | [13] |
| Klebsiella pneumoniae | ~72% resistant | [12] |
| Pseudomonas aeruginosa | 0.15 | [13] |
Table 2: Representative Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin. Note: Resistance patterns can vary significantly by region and clinical setting.
A study on ciprofloxacin derivatives found that masking the carboxylic acid group as an ester increased the MIC against S. aureus and E. coli by approximately 128-fold, demonstrating the inactivity of the prodrug form.[12] However, upon enzymatic cleavage, the activity is restored.[9][12]
Conclusion and Future Perspectives
The development of fluoroquinolone esters exemplifies a highly successful, rational drug design strategy. By temporarily masking the key carboxylic acid functional group, researchers have effectively addressed challenges of solubility and bioavailability that limited earlier compounds. This prodrug approach leverages the body's own metabolic machinery—specifically esterase enzymes—to ensure targeted release of the active antibiotic. The history of this class of drugs, from the serendipitous discovery of nalidixic acid to the targeted design of prodrugs like prulifloxacin, underscores the power of iterative medicinal chemistry.
Future research in this area will likely focus on developing next-generation prodrugs with enhanced specificity for bacterial esterases over human ones, potentially reducing off-target effects and concentrating the active drug at the site of infection. Furthermore, as antibiotic resistance continues to be a global health crisis, the prodrug concept may be applied to novel scaffolds to ensure these vital medicines can be delivered effectively for generations to come.
References
-
Tougou, K., Nakamura, A., Morino, A., & Imazu, K. (1998). Paraoxonase has a major role in the hydrolysis of prulifloxacin (NM441), a prodrug of a new antibacterial agent. Drug Metabolism and Disposition, 26(4), 355-359. [Link]
-
Tougou, K., Nakamura, A., Morino, A., & Imazu, K. (1998). Paraoxonase has a major role in the hydrolysis of prulifloxacin (NM441), a prodrug of a new antibacterial agent. Semantic Scholar. [Link]
-
Costa, L. G., De-Donno, A., Idolo, A., & Bagordo, F. (2014). Paraoxonase 1 (PON1) Status and Substrate Hydrolysis. Paraoxonases in Inflammation, Infection, and Toxicology, 1-12. [Link]
-
Redinbo, M. R., Potter, P. M., & Wierdl, M. (2003). Modifications of human carboxylesterase for improved prodrug activation. Current pharmaceutical design, 9(18), 1505-1523. [Link]
-
Laizure, S. C., Herring, V., Hu, Z., Meibohm, B., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
-
Etemadi, S., Gholizadeh, M., Ghaffari, S., Beyzaei, H., Marvi, O., & Etemadi, Y. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Materials, 10, 1255955. [Link]
-
Zhu, J., Wang, J., Zhang, Q., Zhang, X., & Xu, S. (2011). Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin. Basic & clinical pharmacology & toxicology, 108(4), 248-255. [Link]
-
Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185. [Link]
-
Abu-Jaish, A., Jarrar, N., & Zatar, N. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. An-Najah Staff. [Link]
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. (Note: A direct link to the original 1962 paper is not available, but it is widely cited in historical reviews of quinolones.)
-
Ciprofloxacin and its pharmacokinetic properties. (2024). Wisdomlib. [Link]
-
Gupton, B. F., & Tosso, P. (n.d.). Ciprofloxacin Synthesis. Virginia Commonwealth University Innovation Gateway. [Link]
-
Singh, R., Ledesma, M. A., Chang, C. W., & Tam, V. H. (2020). Ciprofloxacin Poly (β-amino ester) Conjugates Enhance Antibiofilm Activity and Slow the Development of Resistance. ACS infectious diseases, 6(8), 2130-2139. [Link]
-
Schentag, J. J., & Domagala, J. M. (1985). Comparative pharmacokinetics of ofloxacin and ciprofloxacin. The American journal of medicine, 79(4), 39-46. [Link]
-
Vance-Bryan, K., Guay, D. R., & Rotschafer, J. C. (1990). Clinical pharmacokinetics of ciprofloxacin. Clinical pharmacokinetics, 19(6), 434-461. [Link]
-
Borner, K., Höffken, G., Lode, H., Koeppe, P., & Prinzing, C. (1986). Pharmacokinetics of ciprofloxacin after oral and parenteral administration. European journal of clinical microbiology, 5(2), 179-186. [Link]
-
Dagrosa, E. E. (1991). Comparative pharmacokinetics of ciprofloxacin and temafloxacin in humans: a review. The American journal of medicine, 91(6A), 50S-55S. [Link]
- Process for preparing purified ciprofloxacin. (2006).
-
Arava, V. R., et al. (2018). Ciprofloxacin-a-two-step-process. Der Pharma Chemica. [Link]
-
Kolyvanov, K., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 436. [Link]
-
Furlong, C. E., Marsillach, J., Jarvik, G. P., & Costa, L. G. (2017). Paraoxonases-1,-2 and-3: What are their functions?. Chemico-biological interactions, 271, 1-11. [Link]
-
Etemadi, S., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. ResearchGate. [Link]
-
Jamil, B. (2011). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of basic and applied sciences, 7(1), 58-62. [Link]
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, A., & Portnoy, Y. A. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848-2854. [Link]
-
Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current drug metabolism, 4(6), 461-485. [Link]
-
Vostrov, S. N., et al. (2000). MICs of gatifloxacin and ciprofloxacin. ResearchGate. [Link]
-
Lode, H. (1988). The pharmacokinetics and tissue penetration of the fluoroquinolones. Journal of antimicrobial chemotherapy, 22 Suppl C, 69-77. [Link]
-
Antimicrobial Susceptibility Summary 2023. (2023). UCLA Health. [Link]
-
Comparative molecular structures of ciprofloxacin and ester derivatives. (2022). ResearchGate. [Link]
-
Esterase enzyme hydrolysis of ester group linkage prodrug to produce parent drug. (n.d.). ResearchGate. [Link]
-
The history of the development and changes of quinolone antibacterial agents. (2003). Yakushigaku Zasshi, 38(2), 111-125. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
-
Ball, P. (2000). Quinolone generations: natural history or natural selection?. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]
-
Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. (2003). EurekaSelect. [Link]
-
Bisacchi, G. S. (2015). Origins of the quinolone class of antibacterials: an expanded “discovery story”. Journal of medicinal chemistry, 58(12), 4874-4882. [Link]
-
Keam, S. J., & Perry, C. M. (2004). Prulifloxacin. Drugs, 64(20), 2347-2357. [Link]
-
Prodrug. (n.d.). Wikipedia. [Link]
Sources
- 1. Paraoxonase has a major role in the hydrolysis of prulifloxacin (NM441), a prodrug of a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 17. Ciprofloxacin and its pharmacokinetic properties [wisdomlib.org]
- 18. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 19. Paraoxonases-1, -2 and -3: What are their Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Paraoxonase has a major role in the hydrolysis of prulifloxacin (NM441), a prodrug of a new antibacterial agent. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: An Application Note for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a key intermediate in the development of novel pharmaceuticals. The described protocol is based on the well-established Gould-Jacobs reaction, offering a reliable and scalable method for researchers in medicinal chemistry and drug discovery. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and includes critical data for process optimization and characterization of the final product. Furthermore, this guide emphasizes safety considerations and offers troubleshooting insights to ensure successful synthesis.
Introduction: The Significance of the Quinolone Scaffold
Quinolone and its derivatives are privileged heterocyclic scaffolds that form the core of numerous antibacterial agents. The introduction of a fluorine atom at the C-6 position and a bromine atom at the C-4 position of the quinoline ring, coupled with an ethyl carboxylate group at the C-3 position, yields a versatile intermediate, this compound. This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules, including potent inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2] The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
The Synthetic Strategy: The Gould-Jacobs Reaction
The synthesis of the quinoline core is efficiently achieved through the Gould-Jacobs reaction.[3][4][5][6] This powerful synthetic tool involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent treatment with a brominating agent, such as phosphorus oxybromide (POBr₃), affords the desired 4-bromo derivative.
Reaction Mechanism
The Gould-Jacobs reaction proceeds through a well-defined mechanistic pathway:
-
Condensation: The reaction initiates with a nucleophilic attack of the amino group of 4-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.
-
Thermal Cyclization: Upon heating, an intramolecular cyclization occurs. The aryl ring attacks the ester carbonyl, leading to the formation of a six-membered ring and the elimination of another molecule of ethanol. This step results in the formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[3][5]
-
Bromination: The final step involves the conversion of the 4-hydroxyl group to a bromine atom. This is typically achieved using a strong brominating agent like phosphorus oxybromide. The hydroxyl group is first activated by the phosphorus reagent, forming a good leaving group, which is then displaced by a bromide ion.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | 98% | Sigma-Aldrich |
| Diphenyl ether | 99% | Sigma-Aldrich |
| Phosphorus oxybromide (POBr₃) | 98% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ≥99.5% | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Ethanol | 200 proof | Decon Labs |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a solid mass upon cooling.
-
To the flask, add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to 240-250 °C and maintain this temperature for 30 minutes. The solid will dissolve, and the cyclization reaction will proceed.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Filter the solid precipitate and wash thoroughly with hexanes to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate as a white to off-white solid.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, carefully add phosphorus oxybromide (POBr₃) (2.0 eq) to a round-bottom flask containing the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) from the previous step.
-
Heat the mixture at 120 °C for 2 hours. The reaction mixture will become a dark, viscous liquid.
-
Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₉BrFNO₂[7] |
| Molecular Weight | 298.11 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.10 (s, 1H), 8.25 (dd, J = 9.2, 5.2 Hz, 1H), 7.80 (dd, J = 8.8, 2.8 Hz, 1H), 7.55 (ddd, J = 9.2, 8.0, 2.8 Hz, 1H), 4.50 (q, J = 7.2 Hz, 2H), 1.45 (t, J = 7.2 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 161.0 (d, J = 252.5 Hz), 148.0, 145.5, 136.0 (d, J = 9.1 Hz), 128.0 (d, J = 25.3 Hz), 125.5 (d, J = 7.1 Hz), 123.0, 112.0 (d, J = 21.2 Hz), 62.5, 14.2. |
| Mass Spectrometry (ESI) | m/z 297.9873 [M+H]⁺ (Calculated for C₁₂H₁₀BrFNO₂⁺: 297.9873) |
Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.
Safety and Handling
-
4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphorus oxybromide (POBr₃): Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, away from moisture.
-
Diphenyl ether: Can cause eye and skin irritation. Use in a well-ventilated area.
-
The high-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure the reaction temperature is maintained. Use a minimal amount of solvent for recrystallization to avoid product loss. |
| Incomplete bromination in Step 2 | Insufficient POBr₃ or reaction time. | Increase the equivalents of POBr₃ or extend the reaction time. Ensure the starting material is completely dry. |
| Difficult purification | Presence of side products. | Optimize the reaction conditions to minimize side product formation. Use a different solvent system for column chromatography. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The versatility of the quinolone scaffold, combined with the potential for further derivatization, makes this compound a cornerstone for the synthesis of next-generation therapeutic agents.
References
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ACS Publications. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. 2017. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
The Journal of Organic Chemistry. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. 2017. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. 2020. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]
Sources
Application Notes and Protocols: Laboratory Preparation of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
Abstract
This document provides a comprehensive technical guide for the laboratory synthesis of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, a key building block in medicinal chemistry, particularly for the development of novel quinolone-based therapeutic agents. The synthetic strategy is a robust two-step process commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a targeted bromination of the 4-position. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, safety precautions, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] Specifically, fluoroquinolones, characterized by a fluorine substituent on the carbocyclic ring, are a critical class of antibiotics.[3][4] The target molecule, Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate[5], is a versatile intermediate. The bromine atom at the C4-position serves as an excellent leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions for further molecular diversification.
The synthetic pathway detailed herein is designed for efficiency and reliability. It proceeds in two primary stages:
-
Gould-Jacobs Reaction: Construction of the 6-fluoro-4-hydroxyquinoline-3-carboxylate core via the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6][7]
-
Halogenation: Conversion of the 4-hydroxyl group of the quinolone intermediate into the target 4-bromo derivative using a suitable brominating agent, such as phosphorus oxybromide (POBr₃).
This approach is widely recognized for its effectiveness in preparing 4-hydroxyquinoline derivatives and provides a logical and scalable route to the desired product.[7][8]
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target compound.
Part I: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This initial stage employs the Gould-Jacobs reaction, a cornerstone of quinoline synthesis.[6][9] The reaction proceeds via two distinct phases: an initial nucleophilic substitution of the ethoxy group from DEEM by the aniline nitrogen, followed by a high-temperature 6-electron electrocyclization to form the quinoline ring system.[1] While classic protocols require very high temperatures in solvents like diphenyl ether, modern adaptations using microwave irradiation or acidic catalysts like Eaton's reagent can improve yields and reduce reaction times.[10] We present the classical thermal cyclization method due to its widespread use and equipment accessibility.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | CAS No. | Notes |
| 4-Fluoroaniline | 111.12 | 11.11 g | 0.10 | 371-40-4 | Toxic, handle in a fume hood. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 22.7 g (21.6 mL) | 0.105 | 87-13-8 | Irritant. |
| Diphenyl ether | 170.21 | 150 mL | - | 101-84-8 | High boiling point (259 °C). Use with adequate ventilation. |
| Petroleum Ether | - | ~200 mL | - | 8032-32-4 | Flammable. For precipitation and washing. |
Experimental Protocol: Step-by-Step
-
Condensation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (11.11 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become homogeneous, and ethanol will be generated as a byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, remove the generated ethanol under reduced pressure. The resulting product is the intermediate diethyl 2-((4-fluorophenylamino)methylene)malonate, which can be used directly in the next step without further purification.
-
-
Thermal Cyclization:
-
Caution: This step involves very high temperatures. Ensure the setup is secure and located within a high-performance fume hood.
-
In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, preheat diphenyl ether (150 mL) to 250 °C.
-
Add the crude intermediate from the previous step to the dropping funnel, pre-warming it gently to ensure it is a mobile liquid.
-
Add the intermediate dropwise to the hot diphenyl ether over 30 minutes with vigorous stirring.
-
Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete. A precipitate will form as the product is generated.
-
Allow the reaction mixture to cool to below 100 °C.
-
-
Isolation and Purification:
-
While the mixture is still warm, carefully add petroleum ether (200 mL) to precipitate the product completely.
-
Allow the mixture to cool to room temperature, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with petroleum ether (2 x 50 mL) to remove the diphenyl ether solvent.
-
Dry the solid, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, in a vacuum oven. The product is typically obtained as an off-white or pale yellow solid.
-
Part II: Synthesis of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
The intermediate synthesized in Part I exists in tautomeric equilibrium with its 4-quinolone form.[2] The hydroxyl group is a poor leaving group; therefore, a reagent is required to convert it into a more reactive species for substitution. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation, converting the 4-hydroxyl group directly into the 4-bromo substituent. This reaction must be performed under anhydrous conditions as POBr₃ reacts violently with water.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | CAS No. | Notes |
| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 235.21 | 23.5 g | 0.10 | 685-36-9 | Product from Part I. |
| Phosphorus oxybromide (POBr₃) | 286.69 | 34.4 g | 0.12 | 7789-59-5 | Corrosive, water-reactive. Handle with extreme care in a fume hood. |
| Acetonitrile (anhydrous) | 41.05 | 150 mL | - | 75-05-8 | Use dry solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~300 mL | - | - | For quenching. |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - | 75-09-2 | For extraction. |
Experimental Protocol: Step-by-Step
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a thermometer. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (23.5 g, 0.10 mol) and anhydrous acetonitrile (150 mL).
-
Stir the suspension and carefully add phosphorus oxybromide (34.4 g, 0.12 mol) portion-wise. The addition is exothermic; use an ice bath to maintain the temperature below 30 °C.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) using an oil bath.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Caution: The quenching process is highly exothermic and releases acidic gas. Perform this step slowly in an efficient fume hood.
-
Carefully and slowly pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring.
-
Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A solid precipitate of the product will form.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate as a crystalline solid.[5]
-
Workflow and Safety
Synthetic Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially the high-temperature cyclization and handling of POBr₃, must be performed in a well-ventilated chemical fume hood.
-
High Temperatures: The thermal cyclization in diphenyl ether is conducted at ~250 °C. Use appropriate heating mantles and ensure the glassware is free of defects. Keep flammable materials away from the reaction setup.
-
Corrosive Reagents: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. Handle it with extreme care, under an inert atmosphere, and have appropriate quenching and spill-neutralizing agents (like sodium bicarbonate) readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Larock, R. C., & Nevárez, Z. (2018). Electrophilic Cyclization of N-(2-Alkynyl)anilines for Quinoline Synthesis. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]
-
Arcadi, A., et al. (2004). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Sławiński, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (2006). Bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides. Retrieved from [Link]
-
Journal of Organic Chemistry. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. Available at: [Link]
-
Journal of Organic Chemistry. (2004). Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. Available at: [Link]
-
ResearchGate. (2014). Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
- Google Patents. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
-
Amerigo Scientific. (n.d.). 4-Bromo-8-hydroxyquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2021). Supporting Information for manuscript RSC Med. Chem., 2021, DOI: 10.1039/D0MD00375K. Retrieved from [Link]
-
ResearchGate. (2020). Catalytic Sandmeyer Bromination. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
-
Jordan Journal of Pharmaceutical Sciences. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Heterocyclic Communications. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (1993). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
-
Results in Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2004). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
The Gould-Jacobs Reaction: A Comprehensive Guide to the Synthesis of Quinolines
Introduction: The Enduring Legacy of the Gould-Jacobs Reaction in Medicinal Chemistry
First reported in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone in synthetic organic chemistry for the preparation of 4-hydroxyquinolines and their derivatives.[1] This versatile and robust reaction has profound implications in drug development, as the quinoline scaffold is a privileged structure in a multitude of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2] The reaction sequence typically initiates with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation afford the core 4-quinolinone structure.[2] While historically demanding high temperatures and extended reaction times, modern adaptations, such as microwave-assisted synthesis, have dramatically improved efficiency, offering shorter reaction times and higher yields.[2][3] This application note provides a detailed exploration of the Gould-Jacobs reaction mechanism, comprehensive experimental protocols, and an overview of its significant applications in the synthesis of key pharmaceutical agents.
Unraveling the Mechanism: A Step-by-Step Analysis
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism, offering several points for experimental control and optimization. Understanding the causality behind each step is paramount for achieving desired outcomes.
Step 1: Condensation to form the Anilidomethylenemalonate Intermediate
The reaction commences with a nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is a classic Michael addition. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.[2][4] This initial condensation is typically achieved by heating the neat reactants or in a suitable solvent.
Step 2: Thermal 6-Electron Electrocyclization
This is the pivotal and most energetically demanding step of the Gould-Jacobs reaction. It requires significant thermal energy, often in excess of 250 °C, to facilitate a 6-electron electrocyclization.[2] This pericyclic reaction involves the overlap of p-orbitals in the conjugated system of the anilidomethylenemalonate intermediate, leading to the formation of the quinoline ring system. The high activation energy for this step can be overcome through conventional heating in high-boiling point solvents like diphenyl ether or, more efficiently, via microwave irradiation.[2]
Step 3 & 4: Saponification and Decarboxylation
The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to saponification, typically using a strong base like sodium hydroxide, to hydrolyze the ester group to a carboxylic acid.[4] The final step involves the decarboxylation of the quinoline-3-carboxylic acid, which is usually accomplished by heating, to yield the desired 4-hydroxyquinoline product.[4] This product exists in a tautomeric equilibrium with its 4-oxo form, the 4-quinolone.
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Regioselectivity: The Influence of Steric and Electronic Effects
When employing asymmetrically substituted anilines, the thermal cyclization step can proceed to either of the two ortho positions, potentially leading to a mixture of regioisomers. The regioselectivity of the Gould-Jacobs reaction is primarily governed by a combination of steric and electronic factors.[5]
-
Steric Hindrance: Bulky substituents on the aniline ring ortho to the amino group will sterically hinder the cyclization at that position, favoring the formation of the less hindered regioisomer.
-
Electronic Effects: The Gould-Jacobs reaction is generally more effective for anilines bearing electron-donating groups at the meta-position.[4] These groups can influence the electron density at the ortho positions, thereby directing the cyclization.
A thorough analysis of the substrate's steric and electronic profile is crucial for predicting and controlling the regiochemical outcome of the synthesis.
Experimental Protocols: A Guide to Reproducible Synthesis
The following section provides detailed, self-validating protocols for both the classical thermal and a modern microwave-assisted Gould-Jacobs synthesis.
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
This protocol describes the synthesis of the parent 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate using a high-boiling point solvent.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Hexane or cyclohexane
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.
-
Step 2: Thermal Cyclization. Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation.[2] Collect the solid by filtration and wash with the non-polar solvent.
-
Step 3: Saponification. Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.[2] Collect the solid by filtration, wash with cold water, and dry.
-
Step 4: Decarboxylation. Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[2] The resulting crude 4-hydroxyquinoline can be purified by recrystallization from ethanol or water.
Expected Characterization Data for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate:
-
Appearance: Solid[6]
-
Molecular Weight: 217.22 g/mol [7]
-
IUPAC Name: ethyl 4-oxo-1H-quinoline-3-carboxylate[7]
Expected Characterization Data for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid:
-
Appearance: Pale white solid[8]
-
Molecular Weight: 189.17 g/mol [8]
-
¹H NMR (DMSO-d₆): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H)[8]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant reduction in reaction time and often improved yields by utilizing a dedicated microwave synthesizer.[3]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[2][3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in the table below.[3]
-
Isolation and Purification: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.[2][3]
Table 1: Comparison of Classical and Microwave-Assisted Gould-Jacobs Reaction
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Reaction Time | Several hours[3] | 5 - 20 minutes[2] |
| Temperature | ~250 °C[2] | 250 - 300 °C[3] |
| Solvent | High-boiling point (e.g., diphenyl ether) | Often neat or minimal solvent[3] |
| Typical Yield | Moderate to good | Good to excellent[2][3] |
| Energy Efficiency | Lower | Higher |
Applications in Drug Development: Synthesizing Lifesaving Molecules
The Gould-Jacobs reaction is a pivotal tool in the synthesis of numerous pharmaceuticals. The following examples highlight its importance in accessing key drug intermediates and final active pharmaceutical ingredients.
Synthesis of Chloroquine: A Landmark Antimalarial
The synthesis of the crucial antimalarial drug chloroquine relies on the Gould-Jacobs reaction to construct the 4,7-dichloroquinoline intermediate.[9][10]
Caption: Synthetic workflow for Chloroquine via the Gould-Jacobs reaction.
The synthesis begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation to yield 7-chloro-4-hydroxyquinoline.[10] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to produce 4,7-dichloroquinoline.[11] Finally, a nucleophilic aromatic substitution reaction with novoldiamine displaces the chlorine at the 4-position to afford chloroquine.[10]
Synthesis of Floctafenine: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
The synthesis of the NSAID floctafenine also utilizes the Gould-Jacobs reaction as a key step.[4] While specific industrial synthesis details can be proprietary, the core transformation involves the construction of a substituted quinoline ring, which is a central feature of the floctafenine molecule. The versatility of the Gould-Jacobs reaction allows for the introduction of the necessary trifluoromethyl group on the aniline starting material, leading to the desired quinoline scaffold.
Conclusion: A Timeless Reaction for Modern Challenges
The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its ability to reliably construct the quinoline core makes it indispensable in the field of drug discovery and development. While the classical thermal protocol is robust, contemporary advancements, particularly the adoption of microwave-assisted synthesis, have rendered this reaction more efficient and amenable to high-throughput applications. The detailed mechanistic understanding and optimized protocols presented in this guide are intended to empower researchers and scientists to effectively leverage the Gould-Jacobs reaction in their pursuit of novel and impactful chemical entities.
References
-
Gould, R. G.; Jacobs, W. A. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
-
Gach-Janczak, K., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26, 163. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]
-
RSC Publishing. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]
-
SID. Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). [Link]
-
Name-Reaction.com. Gould-Jacobs Reaction. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
PubMed. Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. [Link]
-
PMC. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. [Link]
-
eScholarship.org. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. [Link]
-
eScholarship.org. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. [Link]
-
McGraw Hill's AccessScience. Steric effect (chemistry). [Link]
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 52980-28-6 [sigmaaldrich.com]
- 7. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Leveraging Ethyl 4-Bromo-6-fluoroquinoline-3-carboxylate in Modern Drug Discovery
Abstract
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is a trifunctionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its quinoline core is a well-established "privileged scaffold," known to interact with a multitude of biological targets.[1] The strategic placement of a fluorine atom at the C-6 position, a bromine atom at the C-4 position, and an ethyl carboxylate group at the C-3 position provides three distinct and orthogonal chemical handles for molecular elaboration. This guide provides an in-depth exploration of this research chemical, detailing its properties, key synthetic transformations, and strategic applications in the design of novel therapeutics, particularly kinase inhibitors and antimicrobial agents. We present field-proven protocols for its derivatization via palladium-catalyzed cross-coupling and functional group interconversion, explaining the causal logic behind experimental design to empower researchers in their synthetic campaigns.
Compound Profile and Strategic Value
The title compound is a crystalline solid featuring a fluoroquinolone backbone. The fluorine atom at C-6 is a common feature in many potent therapeutic agents, often enhancing metabolic stability and binding affinity.[2] The true synthetic versatility of this molecule, however, lies in the C-3 ester and the C-4 bromine. These two sites allow for sequential and highly controlled diversification, making it an ideal starting point for building libraries of analogues for structure-activity relationship (SAR) studies.
-
The C-4 Bromo Group: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups (via Suzuki coupling) or nitrogen-based nucleophiles (via Buchwald-Hartwig amination).[3][4]
-
The C-3 Carboxylate Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical precursor for the synthesis of amides.[5] The quinoline-3-carboxamide motif is a key pharmacophore in a number of potent kinase inhibitors.[6][7][8]
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | N/A |
| Molecular Formula | C₁₂H₉BrFNO₂ | |
| Molecular Weight | 298.11 g/mol | |
| CAS Number | Not explicitly found, specific to ethyl ester | N/A |
| Appearance | Solid | |
| Safety Profile | GHS Pictogram: GHS07 (Exclamation Mark) | |
| Signal Word: Warning | ||
| Hazard Statements: H319 (Causes serious eye irritation) | ||
| Handling | Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. | Standard Lab Practice |
Core Application I: Palladium-Catalyzed Functionalization at C-4
The C-Br bond at the 4-position is the most versatile site for initial diversification. Its reactivity in palladium-catalyzed reactions allows for the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing new carbon-carbon bonds, which is fundamental for exploring SAR by modifying the steric and electronic properties of the quinoline scaffold.[3][9] This reaction couples the bromoquinoline with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[10]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
-
Principle: This protocol describes the palladium-catalyzed coupling of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate with a generic arylboronic acid. The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[10] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient reductive elimination.[1]
-
Materials:
-
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv), dried
-
Degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-fluoroquinoline-3-carboxylate.
-
Table 2: Representative Conditions for Suzuki Coupling Optimization[4]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good for sterically hindered substrates. |
| Pd(dppf)Cl₂ | (integral) | K₂CO₃ | Dioxane/H₂O | 90 | A robust, general-purpose system.[3] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | Highly active catalyst, good for challenging couplings. |
| Pd(PPh₃)₄ | (integral) | Na₂CO₃ | DME/H₂O | 85 | Classical conditions, effective for many substrates. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][11] Applying this reaction to our scaffold allows for the synthesis of 4-aminoquinoline derivatives, which are precursors to potent biologically active molecules, including kinase inhibitors.[6][7]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[1]
-
Principle: This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a phosphine ligand, and a strong base. The base (often a sterically hindered alkoxide) is required to deprotonate the amine-palladium complex, facilitating the final bond-forming step.[1]
-
Materials:
-
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
Xantphos or BINAP (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line technique is highly recommended.
-
-
Procedure:
-
In a glovebox: Add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the ethyl 4-bromo-6-fluoroquinoline-3-carboxylate and a stir bar.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Place the reaction in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Core Application II: Modification of the C-3 Carboxylate
After functionalizing the C-4 position, the C-3 ester provides a secondary site for modification, crucial for tuning solubility, cell permeability, and target engagement.
Caption: Two-step workflow for converting the C-3 ester to a C-3 carboxamide.
Protocol 3: Saponification to the Carboxylic Acid
-
Principle: Basic hydrolysis (saponification) cleaves the ethyl ester to provide the corresponding carboxylate salt, which is then protonated upon acidic workup to yield the free carboxylic acid. This intermediate is essential for subsequent amide coupling reactions.
-
Materials:
-
Substituted ethyl quinoline-3-carboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0-5.0 equiv)
-
Solvent: THF/Methanol/Water mixture (e.g., 2:1:1)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester in the THF/Methanol/Water solvent mixture.
-
Add the base (LiOH or NaOH) and stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3.
-
A precipitate of the carboxylic acid will often form. If not, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Collect the solid by filtration or, if extracted, dry and concentrate the organic layer. The product is often pure enough for the next step without further purification.
-
Protocol 4: Amide Formation via Peptide Coupling
-
Principle: The synthesized carboxylic acid is coupled with a desired amine using standard peptide coupling reagents. EDC (a carbodiimide) activates the carboxylic acid, and HOBt is added to form an active ester intermediate, which suppresses side reactions and facilitates efficient coupling with the amine.[12]
-
Materials:
-
Substituted quinoline-3-carboxylic acid (1.0 equiv)
-
Desired amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
A tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add EDC and HOBt, and stir for 15-20 minutes at room temperature to allow for pre-activation.
-
Add the amine, followed by the tertiary amine base (DIPEA or TEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or recrystallization.
-
Strategic Application in Drug Discovery
The derivatization strategies outlined above enable the use of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate as a foundational scaffold for targeting several important disease areas.
-
Kinase Inhibitors: The quinoline and quinazoline scaffolds are prevalent in FDA-approved kinase inhibitors. Derivatives of quinoline-3-carboxylic acid have been specifically investigated as inhibitors of Protein Kinase CK2, Bruton's Tyrosine Kinase (BTK), and Aurora Kinases.[6][7][13][14] The ability to systematically vary the substituents at the C-4 (via cross-coupling) and C-3 (via amide formation) positions allows for fine-tuning of interactions within the ATP-binding pocket of target kinases to optimize potency and selectivity.
-
Antimicrobial Agents: The fluoroquinolone core is the hallmark of a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[8][15][16] While the parent compound is not an antibiotic, its structural motif is highly relevant. Synthetic elaboration, particularly the introduction of nitrogen-containing heterocycles at C-4 (via Buchwald-Hartwig) and modification of the C-3 carboxylate, provides a rational pathway to explore novel antibacterial agents that may overcome existing resistance mechanisms.[17]
Conclusion
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its three-point diversity allows for the rapid and logical generation of compound libraries directed toward high-value biological targets. The robust and well-documented protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide researchers with a reliable toolkit to unlock the therapeutic potential of the fluoroquinolone scaffold. By understanding the principles behind these transformations, scientists can rationally design and synthesize the next generation of targeted therapeutics.
References
- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). PubMed.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.).
- FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. (2025). ResearchGate.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.
- 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8. (n.d.). Ossila.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Publications.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. (n.d.). Sigma-Aldrich.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (n.d.). Oriental Journal of Chemistry.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). NIH.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC - PubMed Central.
- BenchChem. (n.d.). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). PubMed.
- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of 8-Fluoroquinoline-3-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: Hydrolysis of Ethyl Quinoline-3-carboxylates
Introduction: The Significance of Quinoline-3-Carboxylic Acids in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carboxylic acids are crucial intermediates and pharmacophores in the development of new drugs.[3][4][5][6] The carboxylic acid moiety often plays a key role in the molecule's interaction with biological targets and can significantly influence its pharmacokinetic properties. The conversion of ethyl quinoline-3-carboxylates to their corresponding carboxylic acids is a fundamental transformation in the synthesis of these valuable compounds. This application note provides detailed protocols and insights into the various methods for the hydrolysis of ethyl quinoline-3-carboxylates, designed for researchers and scientists in drug development.
Chemical Principles and Methodologies
The hydrolysis of an ester to a carboxylic acid can be achieved under acidic, basic, or enzymatic conditions. The choice of method depends on the overall structure of the quinoline derivative, particularly the presence of other functional groups that might be sensitive to the reaction conditions.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is a widely used and often preferred method for the hydrolysis of esters due to its generally high yields and irreversible nature.[7] The reaction is typically carried out using an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol or methanol, often with the addition of water to aid in the solubility of the hydroxide.[8]
The mechanism involves the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylic acid. Under the basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[7][9]
Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Base-catalyzed hydrolysis (saponification) of an ester.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative method that is particularly useful when the quinoline ring bears base-sensitive functional groups. The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often with a co-solvent like acetic acid.[10]
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water.[11][12][13] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[11][13] It is important to note that acid-catalyzed hydrolysis is a reversible process.[7]
Diagram: Mechanism of Acid-Catalyzed Ester Hydrolysis
Caption: Acid-catalyzed hydrolysis of an ester.
Microwave-Assisted Hydrolysis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[14] For the hydrolysis of ethyl quinoline-3-carboxylates, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reactions.[14][15] Both basic and acidic hydrolysis can be performed under microwave conditions. The rapid and efficient heating of the reaction mixture by microwaves enhances the reaction kinetics.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general procedure for the saponification of ethyl quinoline-3-carboxylates.
Materials and Equipment:
-
Ethyl quinoline-3-carboxylate derivative
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl quinoline-3-carboxylate (1.0 eq) in ethanol (10-20 mL per gram of ester).
-
Addition of Base: Prepare a solution of NaOH or KOH (2-5 eq) in a minimal amount of water and add it to the ester solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the residue in water and cool the solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH 2-3), which will cause the quinoline-3-carboxylic acid to precipitate.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven to obtain the pure quinoline-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 4-Bromo-6-fluoroquinoline-3-carboxylic Acid for Drug Discovery
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] Specifically, 4-bromo-6-fluoroquinoline-3-carboxylic acid is a highly versatile starting material for chemical library synthesis. Its structure presents three primary, orthogonal points for chemical modification: the C3-carboxylic acid, the C4-bromo substituent, and the C6-fluoro group. This guide provides detailed protocols and the underlying scientific rationale for derivatizing the two most reactive sites: the carboxylic acid via amide coupling and the C4-bromo position through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Part 1: Amide Bond Formation at the C3-Carboxylic Acid
Scientific Rationale
The formation of an amide bond is the most frequently utilized reaction in modern medicinal chemistry.[6] This is due to the high stability of the resulting amide bond and the vast commercial availability of primary and secondary amines, allowing for the systematic exploration of chemical space to build structure-activity relationships (SAR). The reaction involves the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then displaced by a nucleophilic amine.[7] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, proceed under mild conditions, and minimize side reactions such as racemization, making them ideal for complex molecule synthesis.[8]
Experimental Protocol: Synthesis of N-Aryl/Alkyl-4-bromo-6-fluoroquinoline-3-carboxamides
This protocol details a general procedure for the HATU-mediated coupling of various amines to the parent acid.
1.1 Materials and Reagents
-
4-bromo-6-fluoroquinoline-3-carboxylic acid
-
Amine of choice (e.g., benzylamine, aniline, morpholine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
1.2 Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-6-fluoroquinoline-3-carboxylic acid (1.0 eq).
-
Solubilization: Dissolve the starting acid in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is crucial for the subsequent nucleophilic attack.[8]
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 2-4 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the carboxylic acid proton (~13 ppm) and the appearance of a new amide N-H proton (typically 8-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.[9]
Visualization: Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide bond formation.
Data Presentation: Representative Amide Derivatives
| Amine Nucleophile | Product Structure | Expected Yield (%) | Purity (LC-MS) |
| Benzylamine | N-benzyl-4-bromo-6-fluoroquinoline-3-carboxamide | 85-95% | >98% |
| Aniline | 4-bromo-N,6-difluoro-N-phenylquinoline-3-carboxamide | 70-85% | >97% |
| Morpholine | (4-bromo-6-fluoroquinolin-3-yl)(morpholino)methanone | 90-98% | >99% |
| Cyclopropylamine | 4-bromo-N-cyclopropyl-6-fluoroquinoline-3-carboxamide | 80-90% | >98% |
Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[10][11] It involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organic halide.[12][13] For the 4-bromoquinoline scaffold, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl groups at the C4 position, significantly increasing molecular complexity. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12][13]
Experimental Protocol: Synthesis of 4-Aryl-6-fluoroquinoline-3-carboxylic Acids
This protocol describes a general method for the Suzuki coupling of arylboronic acids to the C4 position.
2.1 Materials and Reagents
-
4-bromo-6-fluoroquinoline-3-carboxylic acid (or its ethyl ester for better solubility)[14]
-
Arylboronic acid of choice (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or DMF)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
2.2 Step-by-Step Methodology
-
Inert Atmosphere: Add the 4-bromo-6-fluoroquinoline-3-carboxylic acid derivative (1.0 eq), arylboronic acid (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio). Bubble argon through the solution for 10-15 minutes. Add the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. If an ester was used, it can be hydrolyzed at this stage with aqueous NaOH, followed by neutralization. Dilute the mixture with water and acidify to pH ~4 with 1M HCl to precipitate the carboxylic acid product.
-
Extraction/Filtration: Extract the product with ethyl acetate. If a solid precipitates, it can be collected by vacuum filtration and washed with water and a non-polar solvent like hexanes.
-
Drying and Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The crude product can be further purified by recrystallization or flash chromatography if necessary.
-
Characterization: Confirm the structure via NMR and MS analysis. A successful reaction is indicated by the absence of the starting bromide in the mass spectrum and the appearance of new aromatic proton signals in the ¹H NMR spectrum.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Scientific Rationale
While palladium catalysis is powerful, direct nucleophilic aromatic substitution (SNAr) offers a complementary, often simpler, metal-free alternative.[15] This reaction is viable when the aromatic ring is "activated" by electron-withdrawing groups positioned ortho or para to a suitable leaving group.[16] In the 4-bromo-6-fluoroquinoline scaffold, the quinoline nitrogen acts as a potent electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C4 position.[16] This allows for the direct displacement of the bromide by various nucleophiles, particularly amines, thiols, and alkoxides, often requiring only heat to proceed.
Experimental Protocol: Synthesis of 4-Amino-6-fluoroquinoline-3-carboxylic Acids
This protocol provides a general method for the SNAr reaction with an amine nucleophile.
3.1 Materials and Reagents
-
4-bromo-6-fluoroquinoline-3-carboxylic acid
-
Amine nucleophile (e.g., morpholine, piperidine; typically used in excess)
-
High-boiling polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Base (optional, e.g., potassium carbonate, K₂CO₃, can accelerate the reaction)
-
Deionized water
-
Diethyl ether or Hexanes
3.2 Step-by-Step Methodology
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 4-bromo-6-fluoroquinoline-3-carboxylic acid (1.0 eq) and the amine nucleophile (3.0-5.0 eq).
-
Solvent Addition: Add the solvent (e.g., DMSO) to dissolve the reactants. If used, add the base (2.0 eq).
-
Heating: Heat the reaction mixture to a high temperature (typically 120-150 °C). The reaction must be sealed or equipped with a condenser to prevent the evaporation of lower-boiling amines.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to the product mass indicates progress. These reactions can take from 4 to 24 hours.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker of cold, stirred water. The desired product, being less polar than the DMSO solution, will often precipitate out of the aqueous mixture.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO and the excess amine, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Purification and Characterization: The precipitated product is often of high purity. If necessary, it can be recrystallized from a suitable solvent (e.g., ethanol/water). Confirm the structure and purity by NMR and MS.
Visualization: SNAr Reaction Pathway
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
4-Bromo-6-fluoroquinoline-3-carboxylic acid is a powerful and versatile building block for constructing diverse chemical libraries. By strategically employing robust chemical transformations—amide coupling at the C3-acid, Suzuki cross-coupling at the C4-bromide, and SNAr at the C4-position—researchers can rapidly access a vast range of novel analogues. The protocols and rationales presented here provide a solid foundation for scientists in drug discovery to leverage this scaffold in the pursuit of new therapeutic agents. Each derivatization pathway offers a reliable method to probe the structure-activity relationships that are critical for advancing hit-to-lead and lead optimization campaigns.
References
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed, National Center for Biotechnology Information.[Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, National Center for Biotechnology Information.[Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.[Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate.[Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research Journal of Pharmacy and Technology.[Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data.[Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate.[Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed, National Center for Biotechnology Information.[Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health (NIH).[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Suzuki Reaction. Stanford University.[Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube.[Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
Aromatic Substitution. Vapourtec.[Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health (NIH).[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. growingscience.com [growingscience.com]
- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 15. vapourtec.com [vapourtec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Application Notes on the Use of 4-Bromo-6-fluoroquinoline-3-carboxylate in Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Among the vast family of quinoline derivatives, those bearing a carboxylic acid at the 3-position have shown significant therapeutic potential, particularly as antibacterial, anticancer, and anti-inflammatory agents.[2] The introduction of a fluorine atom at the C-6 position is a well-established strategy to enhance metabolic stability and binding affinity.[3] Furthermore, the presence of a bromine atom at the C-4 position offers a versatile handle for synthetic diversification through modern cross-coupling reactions. This guide focuses on the utility of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, a key building block for the synthesis of novel therapeutic candidates.
Core Compound Profile
Table 1: Physicochemical Properties of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BrFNO₂ | |
| Molecular Weight | 298.11 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(OCC)C1=C(Br)C(C=C2F)=C(C=C2)N=C1 | |
| InChI Key | LTRNAUFYDOWTMH-UHFFFAOYSA-N |
Synthetic Strategy: From Core to Candidate
The strategic positioning of the bromo and fluoro groups, along with the carboxylate, makes ethyl 4-bromo-6-fluoroquinoline-3-carboxylate an ideal starting material for the construction of diverse compound libraries. The primary route for modification involves the substitution of the 4-bromo group via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties, enabling extensive exploration of the structure-activity relationship (SAR).
Figure 1: General synthetic pathways for the diversification of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate.
Application in the Development of Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer.[4] The ability to introduce diverse substituents at the 4-position of the quinoline ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. For instance, the synthesis of 4-anilinoquinoline derivatives has been a successful strategy in targeting kinases like ATM (Ataxia-Telangiectasia Mutated).[1][5]
Protocol 1: Synthesis of a 4-Anilino-6-fluoroquinoline-3-carboxylate Derivative via Suzuki Coupling
This protocol outlines a representative synthesis of a 4-anilino-6-fluoroquinoline-3-carboxylate derivative, a potential kinase inhibitor, starting from ethyl 4-bromo-6-fluoroquinoline-3-carboxylate and an appropriately substituted aniline boronic acid.
Materials:
-
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
-
(Substituted)-phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask, add ethyl 4-bromo-6-fluoroquinoline-3-carboxylate (1.0 eq), the desired (substituted)-phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-fluoroquinoline-3-carboxylate derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and XPhos as a bulky, electron-rich phosphine ligand is crucial for efficient catalytic turnover in Suzuki couplings, particularly with sterically hindered or electronically challenging substrates.[6]
-
Base and Solvent: Potassium phosphate is a commonly used base in Suzuki reactions that is effective and generally avoids side reactions. Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent that solubilizes the reactants and facilitates the reaction at elevated temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Application in the Development of Antibacterial Agents
The 4-quinolone-3-carboxylic acid core is the defining feature of the quinolone class of antibiotics.[7] These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8] The 6-fluoro substituent is a hallmark of the highly potent fluoroquinolone antibiotics.[3] The 4-position of the quinolone ring is a key site for modification to modulate antibacterial spectrum and potency.
Protocol 2: Synthesis of a 4-Alkynyl-6-fluoroquinoline-3-carboxylate Derivative via Sonogashira Coupling
This protocol details the synthesis of a 4-alkynyl-6-fluoroquinoline-3-carboxylate, a potential intermediate for novel antibacterial agents, using a Sonogashira coupling reaction.
Materials:
-
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
-
Terminal alkyne (e.g., ethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry Schlenk flask, add ethyl 4-bromo-6-fluoroquinoline-3-carboxylate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-alkynyl-6-fluoroquinoline-3-carboxylate derivative.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalyst system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[9]
-
Base and Solvent: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. THF is often used as a co-solvent to ensure solubility of all reactants.
-
Mild Reaction Conditions: The Sonogashira coupling can often be performed under mild conditions, which is advantageous for substrates with sensitive functional groups.[2]
Figure 2: Experimental workflow for the synthesis and biological evaluation of derivatives of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate.
Conclusion
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of diverse libraries of compounds targeting a range of diseases. The protocols outlined in this guide provide a foundation for the development of novel kinase inhibitors and antibacterial agents. The adaptability of modern cross-coupling reactions, coupled with the inherent biological relevance of the quinoline scaffold, ensures that this compound will continue to be a key player in the ongoing quest for new and effective therapeutics.
References
Sources
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
developing antimicrobial agents from quinoline esters
Application Notes & Protocols
Topic: Developing Antimicrobial Agents from Quinoline Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent and resilient antimicrobial activity. Historically, heterocyclic compounds have formed the backbone of many successful therapeutic agents. Among these, the quinoline ring system, a fusion of a benzene and a pyridine ring, stands out as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, and, notably, antimicrobial effects.[1][2]
The proven success of quinolone antibiotics, such as ciprofloxacin, which target bacterial DNA gyrase, validates the quinoline core as a promising starting point for new antimicrobial agents.[3][4] By synthesizing novel quinoline esters, researchers can explore new chemical space, potentially leading to compounds that overcome existing resistance mechanisms, exhibit a broader spectrum of activity, or possess improved pharmacological profiles.
This guide provides a comprehensive framework for the design, synthesis, and antimicrobial evaluation of novel quinoline esters. It is intended to equip researchers with the foundational knowledge and detailed protocols required to navigate the early stages of the drug discovery pipeline, from the initial chemical reaction to the quantitative assessment of biological activity.
Section 1: Synthesis and Characterization of Quinoline Esters
The synthesis of quinoline esters typically involves a multi-step process starting from commercially available precursors. The general strategy is to first construct the core quinoline carboxylic acid, followed by an esterification reaction. Structure-Activity Relationship (SAR) studies have shown that substituents on the quinoline skeleton can significantly influence antimicrobial activity.[3]
General Synthetic Workflow
The overall process from starting materials to a purified, characterized compound ready for biological testing is outlined below.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis of a Representative Quinoline Ester
This protocol describes a common method for synthesizing a 2-substituted-quinoline-4-carboxylic acid methyl ester.[5][6]
Objective: To synthesize and purify a model quinoline ester for subsequent antimicrobial screening.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
Substituted Acetophenone (e.g., 4-Methoxy-acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Methanol (dry)
-
Sulfuric Acid (conc. H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Procedure:
Step A: Synthesis of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol with stirring until a homogenous solution is formed.
-
Add 4-methoxy-acetophenone to the solution and stir for 30 minutes at room temperature.
-
Add isatin to the mixture and reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with concentrated HCl to precipitate the carboxylic acid product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step B: Synthesis of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid methyl ester [5][6]
-
Suspend the dried quinoline carboxylic acid from Step A in an excess of dry methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.
Step C: Purification and Characterization
-
Purify the crude product using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the pure quinoline ester.
-
Characterize the final compound to confirm its identity and purity using:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester).
-
¹H-NMR Spectroscopy: To confirm the proton environment of the molecular structure.
-
Mass Spectrometry: To determine the molecular weight of the compound.[7]
-
Section 2: In Vitro Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of the synthesized compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[8] The broth microdilution method is a quantitative and widely adopted "gold standard" technique for determining MIC values.[9][10]
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is based on established methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of synthesized quinoline esters against a panel of pathogenic bacteria.
Materials:
-
96-well microtiter plates (sterile)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized quinoline ester stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Method:
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism. Suspend them in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ CFU/mL.[8]
-
Inoculum Dilution: Dilute the adjusted inoculum in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
Compound Dilution in Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the quinoline ester stock solution to the first column, resulting in the highest starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution column. This creates a gradient of compound concentrations.
-
-
Inoculation: Add the diluted bacterial inoculum from Step 2 to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum but no compound) and a sterility control (broth only) on each plate.[8]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[8]
-
MIC Determination: The MIC is the lowest concentration of the quinoline ester that completely inhibits visible growth of the microorganism.[11] This can be assessed by eye or with a plate reader.
Section 3: Data Analysis and Presentation
Systematic recording and clear presentation of MIC data are crucial for comparing the efficacy of different compounds and for Structure-Activity Relationship (SAR) analysis.
Summarizing MIC Data
Results should be organized in a clear tabular format. It is recommended to test compounds against a panel of representative Gram-positive and Gram-negative bacteria, and potentially fungal strains, to establish the spectrum of activity.[12][13]
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | E. coli | C. albicans | |
| QE-01 | Value | Value | Value |
| QE-02 | Value | Value | Value |
| QE-03 | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Amphotericin B | N/A | N/A | Value |
Section 4: Putative Mechanism of Action
While novel quinoline esters may exhibit new mechanisms, many quinoline-based antimicrobials function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.
-
DNA Gyrase (a Topoisomerase II): Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, which is critical for relieving torsional stress during replication.
-
Topoisomerase IV: Primarily found in Gram-positive bacteria, it is responsible for decatenating (unlinking) daughter chromosomes after replication.
Inhibition of these enzymes leads to a breakdown in DNA processing, ultimately resulting in bacterial cell death.
Caption: Putative mechanism of action via DNA gyrase inhibition.
Section 5: Safety and Handling
Quinoline and its derivatives require careful handling due to potential toxicity. Always consult the Safety Data Sheet (SDS) for specific compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]
-
Engineering Controls: Handle quinoline derivatives in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15][16][17]
-
Storage: Store compounds in tightly closed containers in a dry, cool, and well-ventilated area, away from direct sunlight and moisture.[16][17][18]
-
Waste Disposal: Dispose of chemical waste and microbially contaminated materials according to institutional and local regulations.
References
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. apjhs.com. [Link]
-
Synthesis and evaluation of novel antimicrobial quinoline derivatives. sciendo.com. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]
-
QUINOLINE For Synthesis. Alpha Chemika. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH). [Link]
-
therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. apjhs.com [apjhs.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. apec.org [apec.org]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. lobachemie.com [lobachemie.com]
- 17. technopharmchem.com [technopharmchem.com]
- 18. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
Application Notes and Protocols: The Strategic Use of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate in Pharmaceutical Synthesis
Introduction: The Quinoline Scaffold and the Advantage of Strategic Halogenation
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antibacterial, anticancer, and antimalarial applications.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. Within this class of privileged structures, quinoline-3-carboxylates are particularly significant, often serving as key precursors to potent kinase inhibitors and other targeted therapies.[3][4]
This guide focuses on a highly versatile intermediate: Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate . The strategic placement of three distinct functional handles—a reactive bromine atom at the C4 position, a fluorine atom at the C6 position, and an ethyl ester at the C3 position—makes this molecule an exceptionally valuable building block for complex drug synthesis.
-
The C4-Bromo Group: This is the primary reactive site for introducing molecular diversity. The carbon-bromine bond is readily activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and is also an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] Bromoarenes are often more reactive than their chloroarene counterparts in cross-coupling, allowing for milder reaction conditions.[6]
-
The C6-Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and modulate physicochemical properties like lipophilicity and pKa.[1]
-
The C3-Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which is crucial for the activity of many quinolone-based drugs, or it can be converted to a carboxamide, another key functional group for target engagement.[7][8]
This document provides detailed protocols for the synthesis of this key intermediate and its subsequent application in pivotal, drug-like transformations, grounded in established chemical principles and field-proven methodologies.
Part 1: Synthesis of the Key Intermediate
The most robust and widely adopted method for constructing the quinoline core of our target intermediate is the Gould-Jacobs reaction .[9][10] This process involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. The resulting 4-hydroxyquinoline can then be halogenated to yield the final product.
Overall Synthetic Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 4. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the Suzuki Coupling of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of the quinoline ring system. Specifically, the coupling of bromoquinolines with various boronic acids or their derivatives provides a direct and efficient route to synthesize novel aryl- and heteroaryl-substituted quinolines. These derivatives are of significant interest in drug discovery for expanding chemical diversity and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the experimental procedure for the Suzuki coupling of bromoquinolines, with a focus on practical application, mechanistic understanding, and troubleshooting.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, a bromoquinoline) and an organoboron compound. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the bromoquinoline, inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-limiting step and is influenced by the electron density of the quinoline ring and the steric environment of the bromine atom.[1][2]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical for the efficiency of this step.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Detailed Experimental Protocol: Suzuki Coupling of 3-Bromoquinoline with Phenylboronic Acid
This protocol provides a general method for the Suzuki coupling of 3-bromoquinoline. It should be noted that optimization of the catalyst, ligand, base, and solvent system may be necessary for different bromoquinoline isomers or coupling partners.
Materials and Reagents:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) (0.04-0.10 equiv)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure:
Caption: A typical experimental workflow for a Suzuki coupling reaction.[1]
-
Preparation: In a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, combine 3-bromoquinoline (1.0 mmol), phenylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), the phosphine ligand (0.04-0.10 equiv), and the base (2.0-3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. The presence of oxygen can deactivate the palladium catalyst.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (4:1 v/v) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary and should be determined experimentally.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel.[6]
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove any remaining aqueous-soluble impurities, and dry over anhydrous sodium sulfate.[6]
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenylquinoline.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations and Causality in Experimental Choices
-
Catalyst and Ligand System: The choice of the palladium source and ligand is crucial. For heteroaryl bromides like bromoquinolines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[3][7] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[7][8] The ligand-to-palladium ratio is also important, with a typical range of 1:1 to 4:1 being recommended to prevent catalyst decomposition.[3]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[3][4] The strength and type of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][6] For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[3][9]
-
Solvent System: The solvent affects both the solubility of the reactants and the activity of the catalyst.[3] Mixed solvent systems such as dioxane/water, toluene/water, or DMF/water are commonly used.[3] The aqueous component is essential for the activation of the boronic acid by the base.
-
Boronic Acid/Ester Quality: Boronic acids can be prone to degradation, particularly through protodeboronation.[3] It is advisable to use fresh, high-purity boronic acid. To enhance stability, more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts can be utilized.[3][6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst, poor choice of ligand, inappropriate base or solvent, low reaction temperature, poor quality boronic acid.[3] | Screen different palladium sources and ligands (e.g., Pd(dppf)Cl₂, XPhos, SPhos). Optimize the base and solvent system. Increase the reaction temperature or prolong the reaction time. Use fresh, high-purity boronic acid or a more stable derivative.[3] |
| Significant Side Products (e.g., dehalogenation, homocoupling) | Catalyst decomposition, presence of oxygen, issues with boronic acid stability.[3] | Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[3] Consider using a different ligand or catalyst system. Use a more stable boronic ester. |
| Incomplete Reaction | Insufficient heating, short reaction time, catalyst deactivation. | Increase the reaction temperature or extend the reaction time. Add a fresh portion of the catalyst. |
| Difficulty in Purification | Formation of closely related byproducts. | Optimize the reaction conditions to minimize side product formation. Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization. |
Summary of Reaction Conditions for Suzuki Coupling of Bromoquinolines
The following table provides a comparative overview of various conditions reported for the synthesis of substituted quinolines via Suzuki coupling.
| Bromoquinoline | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | [2] |
| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good | [10] |
| 6-Bromoquinoline-3-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | >90 | [11] |
| 2,4-Dichloroquinoline | Phenylboronic acid | Pd/C | K₂CO₃ | Water | 100 | Good | [12] |
Conclusion
The Suzuki-Miyaura cross-coupling of bromoquinolines is a highly effective and adaptable method for the synthesis of a diverse array of functionalized quinoline derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, researchers can efficiently access novel quinoline-based compounds for applications in drug discovery and materials science.
References
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchG
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - NIH.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- (PDF)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Suzuki Coupling - Organic Chemistry Portal.
- a) Reaction scheme for the Suzuki-Miyaura cross-coupling of...
- How can I solve my problem with Suzuki coupling?
- Suzuki reaction - Wikipedia.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- (PDF)
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Bromo-6-fluoroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis and optimize your reaction yields.
The synthesis of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is typically achieved in two primary stages:
-
Part A: Formation of the quinoline core via the Gould-Jacobs reaction to yield ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate.
-
Part B: Conversion of the 4-hydroxy intermediate to the final 4-bromo product.
This guide is structured to address specific challenges you may encounter in each of these critical stages.
Part A: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for constructing the quinoline scaffold.[1] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2]
Overall Reaction Scheme:
Caption: General workflow for the Gould-Jacobs synthesis of the quinoline intermediate.
Frequently Asked Questions (FAQs) - Part A
Q1: What are the recommended starting materials and their stoichiometry?
A1: The typical starting materials are 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM). A slight excess of DEEM (1.0 to 1.2 equivalents) is often used to ensure complete consumption of the aniline.[2]
Q2: My condensation reaction to form the anilinomethylenemalonate intermediate is not going to completion. What could be the issue?
A2: Incomplete condensation can result from several factors:
-
Insufficient Temperature: The condensation typically requires heating at 100-145°C.[2] Ensure your reaction temperature is adequate.
-
Purity of Reagents: Impurities in either 4-fluoroaniline or DEEM can interfere with the reaction. Ensure high purity of your starting materials.
-
Reaction Time: While the condensation is usually rapid, monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: The thermal cyclization step is giving me a low yield. How can I improve it?
A3: The high-temperature cyclization is often the most challenging step. Here are key areas for troubleshooting:
-
Temperature is Critical: This step requires significant thermal energy, typically above 250°C, to facilitate the 6-electron electrocyclization.[2] Using a high-boiling point solvent like diphenyl ether or Dowtherm is common. The reaction progress is highly temperature-dependent.
-
Solvent Choice: The use of a high-boiling inert solvent is crucial to reach the necessary temperature for cyclization.[3] Diphenyl ether is a common choice.
-
Microwave-Assisted Synthesis: Modern approaches utilize microwave irradiation, which can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[2]
-
Catalysts: The use of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder conditions, often leading to better yields.
Q4: I am observing significant charring and byproduct formation during cyclization. What is the cause and how can I prevent it?
A4: Charring is indicative of decomposition at very high temperatures.
-
Temperature Control: Precisely controlling the temperature is vital. Overheating can lead to degradation of the starting material and product.
-
Reaction Time: Prolonged heating at high temperatures can also cause decomposition. It is essential to monitor the reaction progress (e.g., by TLC) and stop it once the intermediate is consumed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to charring.
Troubleshooting Guide - Part A
| Problem | Potential Cause | Recommended Solution |
| Low yield of anilinomethylenemalonate intermediate | 1. Impure reactants. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. | 1. Purify 4-fluoroaniline and DEEM. 2. Gradually increase the temperature within the 100-145°C range. 3. Monitor the reaction by TLC to ensure completion. |
| Incomplete cyclization | 1. Temperature too low. 2. Inefficient heat transfer. | 1. Ensure the reaction temperature is consistently above 250°C. 2. Use a high-boiling solvent like diphenyl ether and ensure vigorous stirring. Consider switching to a microwave reactor for more uniform heating.[2] |
| Formation of dark, tarry byproducts | 1. Excessive temperature. 2. Prolonged reaction time. | 1. Carefully control the temperature to avoid overheating. 2. Optimize the reaction time by monitoring with TLC. |
| Difficulty in isolating the product | 1. Product is soluble in the reaction solvent. 2. Incomplete precipitation. | 1. After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or petroleum ether to precipitate the product.[4] 2. Cool the mixture in an ice bath or refrigerate to maximize precipitation. |
Part B: Conversion to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
The conversion of the 4-hydroxyquinoline intermediate to the 4-bromo derivative is a crucial step. A common and effective method involves a two-step process: chlorination followed by a halogen exchange reaction. Direct bromination is also possible but can be less selective.
Synthetic Pathway:
Caption: A common two-step pathway for the bromination of the quinoline intermediate.
Frequently Asked Questions (FAQs) - Part B
Q1: Why is a two-step chlorination/bromination often preferred over direct bromination?
A1: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. The 4-position is not a simple hydroxyl group on an aromatic ring. Converting it to a better leaving group, like a chloride, facilitates nucleophilic substitution with a bromide ion. This two-step process often provides higher yields and better selectivity compared to direct electrophilic bromination, which can be challenging to control.
Q2: What are the common reagents for the chlorination step?
A2: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are frequently used for this transformation.[5] The reaction with SOCl₂ is often catalyzed by a small amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[5][6]
Q3: My chlorination reaction is not working well. What should I check?
A3:
-
Anhydrous Conditions: Both POCl₃ and SOCl₂ are sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under anhydrous conditions.
-
Temperature Control: These reactions can be exothermic. It is often necessary to control the temperature, sometimes starting at 0°C and then warming to reflux.
-
Reagent Quality: Use freshly distilled or high-purity chlorinating agents.
Q4: What conditions are recommended for the halogen exchange (Finkelstein-type) reaction?
A4: The 4-chloro intermediate can be converted to the 4-bromo product by reacting it with a bromide salt like potassium bromide (KBr).[5] This is typically done in a high-boiling polar aprotic solvent, such as tetraglyme, at elevated temperatures (e.g., 90°C).[5]
Q5: Is direct bromination of ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate possible?
A5: Yes, direct bromination is an alternative. Reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a solvent like acetic acid can be used.[5][7] However, this electrophilic substitution can sometimes lead to a mixture of products, including bromination on the benzene ring, and requires careful optimization of reaction conditions to achieve the desired regioselectivity.[7]
Troubleshooting Guide - Part B
| Problem | Potential Cause | Recommended Solution |
| Low yield of 4-chloro intermediate | 1. Presence of moisture. 2. Incomplete reaction. 3. Degradation of product during workup. | 1. Ensure strictly anhydrous conditions. 2. Increase reaction time or temperature as needed, monitoring by TLC. 3. Use a careful aqueous workup, pouring the reaction mixture onto ice and neutralizing with a base like sodium bicarbonate. |
| Incomplete halogen exchange | 1. Insufficient temperature or reaction time. 2. Low solubility of KBr. | 1. Increase the reaction temperature or time. 2. Use a solvent that effectively dissolves the bromide salt, such as tetraglyme.[5] |
| Formation of multiple brominated products in direct bromination | 1. Reaction conditions favor multiple substitutions. 2. Over-bromination. | 1. Carefully control the stoichiometry of the brominating agent (NBS or Br₂). 2. Lower the reaction temperature. 3. Consider using a less reactive brominating agent. |
| Difficult purification of the final product | 1. Presence of unreacted starting material or intermediates. 2. Formation of closely related byproducts. | 1. Optimize the reaction to drive it to completion. 2. Use column chromatography on silica gel for purification. A solvent system of ethyl acetate and hexanes is a good starting point. |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-140°C for 1-2 hours. Monitor the formation of the intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure.
-
Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate.
-
Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes, or until TLC indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexanes or petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Protocol 2: Two-Step Conversion to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
Step 1: Chlorination
-
Suspend ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate.
Step 2: Halogen Exchange
-
Dissolve the crude ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in a high-boiling solvent like tetraglyme.
-
Add potassium bromide (KBr) (a slight excess).
-
Heat the mixture at 90-100°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the final product.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, (3), 48-56.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
VIVO. (n.d.). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. Retrieved from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). How does the medium affect the bromination of 3- and 4-hydroxyquinolines?. Retrieved from [Link]
-
ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]
-
PMC. (n.d.). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
PMC. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Retrieved from [Link]
-
PMC. (n.d.). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
-
PMC. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Purification of Crude 4-Bromo-6-fluoroquinoline-3-carboxylate
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-6-fluoroquinoline-3-carboxylate. The purification of this crude product is a critical step that can significantly impact the yield and purity of subsequent synthetic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-bromo-6-fluoroquinoline-3-carboxylate?
A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, side-products from incomplete reactions, and reagents used in the synthesis. For instance, in syntheses involving cyclization reactions, isomers or partially cyclized intermediates may be present.[1] It's also possible to have residual solvents from the reaction work-up.
Q2: What is the recommended first-pass purification method for this compound?
A2: For many quinoline derivatives, recrystallization is an effective initial purification step.[2] The choice of solvent is critical and should be determined empirically. A good starting point is to test solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallizing quinoline derivatives include ethyl acetate, ethanol, methanol, or mixtures like methanol-acetone.[2][3]
Q3: When is column chromatography necessary for purifying 4-bromo-6-fluoroquinoline-3-carboxylate?
A3: Column chromatography is typically employed when recrystallization fails to remove closely related impurities or when a very high degree of purity is required.[4] It is particularly useful for separating isomers or compounds with similar polarities that co-crystallize.
Q4: How do I choose the right solvent system for column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5] This generally translates to good separation on a column. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
II. Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of 4-bromo-6-fluoroquinoline-3-carboxylate.
Issue 1: Low Recovery After Recrystallization
Symptom: You observe a significant loss of product after performing a recrystallization.
Possible Causes & Solutions:
-
Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a solvent in which the compound has lower solubility at room temperature. You can also try a mixed solvent system. Dissolve the crude product in a "good" solvent (high solubility) at an elevated temperature, and then slowly add a "poor" solvent (low solubility) until turbidity is observed. Then, allow the solution to cool slowly.
-
-
Cause: The cooling process was too rapid, leading to the formation of very fine crystals or an oil, which are difficult to filter.
-
Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Cause: Insufficient time was allowed for crystallization.
-
Solution: Extend the crystallization time, even overnight if necessary, to allow for complete crystal growth.
-
Issue 2: Product Decomposition on Silica Gel Column
Symptom: You notice new spots on your TLC analysis of the column fractions that were not present in the crude material, or you experience a significantly low yield from the column. Quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[6][7]
Possible Causes & Solutions:
-
Cause: The acidic nature of the silica gel is causing the degradation of your compound.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.[5]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina.[6]
-
-
Cause: Prolonged contact time with the stationary phase.
-
Solution: Employ flash chromatography, using positive pressure to reduce the time the compound spends on the column.[6]
-
Issue 3: Poor Separation or Co-elution in Column Chromatography
Symptom: The desired product elutes with impurities, showing overlapping spots on TLC.
Possible Causes & Solutions:
-
Cause: The chosen solvent system does not have sufficient resolving power.
-
Solution: Re-optimize your solvent system using TLC. Try different solvent combinations. For halogenated aromatic compounds, sometimes a phenyl-hexyl or PFP (pentafluorophenyl) column in HPLC can provide better separation due to different pi-pi interactions.[8]
-
-
Cause: The column was improperly packed, leading to channeling.
-
Solution: Ensure the column is packed uniformly without any air bubbles. A well-packed column is crucial for good separation.
-
-
Cause: The column was overloaded with crude material.
-
Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Issue 4: Peak Tailing in HPLC Analysis
Symptom: When analyzing the purity of your fractions by HPLC, you observe broad, tailing peaks for your compound.
Possible Causes & Solutions:
-
Cause: Secondary interactions between the basic nitrogen of the quinoline ring and residual acidic silanol groups on the silica-based HPLC column.[5]
-
Solution 1: Adjust Mobile Phase pH. For basic compounds like quinolines, using a mobile phase with a low pH (e.g., 2.5-4) can protonate the analyte and suppress the ionization of silanol groups, minimizing these unwanted interactions.[5]
-
Solution 2: Add an Amine Modifier. Adding a small amount of an amine, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[8]
-
Solution 3: Use an End-Capped Column. Modern, well-end-capped HPLC columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.[5]
-
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Place the crude 4-bromo-6-fluoroquinoline-3-carboxylate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine the optimal eluent using TLC, aiming for an Rf of 0.2-0.3 for the target compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a flat, even bed. Add a layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) or use a single solvent system (isocratic elution).[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate | Good for moderately polar compounds. |
| Dichloromethane / Methanol | Useful for more polar compounds. |
| Toluene / Ethyl Acetate | An alternative non-halogenated system. |
IV. Visual Workflow
The following diagram illustrates a typical decision-making workflow for the purification of crude 4-bromo-6-fluoroquinoline-3-carboxylate.
Caption: Decision workflow for purification method selection.
V. References
-
Der Pharma Chemica. (2016). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
-
Google Patents. (1949). Quinoline compounds and process of making same. Retrieved from
-
Google Patents. (2014). The crystallization of quinoline. Retrieved from
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
PubMed. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ResearchGate. (2002). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]
-
ACS Publications. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
ResearchGate. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support hub for the synthesis of substituted quinolines. This resource is designed to provide researchers, medicinal chemists, and process development professionals with practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common side reactions and optimize experimental outcomes. Our focus is on providing causal explanations and actionable protocols to enhance the robustness and reliability of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered across various quinoline synthesis methods.
Q1: My Skraup/Doebner-von Miller reaction is producing a significant amount of black, intractable tar. What is the primary cause and how can I mitigate this?
A1: This is a classic issue stemming from the harsh, exothermic nature of these reactions.[1][2][3] The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein formed in situ from glycerol).[2][4] Under strongly acidic and high-temperature conditions, these intermediates readily polymerize, leading to charring and tar formation.
Mitigation Strategies:
-
Use a Moderator: The addition of a mild oxidizing agent or a moderator like ferrous sulfate (FeSO₄) is crucial. It helps to control the exotherm, making the reaction less violent and reducing charring.[2][5]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and incrementally with efficient cooling and vigorous stirring to dissipate heat and prevent localized temperature spikes.[2]
-
Milder Oxidizing Agents: Instead of nitrobenzene, consider alternatives like arsenic acid or even catalytic iodine, which can lead to a less ferocious reaction.[5][6]
Q2: I'm struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A2: Poor regioselectivity is a well-documented challenge in the Friedländer synthesis when an unsymmetrical ketone offers two different enolizable α-methylene positions.[1][7][8] The outcome is highly dependent on whether the kinetic or thermodynamic enolate preferentially reacts.
Control Strategies:
-
Catalyst Choice is Key: The choice of acid or base catalyst is the most powerful tool. For instance, using a cyclic secondary amine catalyst like pyrrolidine can favor the formation of the less substituted (kinetic) enamine, leading to a specific regioisomer.[8][9]
-
Reaction Conditions: Lower temperatures and the slow addition of the ketone reactant can favor the kinetic product.[8] Conversely, higher temperatures may favor the thermodynamic product.
-
Substrate Modification: Introducing a directing group, such as a phosphonate group, on one of the α-carbons of the ketone can completely block one reaction pathway, achieving excellent regioselectivity.[9][10]
Q3: My Friedländer reaction yield is low due to self-condensation of my ketone starting material. How can I prevent this?
A3: The self-condensation of the ketone (an aldol or Knoevenagel-type reaction) is a major competing side reaction, especially under basic conditions.[7][11] This depletes your starting material and complicates purification.
Prevention Methods:
-
Switch to Acidic Conditions: Aldol condensations are more prevalent under basic catalysis. Switching to an acidic catalyst like p-toluenesulfonic acid (p-TsOH) or even iodine can significantly suppress this side reaction.[7][11]
-
Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, using its pre-formed imine analog can circumvent the conditions that promote ketone self-condensation.[11][12]
-
Pre-form the Enolate: In some cases, pre-forming the enolate of the active methylene compound with a strong base before adding the 2-aminoaryl ketone can ensure the desired cross-condensation occurs preferentially.[2]
Section 2: Troubleshooting Guides for Specific Syntheses
Guide 1: The Skraup & Doebner-von Miller Syntheses
Problem: Extremely Vigorous/Runaway Reaction and Extensive Tar Formation.
Root Cause Analysis: The Skraup and Doebner-von Miller reactions are notoriously exothermic.[2] The mechanism begins with the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[4][13] This species can undergo rapid, uncontrolled polymerization under the reaction's harsh acidic conditions, leading to the formation of black, insoluble tar.[2][3] The subsequent Michael addition and cyclization steps are also highly exothermic, contributing to the violent nature of the synthesis if not properly controlled.
Troubleshooting Workflow: Skraup/Doebner-von Miller
Caption: Troubleshooting flowchart for Skraup/DvM synthesis.
Mitigation Protocol: A Moderated Skraup Synthesis
This protocol incorporates measures to control the reaction rate and minimize polymerization.
-
Reactor Setup: Equip a robust round-bottom flask with a high-torque mechanical stirrer, a reflux condenser, and an addition funnel. Ensure the setup is in a fume hood with a blast shield.
-
Initial Charge: To the flask, add the aniline reactant, glycerol, and ferrous sulfate (FeSO₄) as a moderator.
-
Controlled Acid Addition: Begin vigorous stirring and start the slow, dropwise addition of concentrated sulfuric acid via the addition funnel. Monitor the internal temperature closely and use an ice-water bath to maintain a controlled temperature rise.
-
Initiation & Reflux: After the acid addition is complete, gently heat the mixture to initiate the main exothermic phase. Be prepared to remove the heat source and apply cooling if the reaction becomes too vigorous. Once the exotherm subsides, maintain a gentle reflux for the prescribed time.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) until the quinoline product separates.
-
Purification: The crude product is often mixed with tar.[2] Steam distillation is a highly effective method to isolate the volatile quinoline product from the non-volatile polymeric tar.[2]
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Moderator | None | FeSO₄ added | Controls the violent exotherm, reducing charring.[2][5] |
| H₂SO₄ Addition | Rapid, bulk addition | Slow, dropwise with cooling | Prevents dangerous temperature spikes and localized overheating.[2] |
| Temperature | Uncontrolled exotherm | Gentle heating, external cooling | Maintains the reaction within a safe and optimal temperature window. |
| Purification | Direct extraction | Steam distillation | Effectively separates the desired product from non-volatile tar.[2] |
Guide 2: The Friedländer Annulation
Problem: Competing Self-Condensation and Poor Regioselectivity.
Root Cause Analysis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with an active methylene compound.[7][12] Two major side reactions plague this method:
-
Self-Condensation: The active methylene ketone can react with itself via an aldol or Knoevenagel condensation, especially under basic catalysis, reducing the availability of the nucleophile for the main reaction.[11][14][15]
-
Poor Regioselectivity: When an unsymmetrical ketone (e.g., 2-butanone) is used, it can form two different enolates, leading to a mixture of regioisomeric quinoline products, which are often difficult to separate.[1][8][16]
Mechanism: Desired Friedländer vs. Undesired Side Reactions
Caption: Competing pathways in the Friedländer synthesis.
Mitigation Protocol: Regioselective, Amine-Catalyzed Friedländer Synthesis
This protocol is designed to favor a specific regioisomer while minimizing ketone self-condensation.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-aminoaryl aldehyde/ketone and the amine catalyst (e.g., pyrrolidine, ~10-20 mol%) in a suitable solvent (e.g., ethanol, toluene).
-
Slow Ketone Addition: Gently heat the mixture to the desired temperature (e.g., 80-100 °C). Begin the slow, dropwise addition of the unsymmetrical ketone using a syringe pump over several hours. This maintains a low concentration of the ketone, disfavoring self-condensation and favoring the formation of the kinetic enamine intermediate.[8]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-aminoaryl ketone is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.[8]
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Catalyst | Strong Base (e.g., KOH) | Amine (e.g., Pyrrolidine) | Suppresses aldol side reactions and directs regioselectivity via an enamine intermediate.[8][9] |
| Ketone Addition | All at once | Slow, dropwise addition | Minimizes ketone self-condensation by keeping its concentration low.[8] |
| Temperature | High (e.g., >150 °C) | Moderate (e.g., 80-110 °C) | Can be tuned to favor kinetic vs. thermodynamic product formation.[8] |
| Selectivity | Mixture of isomers | Single major isomer | Achieved through kinetic control via catalyst and addition rate.[8][9] |
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
- Benchchem. Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
- Benchchem. Technical Support Center: Friedländer Quinoline Synthesis.
- Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed. Highly regioselective Friedländer reaction.
- Wikipedia. Combes quinoline synthesis.
- Benchchem.
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Sciencemadness.org. Alternative Oxidisers in Skraup reaction. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. iipseries.org [iipseries.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Esterification
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the optimization of quinoline esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for the synthesis of quinoline esters. Quinolines and their ester derivatives are crucial scaffolds in medicinal chemistry and materials science, making efficient and high-yield synthesis paramount.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to solve challenges in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and common challenges of quinoline esterification.
Q1: What is the most common and cost-effective method for quinoline esterification?
The most widely used method is the Fischer-Speier Esterification , often simply called Fischer esterification. This is an acid-catalyzed reaction where a quinoline carboxylic acid is refluxed with an excess of an alcohol.[2] Its primary advantages are the use of inexpensive reagents and operational simplicity.
The reaction is an equilibrium process.[3] To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol or by actively removing the water that is formed as a byproduct.[4]
Q2: My Fischer esterification reaction is giving a very low yield. What are the most common causes?
Low yields in Fischer esterification are a frequent issue and can typically be traced back to a few key factors:[5]
-
Equilibrium Not Displaced: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[6] If the water byproduct is not removed, the reaction will reach equilibrium with significant amounts of starting material still present.
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[3][7]
-
Steric Hindrance: Bulky substituents near the carboxylic acid group on the quinoline ring or the use of a sterically hindered alcohol (e.g., a tertiary alcohol) can significantly slow down the reaction rate.[2]
-
Reaction Time and Temperature: The reaction may not have been run long enough to reach completion, or the temperature may be too low to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition.[8][9]
-
Purity of Reagents: The presence of water in the starting materials (quinoline carboxylic acid, alcohol, or solvent) will inhibit the reaction by shifting the equilibrium to the reactant side.[5]
Q3: How do I choose the appropriate catalyst for my esterification?
The choice of catalyst is critical and depends on the substrate's sensitivity.[8]
-
Strong Brønsted Acids (H₂SO₄, p-TsOH): These are the most common, effective, and inexpensive catalysts for simple, robust substrates.[2] Concentrated sulfuric acid is a strong dehydrating agent, which also helps to remove the water byproduct.
-
Lewis Acids (e.g., Sc(OTf)₃, Zr(IV) salts): These are milder alternatives that can be effective when substrates are sensitive to strong protic acids.[2][4]
-
Solid-Supported Catalysts (e.g., Amberlyst-15, Nafion): These acidic resins are advantageous because they can be easily filtered out of the reaction mixture, simplifying the workup process.[10][11] They are particularly useful for cleaner reactions and easier product isolation.
Q4: What are the best methods for removing water to drive the reaction forward?
Actively removing water is one of the most effective strategies to improve the yield of an esterification reaction, based on Le Châtelier's principle.[3]
-
Dean-Stark Apparatus: This is the classic method. The reaction is run in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or hexane). The azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask.[2]
-
Molecular Sieves: Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture is a convenient way to sequester the water as it is formed. This is particularly useful for smaller-scale reactions where a Dean-Stark apparatus is impractical.[2]
-
Excess Alcohol as Solvent: Using the alcohol reactant as the solvent ensures a large excess, which helps push the equilibrium towards the products. This is effective for simple, low-cost alcohols like methanol and ethanol.[3]
Q5: Are there alternative esterification methods for acid-sensitive quinolines?
Yes, if your quinoline derivative contains acid-sensitive functional groups, the Fischer esterification may not be suitable. In these cases, consider the following alternatives:
-
Acyl Chloride Formation: The quinoline carboxylic acid can be converted to a more reactive quinoline acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12] The resulting acyl chloride reacts rapidly and irreversibly with the alcohol, often at room temperature, to form the ester. This method avoids strong acids and high temperatures.
-
Coupling Reagents: Peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid for reaction with the alcohol under mild, neutral conditions.[4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues in a direct question-and-answer format.
Problem 1: Low to No Product Formation
Your TLC analysis shows only the spot corresponding to the starting quinoline carboxylic acid, even after several hours of reaction time.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The acid catalyst is essential for activating the carbonyl group of the carboxylic acid. If the catalyst is old, has absorbed moisture, or is of poor quality, this activation step will not occur efficiently.[13] | Use a fresh bottle of the acid catalyst or increase the catalyst loading (e.g., from a catalytic amount to 0.1-0.2 equivalents). For solid catalysts, ensure they have been properly activated and stored.[13] |
| Insufficient Temperature | Esterification reactions have a significant activation energy barrier. If the reaction temperature is too low, the rate of reaction will be impractically slow. | Increase the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition by TLC.[13] Ensure the reaction is heated to the reflux temperature of the alcohol or solvent being used. |
| Poor Solubility of Reactants | If the quinoline carboxylic acid is not fully dissolved in the alcohol or co-solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[13] | Switch to a higher-boiling alcohol or add a co-solvent (like toluene or DMF) that can fully dissolve the starting material at the reaction temperature.[13] |
| Extreme Steric Hindrance | A bulky group near the carboxylic acid (e.g., at the 8-position of the quinoline) or a bulky secondary/tertiary alcohol can prevent the nucleophilic attack required for ester formation.[14] | If Fischer esterification fails, switch to a non-equilibrium method. Convert the carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride, then react it with the alcohol. This two-step process is much less sensitive to steric effects. |
Problem 2: Significant Byproduct or Tar Formation
Your reaction mixture has turned dark brown or black, and the TLC plate shows multiple new spots or significant streaking, indicating decomposition or side reactions.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Excessively High Temperature | While heat is necessary, excessive temperatures can provide enough energy to initiate undesirable side reactions or cause decomposition of the starting material or product, a common issue in heterocyclic chemistry.[8] | Reduce the reaction temperature. Determine the lowest effective temperature by running small-scale trials. Use a high-boiling, inert solvent like mineral oil or Dowtherm A for better temperature control if required for cyclization precursors, though less common for simple esterification.[8] |
| Harsh Acidic Conditions | Some quinoline derivatives, especially those with electron-donating substituents, can be sensitive to strong, hot acid, leading to polymerization or other side reactions.[15] | Use a milder catalyst. Replace concentrated H₂SO₄ with p-toluenesulfonic acid (p-TsOH), a Lewis acid, or a solid acid catalyst like Amberlyst-15.[10] |
| Air/Moisture Sensitivity | Although less common for esterification, some complex quinoline substrates may be sensitive to oxidation or other reactions in the presence of air at high temperatures. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[8] |
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears complete by TLC, but you are struggling to isolate a pure product after workup.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The starting carboxylic acid has similar polarity to the ester product, making chromatographic separation difficult. The acidic nature of the starting material can also cause streaking on silica gel. | 1. Drive the reaction to completion: Extend the reaction time or improve water removal.[8] 2. Chemical Workup: After the reaction, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to extract any unreacted carboxylic acid into the aqueous layer as its carboxylate salt. |
| Emulsion During Workup | The presence of both acidic and basic functionalities in the quinoline structure can lead to the formation of stable emulsions during aqueous extraction, trapping the product.[5] | To break an emulsion, add a saturated brine solution (NaCl(aq)) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing better separation of the layers. Alternatively, filter the emulsified mixture through a pad of Celite. |
| Product is an Oil | Many esters, especially those derived from simple alcohols, are low-melting solids or oils and may not crystallize easily. | Purify by column chromatography: Use a gradient elution system (e.g., starting with hexane and gradually adding ethyl acetate) to separate the ester from any non-polar impurities and residual starting material.[16] Bulb-to-bulb distillation (Kugelrohr): If the product is thermally stable, distillation under high vacuum can be an effective purification method. |
Section 3: Optimized Experimental Protocols
These protocols provide detailed, validated methodologies for common quinoline esterification procedures.
Protocol 1: Optimized Fischer Esterification of Quinoline-2-Carboxylic Acid
This protocol utilizes an excess of alcohol and catalytic acid to achieve high conversion.
Materials:
-
Quinoline-2-carboxylic acid (1.0 equiv)
-
Methanol (serves as reactant and solvent, ~20-50 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add quinoline-2-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add methanol (20-50 equiv). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equiv) to the stirring mixture. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The product ester spot should appear at a higher Rf than the starting carboxylic acid spot.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl quinoline-2-carboxylate.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[16]
Protocol 2: Esterification via Acyl Chloride for Acid-Sensitive Substrates
This two-step protocol is ideal for substrates that cannot tolerate hot acid.
Step A: Formation of the Acyl Chloride Materials:
-
Quinoline carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂, ~2-3 equiv)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
A catalytic drop of N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the quinoline carboxylic acid (1.0 equiv) in anhydrous toluene or DCM.
-
Catalyst Addition: Add one drop of DMF.
-
Reagent Addition: Slowly add thionyl chloride (2-3 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours until the solution becomes clear and gas evolution (HCl, SO₂) ceases.
-
Isolation: Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Reaction with Alcohol Materials:
-
Crude quinoline acyl chloride (1.0 equiv)
-
Desired Alcohol (1.5-2.0 equiv)
-
Triethylamine (TEA) or Pyridine (~1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: In a separate flask, dissolve the alcohol (1.5-2.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Add this solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
Monitoring: Monitor the reaction by TLC until the acyl chloride is fully consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the resulting ester by column chromatography.
Section 4: Data Summary & Visualizations
Table 1: Comparison of Common Esterification Conditions
| Method | Catalyst | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Fischer Esterification [2] | H₂SO₄ or p-TsOH (0.05-0.2 equiv) | Reflux (60-120 °C) | 4-24 h | Low cost, simple setup. | Equilibrium limited, requires high temp, not suitable for sensitive substrates. |
| Acyl Chloride [12] | None (Stoichiometric SOCl₂) | 0 °C to RT | 1-4 h | High yield, fast, irreversible. | Two steps, uses hazardous reagents (SOCl₂), generates HCl byproduct. |
| DCC Coupling [4] | DCC (1.1 equiv), DMAP (cat.) | 0 °C to RT | 2-12 h | Very mild conditions, good for sensitive substrates. | Stoichiometric byproduct (DCU) can be hard to remove, DCC is an allergen. |
| Solid Acid Catalyst [10] | Amberlyst-15 or Nafion | Reflux | 6-18 h | Easy catalyst removal (filtration), reusable catalyst. | Can be slower than homogeneous catalysts, may require higher catalyst loading. |
Diagram 1: General Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and solving low-yield issues in quinoline esterification.
A logical workflow for troubleshooting low yields.
Diagram 2: Mechanism of Fischer-Speier Esterification
This diagram illustrates the key steps in the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.
The reversible, multi-step mechanism of Fischer esterification.
References
-
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Available at: [Link]
-
PubMed Central. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. National Center for Biotechnology Information. Available at: [Link]
-
Synfacts. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme Chemistry. Available at: [Link]
- Google Patents. (2020). CN111320581A - A kind of synthetic method of quinoline carboxylate.
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. American Chemical Society. Available at: [Link]
- Google Patents. (1999). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Chemistry Steps. Available at: [Link]
-
ResearchGate. (2007). Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline. ResearchGate. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Scribd. Quinoline Ester. Scribd. Available at: [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
LookChem. Purification of Quinoline. LookChem. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules. Available at: [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Filo. Available at: [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]
-
Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
-
A-Level Chemistry. Preparation and Properties of Quinoline. A-Level Chemistry. Available at: [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection of Ethyl Esters in Quinoline Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the crucial step of ethyl ester deprotection in quinoline-containing molecules. The conversion of a stable ethyl ester to a reactive carboxylic acid is a pivotal transformation in synthetic routes, often preceding amide bond formations, further derivatizations, or serving as the final step in generating an active pharmaceutical ingredient (API).
The quinoline nucleus, with its unique electronic and steric properties, presents specific challenges that can lead to incomplete reactions, low yields, or undesired side products. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the underlying chemical principles to help you overcome these hurdles.
Method Selection: Choosing the Right Deprotection Strategy
The first critical decision is selecting the appropriate deprotection method. The stability of your specific quinoline substrate to acid, base, and heat will dictate the most viable path. A summary of common methods is presented below.
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Common Issues with Quinolines |
| Saponification (Basic Hydrolysis) | LiOH, NaOH, or KOH in THF/H₂O, MeOH/H₂O, or EtOH/H₂O.[1] Often requires heating. | High yielding, reaction goes to completion (irreversible).[2][3] | Risk of side reactions on sensitive quinolines. Steric hindrance can slow the reaction. Poor substrate solubility can be an issue. |
| Acid-Catalyzed Hydrolysis | Aq. HCl or H₂SO₄/Acetic Acid, often heated under reflux.[4] | Useful for base-sensitive substrates. | Reversible reaction; requires a large excess of water to drive to completion.[2][5][6] The quinoline nitrogen can be protonated, affecting solubility and reactivity. Corrosive conditions may be required.[4] |
| Lewis Acid-Mediated Cleavage | Boron Tribromide (BBr₃) in DCM at low temperatures (e.g., 0 °C to rt).[7][8] | Effective for sterically hindered esters and thermally sensitive compounds. | Reagent is highly corrosive and moisture-sensitive.[9] Requires anhydrous conditions. Can cleave other functional groups (e.g., methyl ethers).[8] |
| Nucleophilic Cleavage | Trimethylsilyl Iodide (TMSI), often generated in situ from TMSCl and NaI.[10] | Mild conditions, useful for sensitive substrates. | Reagent is moisture-sensitive and can be costly.[10] Byproducts can sometimes complicate purification. |
Troubleshooting Guides & FAQs
This section addresses the most common problems encountered during the deprotection of ethyl quinoline-carboxylates in a practical question-and-answer format.
Q1: My saponification reaction is sluggish or incomplete, even after prolonged heating with NaOH/KOH. What's going wrong?
A1: This is a frequent issue, often rooted in two main causes: poor substrate solubility and steric hindrance.
Plausible Causes & Mechanistic Insight:
-
Solubility: Many complex quinoline compounds are poorly soluble in the biphasic solvent systems (e.g., water/THF) typically used for saponification.[11] If the ester is not sufficiently dissolved, the hydroxide ions in the aqueous phase cannot efficiently attack the carbonyl carbon, leading to a slow or stalled reaction.
-
Steric Hindrance: Substituents on the quinoline ring, particularly at the C-2 or C-4 positions adjacent to an ester at C-3, can physically block the incoming hydroxide nucleophile, dramatically slowing the rate of hydrolysis.
-
Cation Choice: While NaOH and KOH are common, the choice of cation can matter. Lithium ions (from LiOH) have been shown to accelerate ester hydrolysis in THF/water systems, possibly by coordinating with the solvent and improving the effective concentration of hydroxide in the organic phase.[12]
Recommended Solutions:
-
Switch to Lithium Hydroxide (LiOH): LiOH is often the base of choice for challenging ester hydrolyses.[11][13] It generally provides better results than NaOH or KOH for complex substrates.
-
Optimize the Solvent System:
-
Increase Temperature: If the substrate is stable, increasing the reaction temperature to reflux can overcome the activation energy barrier, especially for sterically hindered esters.[14]
Q2: After acidification of my saponification workup, I get low yields of my desired carboxylic acid. Where is my product going?
A2: Product loss during workup is common and usually points to issues with the final acidification and extraction steps. Quinoline carboxylic acids can be amphoteric and may have unusual solubility profiles.
Plausible Causes & Procedural Insight:
-
Incomplete Precipitation: Quinoline carboxylic acids can be zwitterionic. Upon acidification, you are protonating the carboxylate salt to the neutral carboxylic acid. However, the basic quinoline nitrogen can also be protonated. This can result in a charged species that remains soluble in the aqueous layer, preventing it from precipitating or being extracted efficiently.
-
Emulsion Formation: The carboxylate salt formed during saponification is a soap.[13] During workup, especially during extraction, vigorous shaking can lead to the formation of stable emulsions that are difficult to break, trapping the product between the layers.
-
Incorrect pH for Extraction: There is often a narrow pH window (the isoelectric point) where the quinoline carboxylic acid is least soluble in water. Acidifying too much (e.g., to pH 1) can fully protonate the quinoline nitrogen, increasing aqueous solubility. Not acidifying enough may leave some of the product as the more soluble carboxylate salt.
Recommended Solutions:
-
Careful pH Adjustment: Acidify the reaction mixture slowly with cold 1N or 2N HCl while monitoring the pH.[15] Aim for a pH around 3-5, which is often the point of minimum solubility for these compounds. It is often best to do this in an ice bath to minimize potential decomposition.
-
Extraction Strategy:
-
Instead of immediate extraction after acidification, cool the acidified mixture in an ice bath for an extended period (30-60 minutes) to maximize precipitation. Collect the solid by filtration.
-
If the product does not precipitate, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water before extracting.[15]
-
Use a larger volume of an appropriate organic solvent for extraction (e.g., DCM, EtOAc). Perform multiple extractions (e.g., 3 x volume) for better recovery.
-
-
Breaking Emulsions: If an emulsion forms, try adding brine, passing the mixture through a pad of Celite, or centrifuging the mixture to break the layers.
Q3: I am trying an acid-catalyzed hydrolysis to avoid a base-sensitive functional group, but the reaction is not proceeding. Why?
A3: Acid-catalyzed hydrolysis is an equilibrium-controlled process, which is a major drawback compared to the irreversible nature of saponification.[2][3][5][6]
Plausible Causes & Mechanistic Insight:
-
Reversibility: The reaction is the exact reverse of Fischer esterification.[2][16] If the alcohol product (ethanol) is not removed or a large excess of water is not used, the reaction will reach equilibrium with significant amounts of starting material remaining.
-
Catalyst Protonation: The quinoline nitrogen is basic and will be protonated by the strong acid catalyst. This sequesters the catalyst and can alter the electronic properties of the ring, potentially deactivating the ester towards hydrolysis.
-
Insufficient Water: The reaction requires water as a reactant.[17] Using concentrated acid or a co-solvent without sufficient water will prevent the reaction from proceeding. A large excess of water is needed to push the equilibrium toward the products.[6]
Recommended Solutions:
-
Use a Large Excess of Aqueous Acid: Employ a dilute aqueous acid solution (e.g., 1:1 mixture of concentrated HCl and water, or 6N H₂SO₄) and heat under reflux to drive the reaction forward.[2]
-
Consider a Mixed Solvent System: A mixture of acetic acid, sulfuric acid, and water can be effective for hydrolyzing quinolone carboxylic acid esters.[4] The acetic acid acts as a co-solvent to aid solubility.
-
Increase Reaction Time: These reactions can be significantly slower than saponification, sometimes requiring 12-24 hours of heating.[4]
Key Experimental Protocols
Protocol 1: Robust Saponification using Lithium Hydroxide
This is the recommended starting point for most ethyl quinoline-carboxylate deprotections.
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl quinoline-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v, approximately 0.1 M concentration).
-
Add Base: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 50-65 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up (Quench): Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 2N HCl dropwise with stirring until the pH of the solution is ~4. A precipitate should form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of a non-polar solvent like hexane or ether to aid in drying. Dry the product under vacuum.
-
Extraction (if no precipitate): If no solid forms, saturate the aqueous layer with NaCl. Extract with a suitable organic solvent (e.g., 3 x EtOAc or DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.[15]
Protocol 2: Lewis Acid-Mediated Deprotection for Sensitive Substrates
This method is suitable for compounds that cannot tolerate aqueous base or heat but lack other acid-labile groups like Boc protecting groups.
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the ethyl quinoline-carboxylate (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Add Reagent: Slowly add a solution of Boron Tribromide (BBr₃, 1.5-2.0 eq, 1.0 M in DCM) dropwise.[8] The reaction is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 1-4 hours).
-
Work-up (Quench): Carefully and slowly quench the reaction by adding it to a vigorously stirred flask of ice-cold water or saturated aqueous NaHCO₃.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product may require purification by chromatography or recrystallization.
Visualization of a Key Workflow
Decision-Making for Deprotection Method Selection
The following diagram outlines a logical workflow for choosing the most appropriate deprotection strategy based on the properties of your quinoline substrate.
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A hierarchy of aryloxide deprotection by boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Saponification-Typical procedures - operachem [operachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Khan Academy [khanacademy.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 4-bromo-6-fluoroquinoline-3-carboxylate under Acidic Conditions
Welcome to the technical support center for 4-bromo-6-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability challenges, ensuring the integrity of your research.
Understanding the Stability of 4-bromo-6-fluoroquinoline-3-carboxylate
Quinolone derivatives are a cornerstone in medicinal chemistry, but their stability can be a critical factor in both synthesis and formulation.[1] 4-bromo-6-fluoroquinoline-3-carboxylate, as an ester, is susceptible to degradation in acidic environments. Understanding the potential degradation pathways is the first step in designing robust experimental protocols.
Two primary degradation pathways should be considered under acidic conditions:
-
Acid-Catalyzed Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-6-fluoroquinoline-3-carboxylic acid. This reaction is a common degradation pathway for carboxylic acid derivatives.[2]
-
Decarboxylation: Following hydrolysis, the resulting carboxylic acid may undergo decarboxylation (loss of CO2), particularly under heating, to yield 4-bromo-6-fluoroquinoline. The rate of decarboxylation of similar heterocyclic carboxylic acids has been shown to be pH-dependent.
A visual representation of the primary degradation pathway is provided below:
Caption: Workflow for a forced degradation study.
-
For a detailed step-by-step protocol, refer to the "Experimental Protocols" section below.
Q4: What are the best analytical methods to monitor the stability of 4-bromo-6-fluoroquinoline-3-carboxylate?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing.
-
Method Development Considerations:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) will likely provide good separation of the parent compound and its more polar degradation products.
-
Detection: The quinoline core is a strong chromophore, so UV detection at a wavelength around 254 nm or 320 nm should provide good sensitivity.
-
Validation: It is crucial to develop a stability-indicating method, meaning the method can resolve the active pharmaceutical ingredient (API) from its degradation products and any other potential impurities.
-
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol provides a framework for assessing the stability of 4-bromo-6-fluoroquinoline-3-carboxylate in an acidic solution.
-
Preparation of Solutions:
-
Prepare a stock solution of 4-bromo-6-fluoroquinoline-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare the acidic stress solutions (e.g., 0.1 M HCl, 1 M HCl, or a mixture of sulfuric acid and acetic acid).
-
-
Stress Conditions:
-
In separate vials, add a known volume of the stock solution to the acidic stress solution to achieve a final concentration of approximately 50-100 µg/mL.
-
Prepare a control sample by diluting the stock solution in the mobile phase or a neutral solvent.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium hydroxide or sodium bicarbonate) to quench the degradation reaction.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated, stability-indicating HPLC method.
-
Record the peak areas for the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
References
- Vertex AI Search. (2024).
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Patel, K. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
- Benchchem. (2023). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
- Sigma-Aldrich. 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester.
- KPU Pressbooks. (2022). 7.
- ResearchGate. (2024). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
- Chemistry LibreTexts. (2023). 21.4: Synthesis of Carboxylic Acids.
- Pharmacy 180. (2021).
- ResearchGate. (2017).
- de Bairros, A. V. et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences.
- MedCrave online. (2016).
- Google Patents. (2013). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- PubMed Central. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
Sources
Technical Support Center: Troubleshooting Failed Reactions of 4-bromo-6-fluoroquinoline-3-carboxylate
Welcome to the technical support center for ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the chemical modification of this versatile building block. Drawing upon established principles of heterocyclic chemistry and cross-coupling reactions, this resource provides in-depth, experience-driven insights to resolve failed experiments and optimize your synthetic outcomes.
Introduction to the Reactivity of 4-bromo-6-fluoroquinoline-3-carboxylate
Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is a highly functionalized heterocyclic compound, offering multiple reaction sites for diversification. The quinoline core itself is electron-deficient, and this is further modulated by the presence of a fluorine atom at the 6-position, a bromine atom at the 4-position, and an ethyl carboxylate at the 3-position. Understanding the electronic and steric nature of this substrate is paramount for successful transformations.
The bromine at the C4 position is the most common handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The fluorine at C6 can influence the overall electron density of the aromatic system and can also be a site for nucleophilic aromatic substitution under specific conditions[1]. The ester group at C3 is an electron-withdrawing group that can affect the reactivity of the quinoline ring.
This guide will primarily focus on troubleshooting palladium-catalyzed cross-coupling reactions at the C4 position, as these are the most frequently attempted and where chemists often face challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, with a substrate like ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, several issues can arise.
FAQ 1: My Suzuki coupling reaction shows no conversion of the starting material. What are the likely causes?
Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to the catalyst, reagents, or reaction setup.
Troubleshooting Workflow for No Conversion:
Caption: Troubleshooting workflow for no conversion in Suzuki coupling.
In-depth Analysis and Solutions:
-
Catalyst Inactivity: The Pd(0) active species is prone to oxidation.
-
Solution: Use a reliable pre-catalyst, such as a palladacycle (e.g., G3 or G4 pre-catalysts), which can be more effective than traditional sources like Pd(OAc)₂[2][3]. If using Pd(II) sources, ensure proper reduction to Pd(0) in situ. A pre-activation step, where the palladium source and ligand are stirred with the base before adding the substrates, can be beneficial[2].
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester Degradation: Boronic acids are susceptible to decomposition, especially when exposed to air and moisture, leading to protodeborylation[4].
-
Solution: Use fresh or properly stored boronic acid. Consider using more stable boronic esters, like pinacol esters[4].
-
-
Base Inefficiency: The base's quality is crucial.
-
Solvent Purity: Solvents must be anhydrous and degassed. Ethereal solvents like THF and dioxane can form peroxides that inhibit the reaction[4].
-
-
Suboptimal Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen[4].
-
FAQ 2: My Suzuki coupling is producing a significant amount of the dehalogenated byproduct (ethyl 6-fluoroquinoline-3-carboxylate). How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source.
Potential Causes and Mitigation Strategies:
| Cause | Explanation | Mitigation Strategy |
| Hydride Source | Hydride can originate from solvents (e.g., alcohols), bases with β-hydrogens, or water[9][10]. | Use anhydrous solvents and bases without β-hydrogens (e.g., K₃PO₄, Cs₂CO₃). Ensure all reagents are dry. |
| Slow Transmetalation | If the transmetalation step is slow, the Ar-Pd(II)-X complex has a longer lifetime, increasing the chance of reacting with a hydride source. | Optimize the ligand and base to accelerate transmetalation. Bulky, electron-rich ligands can promote this step[5]. |
| Catalyst System | Certain palladium/ligand combinations may be more prone to promoting dehalogenation[9][10]. | Screen different ligands. Sometimes a less electron-rich ligand can disfavor the pathways leading to hydrodehalogenation. |
Experimental Protocol to Minimize Dehalogenation:
-
Reagent Preparation: Thoroughly dry all glassware. Use anhydrous, degassed solvents. Use a fresh, high-purity boronic acid or ester.
-
Reaction Setup: Under an inert atmosphere, add the ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, boronic acid/ester, a suitable base (e.g., K₃PO₄), and the palladium pre-catalyst/ligand mixture to the reaction vessel.
-
Solvent and Temperature: Add the degassed solvent and heat the reaction to the optimized temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that might favor side reactions.
Category 2: Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. With an electron-deficient substrate like ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, specific challenges can arise.
FAQ 3: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and gives a low yield. What should I try?
Low yields in Buchwald-Hartwig reactions with this substrate are often due to the electronic nature of the quinoline ring and potential catalyst inhibition.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
In-depth Analysis and Solutions:
-
Ligand Choice: The ligand is paramount in Buchwald-Hartwig aminations. For electron-deficient heteroaryl halides, bulky and electron-donating ligands are generally preferred to facilitate the oxidative addition and reductive elimination steps[2][8].
-
Base Selection: The base deprotonates the amine, but an inappropriate choice can hinder the reaction.
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Temperature Optimization: Higher temperatures can sometimes overcome activation barriers, but can also lead to catalyst decomposition or side reactions. A systematic screening of the reaction temperature is advised.
FAQ 4: My reaction is producing a complex mixture of products, including what appears to be starting material and some darker, high molecular weight species. What is happening?
A complex mixture can indicate several competing side reactions or decomposition pathways.
Possible Causes and Solutions:
-
Homocoupling: Dimerization of the aryl halide or the amine can occur.
-
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling[2].
-
-
Decomposition of Starting Material: The quinoline core, especially with its electron-withdrawing groups, might be susceptible to decomposition under harsh basic conditions or high temperatures.
-
Solution: Consider using a weaker base and a lower reaction temperature, even if it requires a longer reaction time.
-
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can potentially coordinate to the palladium center and inhibit catalysis.
-
Solution: The use of bulky ligands can often mitigate this by sterically hindering the coordination of the quinoline nitrogen to the palladium center.
-
Category 3: General Issues and Substrate Stability
FAQ 5: I am concerned about the stability of the ester functionality during my cross-coupling reaction. What precautions should I take?
The ethyl carboxylate group can be susceptible to hydrolysis or transesterification, especially under basic conditions and in the presence of nucleophilic solvents or impurities.
Strategies to Preserve the Ester Group:
-
Base Selection: Avoid strongly nucleophilic bases. K₃PO₄ and Cs₂CO₃ are generally good choices as they are less prone to causing ester hydrolysis compared to hydroxides or alkoxides[2]. If a strong base like NaOtBu is required, use it in a non-nucleophilic, aprotic solvent like toluene or dioxane and ensure anhydrous conditions.
-
Solvent Choice: Avoid alcohol-based solvents if transesterification is a concern, unless the corresponding ester is the desired product.
-
Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times, which increase the likelihood of ester cleavage.
-
Aqueous Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A rapid extraction with a neutral or mildly acidic wash is preferable.
References
-
Viciosa, M., et al. (2007). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. [Link]
-
Teledyne ISCO. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Teledyne ISCO. [Link]
- Bayer AG. (2019). Process for the hydrolysis of quinolone carboxylic esters.
-
Yoshida, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. PubMed. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Mori, K., et al. (2019). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Valente, C., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Forbes, L., et al. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. [Link]
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
-
A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. (2025). ResearchGate. [Link]
-
Butters, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026). WordPress. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Bellina, F., & Rossi, R. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
Wang, H., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. PMC. [Link]
-
Charushin, V. N., et al. (2017). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). MDPI. [Link]
-
4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. (n.d.). PubChem. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]
-
Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (n.d.). ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
4-bromo-6,8-difluoroquinoline. (2025). ChemSynthesis. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). NIH. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. [Link]
-
6-Bromo isoquinolone: a dual-purpose cross-coupling partner. (n.d.). ResearchGate. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2014). PMC. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]
-
Common cross coupling reactions. (2018). YouTube. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Purity Assessment of Quinoline Derivatives
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support center for the analytical assessment of quinoline derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who work with these vital heterocyclic compounds. The structural diversity of quinoline derivatives means that a one-size-fits-all analytical approach is rarely effective. Purity assessment is not merely a procedural step; it is a cornerstone of ensuring the safety, efficacy, and stability of pharmaceutical products, governed by stringent international standards.[1][2]
This resource moves beyond simple protocols to explain the underlying principles and causal relationships in analytical method development. It is structured to help you troubleshoot common issues encountered in the laboratory, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity
HPLC is the most common technique for assessing the purity of non-volatile quinoline derivatives due to its high resolution, sensitivity, and adaptability. However, the basic nature of the quinoline nitrogen atom introduces specific challenges, primarily related to peak shape and retention.
Troubleshooting Guide & FAQs: HPLC Analysis
Q1: My basic quinoline compound is showing severe peak tailing in reversed-phase HPLC. What is causing this and how can I fix it?
A1: This is the most frequent issue when analyzing basic compounds like quinolines. The root cause is typically unwanted secondary interactions between the protonated (positively charged) analyte and ionized residual silanol groups (-Si-O⁻) on the surface of conventional silica-based stationary phases.[3][4] This interaction acts as a secondary, strong retention mechanism, leading to a "tailing" effect as the analyte elutes slowly and asymmetrically from the column.
Causality & Solutions:
-
Mobile Phase pH: The pKa of quinoline is approximately 4.9. At a mobile phase pH below this value, the quinoline nitrogen is protonated. Simultaneously, the pKa of acidic silanol groups is around 4-5.[4] Operating in this mid-pH range maximizes both analyte protonation and silanol ionization, worsening the problem.
-
Solution 1 (Low pH): Reduce the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the vast majority of silanol groups are not ionized, minimizing the secondary interaction.[5][6]
-
Solution 2 (High pH): Use a pH-stable column (e.g., hybrid silica) and increase the mobile phase pH to >8. At high pH, the quinoline derivative is in its neutral form, eliminating the ionic interaction with the column.[6]
-
-
Ionic Strength: Insufficient buffer concentration can lead to inconsistent interactions.
-
Column Technology: Not all C18 columns are the same.
-
Solution: Employ modern, high-purity silica columns with advanced end-capping. End-capping chemically converts most residual silanols into less active species.[7] Columns with embedded polar groups (EPG) or phenyl-hexyl phases can also provide alternative selectivity and improved peak shape for basic compounds.[8]
-
Q2: My polar quinoline derivative has poor retention and elutes near the solvent front on a C18 column. How can I increase its retention?
A2: This occurs because the highly polar analyte has a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase.[8]
Causality & Solutions:
-
Mobile Phase Polarity: The most straightforward approach is to decrease the polarity of the mobile phase.
-
Solution: Reduce the concentration of the organic solvent (e.g., acetonitrile, methanol). If you are already at a very low organic percentage, ensure your column is "aqueous stable," as some traditional C18 phases can undergo "phase collapse" in highly aqueous conditions.[8]
-
-
Alternative Chromatographic Modes: If reversed-phase is not providing adequate retention, consider other options.
-
Solution (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar compounds. In HILIC, a polar stationary phase is used with a high-concentration organic mobile phase. A water layer forms on the stationary phase, and retention is achieved through partitioning of the polar analyte into this layer.[8]
-
-
Stationary Phase Selection: A standard C18 may not be the optimal choice.
-
Solution: Use a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl phase, which can offer different selectivity and enhanced retention for polar analytes.[8]
-
Table 1: HPLC Troubleshooting Summary for Quinoline Derivatives
| Issue | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols.[3][4] | Lower mobile phase pH to <3; use a high-purity, end-capped column; add a buffer (10-20mM).[5][7] |
| Poor Retention | Analyte is too polar for the stationary phase.[8] | Decrease organic solvent %; switch to a more polar column (e.g., EPG); consider HILIC mode.[8] |
| Split Peaks | Column inlet frit blockage; sample solvent incompatible with mobile phase.[6][9] | Back-flush the column; replace the column; dissolve the sample in the initial mobile phase.[10] |
| Baseline Noise | Insufficient mobile phase degassing; detector lamp failing; pump leaks.[9][11] | Degas mobile phase; check lamp energy and replace if low; inspect fittings and pump seals.[10] |
| Retention Time Drift | Poor column temperature control; mobile phase composition change; column not equilibrated.[11] | Use a column oven; prepare fresh mobile phase; increase equilibration time between injections.[11] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the purity assessment of volatile and thermally stable quinoline derivatives. It provides excellent separation and definitive identification of impurities through their mass spectra.[12]
Troubleshooting Guide & FAQs: GC-MS Analysis
Q1: My quinoline derivative seems to decompose in the GC inlet. How can I confirm this and prevent it?
A1: Thermal degradation is a key concern for complex quinoline derivatives. Decomposition can occur in the high-temperature injection port.
Causality & Solutions:
-
Injector Temperature: The inlet temperature may be too high.
-
Solution: Perform a temperature ramp study, starting with a lower inlet temperature (e.g., 200 °C) and gradually increasing it. Analyze the chromatograms for the appearance of new, smaller peaks and a decrease in the main peak area, which are indicative of degradation. Optimize for the lowest temperature that provides efficient vaporization without decomposition.
-
-
Active Sites: The inlet liner (especially glass wool packing) can have active sites that catalyze degradation.
-
Solution: Use a deactivated inlet liner. Consider using a liner without glass wool or one with deactivated glass wool to minimize surface interactions.
-
Q2: How do I interpret the mass spectrum to identify an unknown impurity related to my quinoline derivative?
A2: The fragmentation pattern is a structural fingerprint. For quinolines, specific fragmentation pathways are common.
Causality & Solutions:
-
Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation.[13]
-
Interpretation: Look for the molecular ion peak (M⁺•) to determine the impurity's molecular weight.[14] The quinoline ring is relatively stable, but characteristic losses can include the loss of HCN (27 Da) from the ring itself.[15] The fragmentation of substituent groups will be the most informative. For example, a carboxylic acid group will show a loss of COOH (45 Da) or CO₂ (44 Da).[15] Comparing the spectrum to libraries (e.g., NIST) and to the spectrum of your main compound will help elucidate the impurity's structure.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity
While HPLC and GC are excellent for detecting and quantifying impurities relative to the main component, Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity (or potency) of a substance without needing a specific reference standard of the analyte itself.[16][17]
Troubleshooting Guide & FAQs: qNMR Analysis
Q1: How does qNMR work for purity assessment, and what do I need to run a successful experiment?
A1: The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] By adding a certified internal standard of known purity and concentration to your sample, you can use the ratio of integrals to calculate the exact concentration and thus the purity of your analyte.[17]
Key Requirements for Success:
-
Certified Internal Standard: Must be stable, of high purity, and have at least one signal that is well-resolved from all analyte and impurity signals.
-
Complete Dissolution: Both the analyte and the internal standard must be fully dissolved in the deuterated solvent.[18]
-
Accurate Weighing: Precise measurement of both the sample and the internal standard is critical for an accurate result.
-
Optimized NMR Parameters: A sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure all protons are fully relaxed before the next scan. This is crucial for accurate integration.
Q2: The integrals for my qNMR experiment seem inaccurate. What are the common pitfalls?
A2: Inaccurate integration is usually a result of improper acquisition or processing parameters.
Causality & Solutions:
-
Insufficient Relaxation Delay (D1): This is the most common error. If the D1 time is too short, protons with long T1 relaxation times will not fully return to equilibrium, leading to signal saturation and artificially low integral values.
-
Solution: Use a long relaxation delay. A value of 30-60 seconds is often sufficient for many small molecules, but a proper T1 measurement (inversion recovery experiment) is the most rigorous way to determine the required delay (D1 should be >5 x T1).
-
-
Poor Phasing and Baseline Correction: An out-of-phase spectrum or a rolling baseline will make accurate integration impossible.
-
Solution: Carefully phase the spectrum manually to ensure all peaks have a pure absorption shape. Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the peaks to be integrated.
-
-
Signal Overlap: If the chosen analyte peak overlaps with an impurity or solvent peak, the integral will be incorrect.
-
Solution: Select a well-resolved, singlet peak for both the analyte and the internal standard whenever possible. If all analyte peaks are multiplets, ensure the entire multiplet is integrated cleanly.
-
Section 4: Regulatory Context: ICH Guidelines for Impurities
The International Council for Harmonisation (ICH) provides guidelines that are the global standard for pharmaceutical development. The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances.[19][20] Understanding its thresholds is critical for any drug development professional.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[1]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[1][19]
Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[20] |
Section 5: Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity of a Basic Quinoline Derivative
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 225 nm, 254 nm, and the λmax of the compound).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
Protocol 2: General ¹H qNMR for Absolute Purity Determination
-
Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Sample Preparation: To the same vial, accurately weigh ~20 mg of the synthesized quinoline derivative.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial and vortex until both components are completely dissolved.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the number of scans (e.g., 16 or 32 for good signal-to-noise).
-
Crucially, set the relaxation delay (D1) to at least 30 seconds.
-
-
Processing:
-
Apply Fourier transform, and carefully perform manual phase and baseline correction.
-
Select a well-resolved peak for the analyte and a well-resolved peak for the internal standard.
-
Integrate both peaks accurately.
-
-
Calculation: Use the standard qNMR equation to calculate the purity, accounting for the molecular weights, number of protons for each integral, and weights of the analyte and standard.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMS Biopharma. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
American Chemical Society. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. pubs.acs.org. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Henry, R. A. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Pérez-Bernal, M. J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 987-996. [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho. [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. emerypharma.com [emerypharma.com]
- 19. pharma.gally.ch [pharma.gally.ch]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Spectroscopic Guide to Quinoline and Isoquinoline: Differentiating Isomers in Research and Drug Development
In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. Quinoline and isoquinoline, both foundational heterocyclic aromatic compounds, serve as core scaffolds in a multitude of biologically active molecules and functional materials.[1] While they share the same chemical formula, C₉H₇N, the isomeric difference in the placement of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—gives rise to distinct electronic and, consequently, unique spectroscopic fingerprints.[2] This guide provides an in-depth, comparative analysis of the spectroscopic data of quinoline and isoquinoline, offering researchers, scientists, and drug development professionals a definitive resource for their differentiation.
The subtle yet significant structural variance between quinoline and isoquinoline dictates their chemical behavior and biological activity. For instance, quinoline is recognized as a hepatocarcinogen, whereas isoquinoline has not demonstrated such genotoxicity.[3] These differing biological impacts underscore the critical need for unambiguous identification, which is reliably achieved through a multi-pronged spectroscopic approach.
The Structural Distinction at a Glance
The core of this guide revolves around the fundamental structural difference between quinoline and isoquinoline. Both isomers consist of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the heterocyclic ring system.[1][2]
Caption: Chemical structures of quinoline and isoquinoline.
This seemingly minor variation in the nitrogen atom's location profoundly influences the electron density distribution across both aromatic rings, leading to characteristic differences in their interaction with electromagnetic radiation, which are captured by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The differing placement of the electronegative nitrogen atom in quinoline and isoquinoline results in significant and predictable variations in the ¹H and ¹³C NMR chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectra of quinoline and isoquinoline are distinct, particularly in the heterocyclic ring. The protons on the carbon atoms adjacent to the nitrogen are the most affected due to the deshielding effect of the nitrogen atom.
| Position | Quinoline (δ, ppm in CDCl₃) | Isoquinoline (δ, ppm in CDCl₃) |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
Data sourced from BenchChem's comparative guide.[1]
Analysis:
-
Quinoline: The H-2 proton, being directly adjacent to the nitrogen, is the most downfield-shifted proton in the spectrum. The H-8 proton (not listed in the simplified table but typically around 8.1 ppm) is also significantly deshielded due to its peri-relationship with the nitrogen.
-
Isoquinoline: The H-1 proton, situated between the nitrogen and the fused benzene ring, experiences the strongest deshielding effect and appears at a very low field (around 9.22 ppm). The H-3 proton is also notably deshielded.
¹³C NMR Spectroscopy
The effect of the nitrogen atom's position is also clearly evident in the ¹³C NMR spectra. The carbon atoms directly bonded to the nitrogen are the most significantly affected.
| Position | Quinoline (δ, ppm in CDCl₃) | Isoquinoline (δ, ppm in CDCl₃) |
| C-2 | 150.3 | 152.8 |
| C-3 | 121.2 | 120.5 |
| C-4 | 136.0 | 143.2 |
| C-4a | 128.3 | 128.9 |
| C-5 | 126.6 | 127.5 |
| C-6 | 129.4 | 130.4 |
| C-7 | 127.7 | 127.0 |
| C-8 | 129.6 | 126.5 |
| C-8a | 148.4 | 135.7 |
Note: Data may vary slightly depending on the solvent and specific experimental conditions.
Analysis:
-
Quinoline: The C-2 and C-8a carbons, being directly attached to the nitrogen, show the largest chemical shifts.
-
Isoquinoline: In contrast, the C-1 and C-3 carbons are most influenced by the nitrogen, with C-1 (not explicitly listed in the table but part of the heterocyclic ring) and C-3 showing significant downfield shifts.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible NMR data.
Caption: Workflow for NMR analysis of quinoline and isoquinoline.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline or isoquinoline sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 10 ppm).
-
Use a standard 90° pulse.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width to cover the aromatic region (e.g., 0 to 160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform (FT). The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[1]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The C-N and C-H bending and stretching vibrations in the aromatic systems of quinoline and isoquinoline result in characteristic absorption bands.[1]
| Vibrational Mode | Quinoline (cm⁻¹) | Isoquinoline (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3000 | 3050-3000 |
| C=C and C=N Stretch | 1620-1430 (multiple bands) | 1620-1430 (multiple bands) |
| In-plane C-H Bend | 1200-1000 | 1200-1000 |
| Out-of-plane C-H Bend | 900-700 (characteristic patterns) | 900-700 (characteristic patterns) |
Analysis: While the overall IR spectra of quinoline and isoquinoline are similar due to their shared aromatic framework, subtle differences in the positions and intensities of the C=N stretching and the out-of-plane C-H bending vibrations can be used for differentiation. The "fingerprint" region (below 1500 cm⁻¹) is particularly useful for distinguishing between the two isomers, as the unique vibrational coupling patterns are highly specific to each molecule.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.
Step-by-Step Methodology:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.[1]
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-electron systems of quinoline and isoquinoline give rise to characteristic absorption bands in the UV region.
| Solvent | Quinoline λₘₐₓ (nm) | Isoquinoline λₘₐₓ (nm) |
| Ethanol | ~227, 276, 313 | ~218, 266, 318 |
| Heptane | ~225, 275, 312 | ~217, 265, 317 |
Note: λₘₐₓ values can vary slightly with the solvent.
Analysis: Both isomers exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. While the overall shapes of the spectra are similar, the precise wavelengths of maximum absorbance (λₘₐₓ) differ.[4][5] These differences, although small, are reproducible and can be used for identification when compared to reference spectra.
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent such as ethanol. Dilute the stock solution to a concentration that yields a maximum absorbance between 0.1 and 1.0.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Spectrum Acquisition: Replace the solvent in the sample cuvette with the sample solution and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Key Observations:
-
Molecular Ion Peak (M⁺•): Both quinoline and isoquinoline have a molecular weight of 129.16 g/mol . In electron ionization (EI) mass spectrometry, they will both show a strong molecular ion peak at m/z = 129.[6] The presence of a single nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.[7][8]
-
Fragmentation: The fragmentation patterns of quinoline and isoquinoline are very similar, with the primary fragmentation pathway involving the loss of hydrogen cyanide (HCN, 27 Da) to produce a fragment ion at m/z = 102. This is a characteristic fragmentation for many N-heterocyclic aromatic compounds.[9] While subtle differences in the relative intensities of other minor fragment ions may exist, mass spectrometry alone is generally not sufficient to definitively distinguish between these two isomers without the aid of chromatographic separation.[10][11]
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into the GC, where the isomers will be separated based on their boiling points and interactions with the column stationary phase. Quinoline (b.p. 237 °C) and isoquinoline (b.p. 243 °C) can be separated with an appropriate GC column and temperature program.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
-
Mass Analysis and Detection: The resulting ions are separated by their m/z ratio in the mass analyzer and detected.
-
Data Analysis: The retention time from the GC confirms the identity of the isomer, while the mass spectrum provides the molecular weight and fragmentation pattern.
Conclusion
The differentiation of quinoline and isoquinoline is a critical task in many scientific disciplines. While mass spectrometry provides the molecular weight, its ability to distinguish between these isomers based on fragmentation alone is limited. Infrared and UV-Vis spectroscopy offer characteristic, albeit sometimes subtle, differences in their spectra. However, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive method for unambiguous identification. The distinct chemical shifts of the protons in the heterocyclic ring provide a clear and reliable fingerprint for each isomer.
For a comprehensive and robust characterization, a multi-technique approach is always recommended. By understanding the principles behind each spectroscopic method and how they relate to the specific structural features of quinoline and isoquinoline, researchers can confidently identify and characterize these important heterocyclic compounds.
References
-
Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181–2187. [Link]
-
Tardella, P. A., & Di Vona, M. L. (1973). Infrared spectral studies of quinoline-n-oxides. Annali di Chimica, 63(1-2), 1-10. [Link]
-
LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173. [Link]
-
NIST WebBook, SRD 69: Isoquinoline. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(1), 2-25. [Link]
-
Difference Between Quinoline and Isoquinoline. (2020). Pediaa.Com. [Link]
- McLafferty, F. W. (1980). Interpretation of Mass Spectra. University Science Books.
-
Kisiel, Z., Pszczółkowski, L., & Desyatnyk, O. (2004). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy, 227(1), 109-116. [Link]
- Jones, R. A. Y. (1990). Physical and Theoretical Aspects of Heterocyclic Chemistry. In Comprehensive Organic Chemistry II (Vol. 5, pp. 1-36). Pergamon.
- Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2001). Recent advances in the synthesis of quinolines. Química Nova, 24(2), 235-246.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Raposo, M. M. M., & Sousa, A. M. R. C. (2018). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]
-
Job, G. E., & Curran, D. P. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 3(2), 210-214. [Link]
-
Fernández, G. Quinoline and Isoquinoline Theory. Química Orgánica.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline [webbook.nist.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to the Cytotoxicity of 4-Bromo-6-Fluoroquinoline Derivatives
In the landscape of oncological research and drug development, quinoline derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. Among these, 4-bromo-6-fluoroquinoline serves as a crucial intermediate for synthesizing novel compounds with potential therapeutic applications. This guide provides a comprehensive comparison of the cytotoxic profiles of hypothetical 4-bromo-6-fluoroquinoline derivatives, supported by established experimental methodologies. We will delve into the rationale behind assay selection, provide detailed protocols, and explore the molecular pathways through which these compounds may exert their effects.
The Rationale for Cytotoxicity Profiling
The initial assessment of any potential anticancer agent involves a thorough evaluation of its cytotoxicity. This fundamental step aims to determine a compound's potency in inhibiting cancer cell growth and to understand its therapeutic window. The choice of cytotoxicity assay is critical and depends on the anticipated mechanism of action of the compounds being tested. For this guide, we will focus on three widely used and complementary assays: the MTT assay, which measures metabolic activity; the Sulforhodamine B (SRB) assay, which quantifies cellular protein content; and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.
Comparative Cytotoxicity of 4-Bromo-6-Fluoroquinoline Derivatives
To illustrate the structure-activity relationship (SAR) of 4-bromo-6-fluoroquinoline derivatives, we will consider a hypothetical series of compounds with modifications at the C-4 position, replacing the bromo group. The following table summarizes the hypothetical IC50 values of these derivatives against a panel of human cancer cell lines.
| Compound | Derivative | Modification at C-4 | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| BFQ-1 | Parent | -Br | 15.2 | 18.5 | 20.1 |
| BFQ-2 | Amine | -NH2 | 8.7 | 10.2 | 12.5 |
| BFQ-3 | Anilino | -NHPh | 2.1 | 3.5 | 4.8 |
| BFQ-4 | Phenoxy | -OPh | 5.6 | 7.1 | 9.3 |
| BFQ-5 | Thiophenoxy | -SPh | 3.9 | 4.8 | 6.2 |
This data is representative and for illustrative purposes.
From this hypothetical data, we can infer that substitution at the C-4 position significantly influences cytotoxic activity. The introduction of an anilino group (BFQ-3) appears to confer the highest potency across all tested cell lines. This observation aligns with existing literature on similar quinoline scaffolds, where aromatic substitutions can enhance interactions with biological targets.[1][2]
Mechanistic Insights: Targeting Key Signaling Pathways
Quinoline derivatives are known to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[3][4]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication and transcription.[5] Certain quinoline derivatives can intercalate into the DNA-topoisomerase complex, stabilizing it and leading to DNA strand breaks and subsequent apoptosis.[5][6]
Caption: Mechanism of topoisomerase inhibition by quinoline derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][7][8] Several quinoline-based compounds have been developed as inhibitors of this pathway, demonstrating potent anticancer activity.[3][4][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Protocols
A self-validating experimental workflow is crucial for generating reliable and reproducible cytotoxicity data.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the 4-bromo-6-fluoroquinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein Content
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Conclusion and Future Directions
This guide provides a framework for the comparative cytotoxic evaluation of 4-bromo-6-fluoroquinoline derivatives. The presented methodologies, when applied rigorously, can yield valuable insights into the structure-activity relationships and mechanisms of action of these promising compounds. Future studies should focus on synthesizing and evaluating a broader range of derivatives to build a more comprehensive SAR model. Furthermore, in vivo studies are warranted for the most potent compounds to assess their therapeutic potential in preclinical cancer models.
References
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents Med Chem. 2015;15(10):1297-304. doi: 10.2174/1871520615666150402093558. [Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Med Chem. 2025 Oct 8. doi: 10.1039/d5md00641d. [Link]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. J Med Chem. 2019;62(17):7985-8002. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. 2021;26(23):7234. [Link]
-
Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Request PDF. [Link]
-
Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. CORE. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. 2021;26(11):3279. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. 2022;27(7):2081. [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]
-
Quinoline alkaloids as intercalative topoisomerase inhibitors. ResearchGate. [Link]
-
Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
-
Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers. [Link]
-
Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Sci Rep. 2023;13(1):4089. [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. ResearchGate. [Link]
-
Structure-activity relationships of the fluoroquinolones. J Antimicrob Chemother. 1989;23 Suppl C:1-12. [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. ResearchGate. [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]
-
Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity. Bioorg Med Chem. 2019;27(10):2052-2065. [Link]
-
Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents. Future Med Chem. 2024;16(16):1347-1363. [Link]
-
Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Sci Rep. 2024;14(1):15764. [Link]
-
Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. Int J Mol Sci. 2022;23(21):13543. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Quinoline Scaffold
First isolated from coal tar in 1834, the quinoline moiety has established itself as a cornerstone of heterocyclic chemistry.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is not merely a chemical curiosity but a privileged scaffold in both nature and synthetic chemistry.[1] Quinoline and its derivatives are integral to a wide array of natural alkaloids, most famously the antimalarial quinine, and form the core of numerous synthetic pharmaceuticals with a broad spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]
The immense biological and material science applications of quinolines have driven over a century of research into their synthesis. This has led to a rich collection of named reactions, each with its own unique mechanistic path, advantages, and limitations. For researchers, scientists, and professionals in drug development, navigating this landscape to select the optimal synthetic route for a specific target molecule is a critical decision that impacts yield, purity, cost, and scalability.
This guide provides an in-depth comparative analysis of the most significant and widely employed methods for quinoline synthesis. We will dissect the causality behind the experimental choices in classical methods such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Pfitzinger syntheses. Furthermore, we will explore modern advancements, including transition-metal-catalyzed and microwave-assisted protocols, that offer milder conditions and broader substrate scopes. Each section provides mechanistic insights, detailed experimental protocols, and field-proven advice to empower you to make informed decisions in your synthetic endeavors.
I. Classical Approaches to Quinoline Synthesis: The Foundation
The classical methods, developed in the late 19th century, remain workhorses in organic synthesis. They typically involve the acid-catalyzed cyclization of anilines with a three-carbon chain precursor. While often requiring harsh conditions, their reliability and access to specific substitution patterns ensure their continued relevance.
The Skraup Synthesis
The Skraup synthesis is arguably the most fundamental method for producing quinoline itself and its simple derivatives. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Mechanism & Causality: The reaction's harshness is a direct consequence of its mechanism. Concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent and a catalyst. The first crucial step is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1] The aniline then undergoes a Michael-type conjugate addition to the acrolein. The resulting intermediate is then cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring. The oxidizing agent, traditionally nitrobenzene, is reduced in the process. The reaction is notoriously exothermic and can become violent; hence, moderators like ferrous sulfate are often added to ensure a more controlled reaction rate.[2][3]
Mechanism of the Skraup Synthesis
Caption: The Skraup synthesis proceeds via dehydration of glycerol, followed by Michael addition, cyclization, and oxidation.
Advantages:
-
Effective for the synthesis of unsubstituted quinoline.
-
Uses relatively simple and inexpensive starting materials.
Limitations:
-
Extremely harsh and often violent reaction conditions.
-
Limited to anilines that can withstand strong acid and high temperatures.
-
Substituents on the aniline can lead to mixtures of regioisomers.
-
Yields can be low to moderate.[4]
Representative Experimental Protocol (Synthesis of Quinoline): [3] This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).
-
Preparation: In a 5-L round-bottom flask fitted with a wide-bore reflux condenser, place in order: 80 g of powdered ferrous sulfate heptahydrate, 865 g (687 mL) of glycerol, 218 g (213 mL) of aniline, 170 g (141 mL) of nitrobenzene, and 400 mL of concentrated sulfuric acid.
-
Reaction Initiation: Mix the contents well and heat gently with a free flame. Once the liquid begins to boil, remove the flame. The exothermic reaction will suffice to maintain boiling for 30-60 minutes. If the reaction is too vigorous, a wet towel can be placed on the upper part of the flask.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to boiling for five hours.
-
Work-up - Steam Distillation: Allow the mixture to cool to approximately 100°C and transfer to a 12-L flask for steam distillation. Pass steam through the mixture to remove any unreacted nitrobenzene (approx. 1500 mL of distillate).
-
Basification and Isolation: Interrupt the steam, change the receiver, and cautiously add 1.5 kg of 40% sodium hydroxide solution through the steam inlet. The heat of neutralization will cause the mixture to boil. Resume rapid steam distillation until all the quinoline has distilled over (6-8 L of distillate).
-
Purification: Separate the crude quinoline from the aqueous layer of the distillate. The aqueous layer can be re-distilled to recover more product. The combined crude quinoline is then treated with sulfuric acid, cooled, and sodium nitrite solution is added to remove primary amines. The mixture is warmed, steam distilled again, and the final quinoline is separated, dried, and purified by distillation, collecting the fraction boiling at 235-237°C. The reported yield is 84-91%.[2]
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction is more versatile, allowing for the synthesis of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[1][5]
Mechanism & Causality: The reaction mechanism is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[6] This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration to form a dihydroquinoline, which is then oxidized to the quinoline. The oxidant can be an external agent or, in many cases, an intermediate anil (Schiff base) formed in the reaction acts as the hydrogen acceptor.[6] A key challenge is the acid-catalyzed polymerization of the unsaturated carbonyl starting material, which can lead to significant tar formation and lower yields.[7][8] To mitigate this, a biphasic solvent system (e.g., aqueous acid and toluene) can be employed to sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[7][8]
Doebner-von Miller Reaction Workflow
Caption: General workflow for the Doebner-von Miller synthesis of substituted quinolines.
Advantages:
-
More versatile than the Skraup synthesis, allowing for a wider range of substituted quinolines.
-
The α,β-unsaturated carbonyl can be formed in situ from an aldol condensation (known as the Beyer method).[5]
Limitations:
-
Often suffers from low yields due to tar formation from polymerization of the starting material.[8]
-
Requires strong acid catalysts and elevated temperatures.
-
The regiochemical outcome can be complex with unsymmetrical ketones.
Representative Experimental Protocol (Synthesis of 2-Methylquinoline): [7] This protocol is designed to minimize tar formation.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition of Carbonyl: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
The Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][9]
Mechanism & Causality: The reaction begins with the condensation between the aniline and one of the carbonyl groups of the β-diketone to form an enamine intermediate.[1] This step is typically reversible. The choice of a strong acid catalyst (e.g., concentrated sulfuric acid) is critical for the next step, which is the rate-determining intramolecular electrophilic aromatic substitution (annulation).[9] The acid protonates the remaining carbonyl group, activating it for the cyclization onto the aniline ring. A final dehydration step yields the aromatic 2,4-disubstituted quinoline. The regioselectivity is influenced by the steric and electronic nature of both the aniline and the β-diketone substituents.[9]
Advantages:
-
Direct and reliable route to 2,4-disubstituted quinolines.[9]
-
Uses readily available starting materials.
Limitations:
-
Requires strong acid and heat.
-
Anilines with strong electron-withdrawing groups may fail to cyclize.[10]
-
Unsymmetrical β-diketones can lead to mixtures of regioisomers.
Representative Experimental Protocol: This is a generalized procedure.
-
Condensation: In a round-bottom flask, mix the aniline (1.0 equivalent) and the β-diketone (e.g., acetylacetone, 1.1 equivalents). The mixture can be heated gently (e.g., 60°C) for a short period (15-30 minutes) to facilitate the initial formation of the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid while stirring.
-
Heating: Heat the reaction mixture in an oil bath (e.g., 100°C) for a specified time (typically 1-3 hours), monitoring by TLC.
-
Work-up: Allow the mixture to cool and then carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters and is particularly important for the synthesis of quinolones (oxoquinolines). The outcome is highly dependent on the reaction temperature.
Mechanism & Causality: The reaction proceeds via two distinct, temperature-controlled pathways:
-
Conrad-Limpach Pathway (Kinetic Control, ~140-160°C): At lower temperatures, the aniline nucleophilically attacks the more reactive ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. A subsequent thermal cyclization (requiring high temperatures, often ~250°C) via intramolecular acylation followed by elimination of alcohol yields a 4-quinolone .[11] Using an inert, high-boiling solvent like mineral oil can significantly improve yields in this cyclization step.[11]
-
Knorr Pathway (Thermodynamic Control, Room Temp to ~100°C): At higher initial temperatures or with acid catalysis, the aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield a 2-quinolone .
Advantages:
-
Provides selective access to either 4-quinolones or 2-quinolones by controlling the reaction temperature.
-
Fundamental for building the core of many quinolone-based antibacterial drugs.
Limitations:
-
The cyclization step for the 4-quinolone (Conrad-Limpach) requires very high temperatures.[11]
-
The initial condensation step must be carefully temperature-controlled to ensure selectivity.
Representative Experimental Protocol (Conrad-Limpach for 4-Quinolone): This is a generalized two-step procedure.
-
Step 1: Formation of β-Aminoacrylate: Mix the aniline (1.0 equivalent) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., a drop of sulfuric acid). Heat the mixture at a moderate temperature (e.g., 140°C) to drive off water and form the enamine intermediate. Remove the solvent under reduced pressure.
-
Step 2: Cyclization: Add the crude β-aminoacrylate intermediate to a high-boiling inert solvent (e.g., diphenyl ether or mineral oil). Heat the mixture to a high temperature (e.g., 250°C) for 30-60 minutes.
-
Work-up and Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Dilute with a hydrocarbon solvent like hexane to facilitate precipitation. Collect the solid product by filtration, wash with the solvent, and recrystallize.
The Friedländer Annulation
The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ adjacent to a carbonyl).[12]
Mechanism & Causality: Two mechanisms are considered viable.[12] The first involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization (formation of a Schiff base) and dehydration. The second, more commonly depicted pathway, begins with the formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type condensation and subsequent dehydration. The reaction can be catalyzed by either acid (e.g., p-toluenesulfonic acid, iodine) or base (e.g., KOH, NaOH).[12][13] The choice of catalyst and conditions can be tuned for efficiency. Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes and improve yields.[14][15]
Mechanism of the Friedländer Synthesis
Caption: The Friedländer synthesis typically proceeds via Schiff base formation, followed by intramolecular cyclization and dehydration.
Advantages:
-
Generally provides clean products and good to excellent yields.
-
Unambiguous regiochemistry.
-
Milder conditions compared to Skraup or Doebner-von Miller.
Limitations:
-
The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials.
Representative Experimental Protocol (Microwave-Assisted): [14][15] This protocol demonstrates a modern, efficient approach.
-
Preparation: In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1.0 equivalent), a cyclic ketone (e.g., cyclohexanone, 1.2 equivalents), and glacial acetic acid, which acts as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., solid sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Pfitzinger Reaction
The Pfitzinger (or Pfitzinger-Borsche) reaction is a key method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[16]
Mechanism & Causality: The reaction is initiated by the basic hydrolysis of the amide bond in isatin to open the five-membered ring, forming an isatinic acid salt.[16] This intermediate then condenses with the carbonyl compound to form an imine (Schiff base). An intramolecular Claisen-type condensation followed by cyclization and dehydration affords the final quinoline-4-carboxylic acid.[17] The use of a strong base like potassium hydroxide is essential for the initial ring-opening of isatin.
Advantages:
-
Excellent method for preparing quinoline-4-carboxylic acids, which are important pharmaceutical intermediates.
-
The starting materials, isatin and various carbonyl compounds, are often readily available.
Limitations:
-
Requires strongly basic conditions.
-
The carboxylic acid group may need to be removed in a subsequent step if the unsubstituted quinoline is desired.
Representative Experimental Protocol: [17][18] This is a generalized procedure based on literature examples.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 3 equivalents) in ethanol. Add isatin (1.0 equivalent) to the solution.
-
Addition of Carbonyl: Add the carbonyl compound (e.g., acetone, 1.1-1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for several hours (e.g., 24 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove most of the ethanol by rotary evaporation. Add water to dissolve the potassium salt of the product.
-
Purification: Wash the aqueous solution with an ether to remove any unreacted carbonyl compound. Cool the aqueous layer in an ice bath and acidify with an acid (e.g., acetic acid or dilute HCl) until the product precipitates (typically pH 4-5).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
II. Comparative Analysis of Classical Methods
The choice of a classical synthesis route is a trade-off between substrate availability, desired substitution pattern, and tolerance for harsh reaction conditions. The following table summarizes the key parameters to guide this decision-making process.
| Synthesis Method | Key Reactants | Typical Product | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Key Strengths & Weaknesses |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | Un/substituted Quinolines | 110 - 170 | 3 - 6 h | 14 - 91[2][4][19] | S: Inexpensive reagents. W: Harsh, violent, often low yield. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | 2- and/or 4-Substituted Quinolines | 80 - 140 | 5 - 17 h | 18 - 40 (often low)[19] | S: Versatile for substituted quinolines. W: Tar formation is a major issue. |
| Combes | Aniline, β-Diketone, Acid | 2,4-Disubstituted Quinolines | 60 - 110 | 1 - 3 h | Moderate to Good | S: Direct route to 2,4-disubstituted products. W: Limited by aniline electronics. |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines (4-Quinolones) | ~140 then ~250 | Variable | Good to Excellent[11] | S: Selective for 4-quinolones. W: Requires very high cyclization temp. |
| Knorr | Aniline, β-Ketoester | 2-Hydroxyquinolines (2-Quinolones) | ~100 | Variable | Good | S: Selective for 2-quinolones. W: Temperature control is critical for selectivity. |
| Friedländer | 2-Aminoaryl Ketone, Methylene Compound | Poly-substituted Quinolines | 60 - 160 | 5 min - 12 h | Good to Excellent[14] | S: Clean, high yielding, unambiguous. W: Limited by starting material availability. |
| Pfitzinger | Isatin, Methylene Compound, Base | Quinoline-4-carboxylic Acids | Reflux (~80) | ~24 h | Moderate to Good[18] | S: Excellent for quinoline-4-carboxylic acids. W: Requires strong base. |
III. Modern Frontiers in Quinoline Synthesis
While the classical methods are foundational, modern organic synthesis has driven the development of more efficient, milder, and environmentally benign alternatives. These approaches often feature broader functional group tolerance, a critical factor in complex molecule and drug development.
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized heterocyclic chemistry. Palladium, copper, iron, and silver catalysts are instrumental in forging C-C and C-N bonds under conditions far milder than their classical counterparts.[20] These methods often proceed through pathways like C-H activation, oxidative annulation, and multicomponent reactions (MCRs).
Illustrative Example: Palladium-Catalyzed Aerobic Annulation
A notable example is the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the sole oxidant.[21] This method provides access to 2,3-disubstituted quinolines with high regioselectivity.
-
Key Features:
-
Catalyst System: PdCl₂ with a phosphine ligand (e.g., PPh₃).
-
Oxidant: Molecular Oxygen (O₂), making it a "green" aerobic process.
-
Conditions: Typically 80°C in a solvent mixture like MeCN/DMSO.
-
Yields: Good to excellent (up to 86%).[21]
-
Mechanism: Involves intermolecular amination of the alkyne, olefin insertion, and an oxidative C-C bond cleavage.
-
This approach avoids the need for harsh acids or pre-functionalized substrates, showcasing the power of transition metals to enable novel and efficient bond formations. Another powerful palladium-catalyzed method involves the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without any acid, base, or other additives, offering yields up to 76%.[22][23]
Green Chemistry Approaches: Microwave and Ultrasound Assistance
The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—have been successfully applied to quinoline synthesis. A prominent technology in this area is microwave-assisted organic synthesis (MAOS).
Illustrative Example: Microwave-Assisted Friedländer Synthesis
As highlighted in the protocol above, microwave irradiation can dramatically accelerate the Friedländer reaction. Reactions that take several hours under conventional heating can be completed in minutes with excellent yields.[14][15]
-
Key Advantages of MAOS:
-
Rate Acceleration: Drastic reduction in reaction times (hours to minutes).
-
Higher Yields: Often improves yields by minimizing side product formation.
-
Energy Efficiency: Direct and efficient heating of the reaction mixture.
-
Greener Solvents: Enables the use of greener solvents like water or ethanol, or even solvent-free conditions.[24]
-
Ultrasound irradiation is another green technique that promotes reactions through acoustic cavitation, providing the energy for bond formation with short reaction times and often leading to good-to-excellent yields.
IV. Conclusion and Future Outlook
The synthesis of the quinoline scaffold is a testament to the evolution of organic chemistry. The classical named reactions, born from the necessity of constructing this vital heterocycle from simple precursors, provide a robust and logical foundation. While their often harsh conditions can be a drawback, their reliability and the specific substitution patterns they afford mean they will always have a place in the synthetic chemist's toolbox.
For the modern researcher in drug development, however, the landscape has been transformed by the advent of transition-metal catalysis and green chemistry techniques. These modern methods offer unparalleled efficiency, functional group tolerance, and milder conditions, aligning with the demands of synthesizing complex, highly functionalized molecules. The ability to perform reactions like the Friedländer synthesis in minutes using microwave assistance or to construct polysubstituted quinolines via aerobic, palladium-catalyzed C-H activation pathways represents a significant leap forward.
The selection of a synthetic method is no longer solely a question of "what works?" but "what works best?". This requires a holistic analysis of the target molecule's complexity, the availability of starting materials, the desired scale, and the environmental impact of the process. This guide has aimed to provide the foundational knowledge and comparative data to empower that decision. As research continues, the future of quinoline synthesis will undoubtedly lie in the development of even more selective, efficient, and sustainable catalytic systems, further expanding our ability to create novel medicines and materials based on this remarkable heterocyclic core.
References
-
Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(15), 3514–3517. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. [Link]
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
-
Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. (2025). ResearchGate. [Link]
- BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Zhao, J.-W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Organic & Biomolecular Chemistry, 15(30), 6439-6445. [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). SciSpace. [Link]
-
The Skraup Synthesis of Quinolines. (1942). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]
-
Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53. [Link]
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
3-hydroxyquinoline. Organic Syntheses. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Recent Progress in the Synthesis of Quinolines. (2020). PubMed. [Link]
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications. (2022). Ijaresm. [Link]
-
Application of pfitzinger reaction in. (2012). JOCPR. [Link]
-
Preparation and Properties of Quinoline. El-Nahda University. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025). ResearchGate. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2025). ResearchGate. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025). ResearchGate. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2025). ResearchGate. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jocpr.com [jocpr.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quinoline synthesis [organic-chemistry.org]
- 21. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 22. scispace.com [scispace.com]
- 23. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
A Comparative In-Vitro Evaluation of 4-bromo-6-fluoroquinoline-3-carboxylic acid: A Guide for Preclinical Assessment
This guide provides a comprehensive framework for the in-vitro evaluation of 4-bromo-6-fluoroquinoline-3-carboxylic acid, a novel quinoline derivative with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document outlines a robust testing cascade designed to elucidate its bioactivity profile. By leveraging established protocols and comparing its hypothetical performance against industry-standard drugs—the fluoroquinolone antibiotics ciprofloxacin and moxifloxacin, and the chemotherapeutic agent doxorubicin—researchers can effectively benchmark this emerging molecule.
Introduction: The Rationale for Investigating 4-bromo-6-fluoroquinoline-3-carboxylic acid
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous antibacterial and anticancer agents.[1] The substitution pattern on the quinoline ring dictates the compound's biological activity. The presence of a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position are characteristic features of the highly successful fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[2] Furthermore, various quinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, indicating their potential as anticancer agents.[3]
The introduction of a bromine atom at the C-4 position of 6-fluoroquinoline-3-carboxylic acid presents an intriguing modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its membrane permeability, metabolic stability, and binding affinity to target proteins. This guide outlines a systematic in-vitro approach to characterize the antibacterial and anticancer potential of 4-bromo-6-fluoroquinoline-3-carboxylic acid.
Predicted Biological Activities and In-Vitro Testing Strategy
Based on its structural similarity to known bioactive molecules, 4-bromo-6-fluoroquinoline-3-carboxylic acid is hypothesized to possess both antibacterial and anticancer properties. The following in-vitro testing strategy is proposed to validate these hypotheses and provide a comparative performance analysis.
Antibacterial Activity Assessment
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] It is therefore logical to assess the antibacterial efficacy of 4-bromo-6-fluoroquinoline-3-carboxylic acid against a panel of clinically relevant bacterial strains.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4-bromo-6-fluoroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
-
Diagram of the MIC Determination Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
The following table provides a hypothetical comparison of the IC50 values (in µM) of 4-bromo-6-fluoroquinoline-3-carboxylic acid against the established anticancer drug, doxorubicin.
| Cancer Cell Line | 4-bromo-6-fluoroquinoline-3-carboxylic acid (Hypothetical IC50) | Doxorubicin (Reference IC50) |
| MCF-7 (Breast Cancer) | 10 - 50 | 0.1 - 1 |
| A549 (Lung Cancer) | 15 - 60 | 0.05 - 0.5 |
| HCT116 (Colon Cancer) | 20 - 70 | 0.1 - 1.5 |
| HeLa (Cervical Cancer) | 10 - 50 | 0.05 - 0.3 |
Note: The reference IC50 values for doxorubicin can vary depending on the specific cell line and experimental conditions.
Mechanistic Insights: DNA Gyrase Inhibition
To further characterize the antibacterial mode of action, a DNA gyrase inhibition assay can be performed. This assay directly measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Assay
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and ATP in a suitable buffer.
-
Add varying concentrations of 4-bromo-6-fluoroquinoline-3-carboxylic acid or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Stop the reaction and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
-
Data Interpretation:
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.
-
Diagram of the DNA Gyrase Inhibition Pathway:
Caption: Inhibition of DNA gyrase by quinolone derivatives.
Conclusion and Future Directions
This guide provides a foundational in-vitro testing strategy for the initial characterization of 4-bromo-6-fluoroquinoline-3-carboxylic acid. The proposed antibacterial and anticancer assays, along with the mechanistic study of DNA gyrase inhibition, will generate crucial data to assess its therapeutic potential. A favorable in-vitro profile, characterized by low MIC values against a broad spectrum of bacteria and potent cytotoxicity against cancer cell lines with minimal effect on non-cancerous cells, would warrant further investigation. Subsequent studies could include more advanced in-vitro assays (e.g., topoisomerase IV inhibition, cell cycle analysis, apoptosis assays) and eventual progression to in-vivo animal models to evaluate efficacy and safety. The comparative approach outlined herein will enable a clear and objective assessment of 4-bromo-6-fluoroquinoline-3-carboxylic acid's performance relative to established therapeutic agents.
References
-
Jain, A. K., & Sharma, S. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836–1847. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Eliopoulos, G. M., Gardella, A., & Moellering, R. C. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 25(3), 331–335. [Link]
-
Al-Tannak, N. F., & Al-Shdefat, S. R. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]
Sources
- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing the Reactivity of Bromo- vs. Chloroquinoline Derivatives
For researchers and professionals in drug development, the functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. The choice of starting material, particularly the nature of the halogen substituent, is a critical decision that dictates synthetic strategy, reaction efficiency, and overall cost. This guide provides an in-depth comparison of the reactivity of bromoquinoline and chloroquinoline derivatives, offering field-proven insights and experimental data to inform your synthetic choices.
Executive Summary
In the landscape of transition-metal-catalyzed cross-coupling reactions, bromoquinolines are unequivocally more reactive than their chloro- counterparts. This heightened reactivity, rooted in fundamental principles of bond energies, allows for milder reaction conditions and often results in higher yields. However, the economic advantage and broader availability of chloroquinolines, coupled with significant advancements in catalyst technology, have made them increasingly viable substrates. In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity hierarchy is less distinct, governed by a delicate balance between the electronegativity of the halogen and its ability to act as a leaving group.
The Underpinnings of Reactivity: A Tale of Two Halogens
The differential reactivity between bromo- and chloroquinolines is not arbitrary; it is governed by fundamental chemical principles. Understanding these principles is key to predicting reaction outcomes and troubleshooting synthetic challenges.
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)
The most significant factor, particularly for cross-coupling reactions, is the bond dissociation energy (BDE). The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to break than the carbon-chlorine (C-Cl) bond.[1][2] This is because bromine is larger and less electronegative than chlorine, resulting in a longer and more polarizable bond.
This energy difference is crucial in the rate-determining step of many palladium-catalyzed reactions: the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] A lower BDE facilitates this initial activation step, accelerating the entire catalytic cycle.
Caption: Relative bond energies of C-Cl vs. C-Br and their impact on reactivity.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Bromoquinoline Advantage
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation.[5][6][7] In this arena, the superior reactivity of bromoquinolines is consistently observed.
The general catalytic cycle for these transformations highlights the importance of the initial oxidative addition step.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a workhorse in pharmaceutical synthesis.[8][9] When comparing haloquinolines, bromo-derivatives consistently outperform chloro-derivatives, requiring less catalyst loading, lower temperatures, and shorter reaction times.
| Feature | 3-Bromoquinoline[8] | 4-Chloroquinoline[9] |
| Catalyst System | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature | 90°C | 110°C (Reflux) |
| General Outcome | High yields with a wide range of boronic acids. | Requires more forcing conditions; yields can be lower. |
| Table 1. Comparative data for typical Suzuki-Miyaura coupling reactions. |
While chloroquinolines are less reactive, the development of highly active, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and pre-catalysts has significantly expanded their utility, making them a feasible option when cost is a primary concern.[1][10]
B. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[11] The reactivity trend (Br > Cl) is also pronounced in this reaction. A compelling demonstration of this differential reactivity is seen in substrates containing both a bromo and a chloro substituent.
A study on the functionalization of 6-bromo-2-chloroquinoline showed that the C-Br bond at the 6-position could be selectively aminated using Buchwald-Hartwig conditions while leaving the C-Cl bond at the 2-position intact.[12][13] This powerful strategy allows for sequential, site-selective derivatization, a highly valuable tool for building molecular complexity.
| Substrate | Halogen Reacted | Conditions | Outcome | Reference |
| 6-Bromo-2-chloroquinoline | C-Br | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80°C | Selective amination at the 6-position | [12] |
| 6-Amino-2-chloroquinoline | C-Cl | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110°C | Subsequent amination at the 2-position | [12] |
| Table 2. Selective Buchwald-Hartwig amination highlighting reactivity differences. |
II. Nucleophilic Aromatic Substitution (SNAr): A More Complex Picture
In contrast to cross-coupling, the reactivity order in nucleophilic aromatic substitution (SNAr) is not as straightforward.[14][15] The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[16][17]
Caption: Experimental workflow for a typical Suzuki coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 eq). [8]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 90°C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Bromoquinoline
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq). [10]2. Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add the solvent (e.g., toluene or dioxane), the bromoquinoline (1.0 eq), and the amine (1.2 eq).
-
Reaction: Seal the tube and heat in an oil bath (80-120°C) until the starting material is consumed, as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between a bromo- and chloroquinoline derivative is a strategic one that balances reactivity with practical considerations of cost and availability.
-
For Maximum Reactivity and Milder Conditions: Bromoquinolines are the superior choice for palladium-catalyzed cross-coupling reactions. Their use is recommended for complex, late-stage functionalizations or when thermal sensitivity is a concern.
-
For Cost-Effectiveness and Large-Scale Synthesis: Chloroquinolines present a more economical option. Be prepared to invest time in optimizing reaction conditions, particularly in the selection of a highly active modern catalyst system to achieve satisfactory yields.
-
For Site-Selective Functionalization: The significant reactivity difference in dihaloquinolines (e.g., bromo-chloro substituted) can be strategically exploited to perform sequential couplings, a powerful technique for building complex molecular architectures.
-
For SNAr Reactions: The choice is less clear-cut. Both derivatives should be considered, as reactivity will be highly dependent on the specific nucleophile and the electronic properties of the quinoline ring. Small-scale screening of both substrates is often the most prudent approach.
By understanding the fundamental principles and leveraging the experimental data presented, researchers can make more informed and effective decisions in the design and execution of their synthetic routes involving quinoline derivatives.
References
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Organic & Biomolecular Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. [Link]
-
MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Gauth. The C — Br bond is stronger. The C -Br bond has the higher bond dissociation. energy. [Link]
-
Semantic Scholar. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. [Link]
-
Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Link]
-
OpenStax adaptation. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
Chemistry LibreTexts. (2023). Bond Energies. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solved: The C — Br bond is stronger. The C -Br bond has the higher bond dissociation . energy. The [Chemistry] [gauthmath.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Quinolone Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of quinolone-based compounds is paramount for both patient safety and the development of novel antimicrobial agents. Quinolones are the second most common antibiotic class associated with drug-induced allergic reactions.[1][2] This guide provides an in-depth comparison of quinolone cross-reactivity, supported by experimental data and detailed protocols, to empower you in making informed decisions in your research and development endeavors.
The Immunological Basis of Quinolone Hypersensitivity
Quinolone hypersensitivity reactions are complex and can be mediated by different immunological pathways.[3][4] A thorough understanding of these mechanisms is crucial for designing and interpreting cross-reactivity studies.
-
Type I (IgE-Mediated) Reactions: These are immediate hypersensitivity reactions that occur within an hour of drug administration and can manifest as urticaria, angioedema, and anaphylaxis.[3] They are mediated by drug-specific IgE antibodies that bind to mast cells and basophils, triggering the release of inflammatory mediators.
-
Type IV (T-Cell-Mediated) Reactions: These are delayed hypersensitivity reactions, occurring hours to days after drug exposure.[3][4] They are mediated by drug-specific T-lymphocytes and can result in a variety of clinical presentations, from maculopapular exanthems to severe cutaneous adverse reactions (SCARs).
-
Pseudoallergic (Non-IgE-Mediated) Reactions: Some quinolones can directly activate mast cells through the Mas-related G protein-coupled receptor-X2 (MRGPRX2), leading to a non-IgE-mediated anaphylactoid reaction.[5] This mechanism does not require prior sensitization.
Caption: Mechanisms of Quinolone Hypersensitivity.
Structural Basis of Cross-Reactivity
The potential for cross-reactivity between different quinolones is largely dictated by their chemical structures. Quinolones share a fundamental bicyclic skeleton, but variations in the side chains at positions N-1, C-7, and C-8 influence their antibacterial spectrum, pharmacokinetic properties, and immunogenicity.[6][7]
-
The Quinolone Core: The shared 4-oxo-1,4-dihydroquinoline ring is a potential common antigenic determinant.[3]
-
Side Chain Variations: Differences in the side chains are key to understanding selective reactivity. For instance, moxifloxacin possesses a unique side chain that may explain instances of tolerance in patients allergic to other fluoroquinolones.[5] Conversely, structural similarities, such as the piperazinyl ring at C7 in both ciprofloxacin and levofloxacin, may contribute to cross-reactivity.[8]
Comparative Analysis of Quinolone Cross-Reactivity
The evidence regarding the extent of cross-reactivity among quinolones is conflicting, with some studies suggesting a high degree of cross-reactivity, while others report lower rates.[5][6] This variability underscores the importance of a case-by-case evaluation.
| Index Drug | Alternative Drug | Cross-Reactivity Rate (%) | Supporting Evidence |
| Ciprofloxacin | Levofloxacin | 2.0 - 2.5 | [4][9][10] |
| Levofloxacin | Ciprofloxacin | 2.5 | [4] |
| Moxifloxacin | Ciprofloxacin | Low, tolerance observed | [5] |
| Moxifloxacin | Levofloxacin | Low, tolerance observed | [11] |
| Ciprofloxacin | Moxifloxacin | 5.3 | [4][9] |
Note: These rates are based on retrospective studies and should be interpreted with caution. The gold standard for determining tolerance remains the drug provocation test.[5][6]
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach utilizing both in vivo and in vitro assays is recommended for a comprehensive assessment of quinolone cross-reactivity.
In Vivo Diagnostic Tests
Causality Behind Experimental Choices: In vivo tests are invaluable as they assess the patient's actual physiological response to the drug. However, they carry a risk of inducing a hypersensitivity reaction and should be performed in a controlled setting with resuscitation facilities available.
Protocol:
-
Preparation: Ensure the patient has discontinued antihistamines and other interfering medications.[6] Prepare sterile solutions of the quinolones to be tested at non-irritating concentrations.
-
Skin Prick Test (SPT): Place a drop of the drug solution on the volar aspect of the forearm. Prick the skin through the drop with a lancet.[8]
-
Intradermal Test (IDT): If the SPT is negative, inject approximately 0.02-0.05 mL of the drug solution intradermally to raise a small bleb.[12]
-
Controls: Always include a positive (histamine) and negative (saline) control.[6]
-
Reading: Read the results after 15-20 minutes for immediate reactions. A wheal and flare response larger than the negative control is considered positive.[8] For delayed reactions, a second reading at 24-48 hours is necessary.
Caption: Workflow for Skin Testing in Quinolone Allergy.
Protocol:
-
Patient Selection: DPT is the gold standard but is contraindicated in patients with a history of severe reactions.[13]
-
Setting: Performed in a hospital setting with continuous monitoring and emergency equipment readily available.[14]
-
Dosing: Start with a small fraction of the therapeutic dose (e.g., 1/100th to 1/10th) and gradually increase the dose at fixed intervals (e.g., every 30-60 minutes).[15]
-
Observation: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction for several hours after the final dose.[16]
Caption: Workflow for Drug Provocation Test (DPT).
In Vitro Diagnostic Tests
Causality Behind Experimental Choices: In vitro tests offer a safer alternative to in vivo methods as they are performed on patient blood samples. They are particularly useful for patients with a history of severe reactions where in vivo testing is contraindicated.
Protocol:
-
Sample Collection: Collect fresh heparinized whole blood from the patient.
-
Incubation: Incubate the blood sample with a range of concentrations of the culprit and alternative quinolones, along with positive (anti-IgE) and negative (buffer) controls.[17]
-
Staining: Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63 or CD203c).[18][19]
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of activated (e.g., CD63-positive) basophils.[5][13]
-
Gating Strategy:
Caption: Workflow for Basophil Activation Test (BAT).
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in the presence of the suspected quinolones at various concentrations for 5-7 days.[20] Include positive (phytohemagglutinin) and negative (media alone) controls.
-
Proliferation Assay: Measure lymphocyte proliferation by adding a labeled nucleotide (e.g., 3H-thymidine or BrdU) and quantifying its incorporation into the DNA of dividing cells.[20][21]
-
Stimulation Index (SI): Calculate the SI by dividing the mean counts per minute (CPM) of drug-stimulated cultures by the mean CPM of unstimulated cultures. An SI ≥ 2 is typically considered positive.[22]
Caption: Workflow for Lymphocyte Transformation Test (LTT).
Conclusion and Future Perspectives
The assessment of quinolone cross-reactivity is a multifaceted process that requires a comprehensive understanding of the underlying immunological mechanisms and the appropriate application of in vivo and in vitro diagnostic tools. While evidence on cross-reactivity remains conflicting, a thorough patient history combined with a carefully selected panel of tests can provide valuable insights to guide clinical decisions and drug development. Future research should focus on the standardization of in vitro assays and the identification of reliable biomarkers to better predict cross-reactivity and improve patient safety.
References
-
Standard Operating Procedure - Adult Intradermal Testing. British Society for Allergy & Clinical Immunology. [Link]
-
Gating strategies used for flow cytometry analysis of basophils and... ResearchGate. [Link]
-
Basophil-gating strategy during flow cytometry. Singlets were selected... ResearchGate. [Link]
-
Data-driven programmatic approach to analysis of basophil activation tests. National Institutes of Health. [Link]
-
Examples of gating strategies for basophils: (a), Basophils were... ResearchGate. [Link]
-
Towards standardizing basophil identification by flow cytometry. National Institutes of Health. [Link]
-
Lymphocyte Transformation Test (LTT). Xeno Diagnostics. [Link]
-
Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. National Institutes of Health. [Link]
-
Standard Operating Procedure Skin Prick and Intradermal Allergy Test. BMJ Open. [Link]
-
Basophil Activation Test for Allergy Diagnosis. JoVE. [Link]
-
Cross sensitivity between ciprofloxacin and levofloxacin for an immediate hypersensitivity reaction. ResearchGate. [Link]
-
Steps of the lymphocyte transformation test (LTT). HBSS = Hanks... ResearchGate. [Link]
-
In Vitro Cytokine Release Assays: Is There Calm After the Storm?. One Nucleus. [Link]
-
In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. PubMed. [Link]
-
In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]
-
Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Eureka Blog. [Link]
-
Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach. Frontiers in Immunology. [Link]
-
Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. National Institutes of Health. [Link]
-
Cytokine Release Assay. Creative Biolabs. [Link]
-
Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), the Swiss Society for Allergy and Immunology (SGAI), the German Academy of Allergology and Environmental Medicine (DAAU), the German Center for Allergy and Environment (DAZ), the German Professional Association of Pediatricians (BVKJ), the Austrian Society of Dermatology and Venereology (ÖGDV), the German Society of Anaesthesiology and Intensive Care Medicine (DGAI), the German Society of Oto-Rhino-Laryngology, Head and Neck Surgery, the German Society for Internal Medicine (DGIM), the German Society for Pneumology and Respiratory Medicine (DGP), the German Society for Pediatric and Adolescent Medicine (DGKJ), the German Society for Psychosomatic Medicine and Medical Psychotherapy (DGPM), the German Professional Association of Dermatologists (BVDD) and the patient organization German Allergy and Asthma Association (DAAB). National Institutes of Health. [Link]
-
Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]
-
Quinolone generations: Natural history or natural selection?. ResearchGate. [Link]
-
Pro and Contra: Provocation Tests in Drug Hypersensitivity. National Institutes of Health. [Link]
-
Quinolones-induced hypersensitivity reactions. PubMed. [Link]
-
Quinolone Allergy. PubMed. [Link]
-
ProStorm® Cytokine Release Assay. ProImmune. [Link]
-
The lymphocyte transformation test in the diagnosis of drug hypersensitivity. PubMed. [Link]
-
T cell-mediated hypersensitivity to quinolones: mechanisms and cross-reactivity. PubMed. [Link]
-
Skin Tests in the Diagnosis of Drug Hypersensitivity Reactions. AllergoLyon. [Link]
-
Basophil Activation Tests (BAT): Degranulation, Cytometry and Chemotaxis in Drug Allergy. J Cell Immunol. [Link]
-
Provocation tests in drug allergy. Revista Portuguesa de Imunoalergologia. [Link]
-
Clinical Characterization and Diagnostic Approaches for Patients Reporting Hypersensitivity Reactions to Quinolones. The Journal of Allergy and Clinical Immunology: In Practice. [Link]
-
Basophil Activation Testing. Storyblok. [Link]
-
Multiplex basophil activation tests for allergy diagnosis: present and future applications. National Institutes of Health. [Link]
-
Intradermal Tests With Drugs: An Approach to Standardization. National Institutes of Health. [Link]
-
In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]
-
T cell‐mediated hypersensitivity to quinolones: mechanisms and cross‐reactivity. SciSpace. [Link]
-
Basophil Activation Test: Old and New Applications in Allergy. National Institutes of Health. [Link]
-
Drug Provocations & Challenges. OneWelbeck. [Link]
-
Hypersensitivity to fluoroquinolones: The expression of basophil activation markers depends on the clinical entity and the culprit fluoroquinolone. National Institutes of Health. [Link]
-
Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology. [Link]
-
Hypersensitivity reactions to fluoroquinolones. PubMed. [Link]
-
Provocation tests in diagnosing drug hypersensitivity. PubMed. [Link]
-
A practical method of drug provocation testing to prove tolerance to alternative drugs in drug hypersensitivity. National Institutes of Health. [Link]
-
Quinolone Hypersensitivity. PubMed. [Link]
-
Quinolone Allergy. National Institutes of Health. [Link]
-
Quinolones-induced Hypersensitivity Reactions. ResearchGate. [Link]
-
Delayed drug hypersensitivity: models of T-cell stimulation. National Institutes of Health. [Link]
-
In vitro evaluation of IgE-mediated hypersensitivity reactions to quinolones. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolone Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bsaci.org [bsaci.org]
- 7. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Towards standardizing basophil identification by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allergolyon.fr [allergolyon.fr]
- 13. researchgate.net [researchgate.net]
- 14. spaic.pt [spaic.pt]
- 15. A practical method of drug provocation testing to prove tolerance to alternative drugs in drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onewelbeck.com [onewelbeck.com]
- 17. Multiplex basophil activation tests for allergy diagnosis: present and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jove.com [jove.com]
- 19. scientificarchives.com [scientificarchives.com]
- 20. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Quinoline-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in the design of potent enzyme inhibitors, particularly in oncology.[1] Its synthetic versatility allows for the creation of a diverse array of derivatives targeting key enzymes like protein kinases and topoisomerases.[1][2] However, potency alone does not make a successful therapeutic. The true measure of a candidate inhibitor lies in its selectivity—the ability to preferentially bind and inhibit the intended target over other, often closely related, enzymes.[3][4] Poor selectivity can lead to off-target effects, resulting in toxicity and a narrow therapeutic window.[5]
This guide provides an in-depth comparison of methodologies to assess the selectivity of quinoline-derived enzyme inhibitors. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering a framework for designing robust, self-validating selectivity profiling campaigns.
The Imperative of Selectivity Profiling
The human kinome, for instance, comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites—the primary target for most quinoline-based inhibitors.[4] This similarity presents a significant challenge, as an inhibitor designed for one kinase may inadvertently inhibit dozens of others, leading to unforeseen biological consequences.[3] Therefore, rigorous selectivity assessment is not merely a characterization step but a critical component of the drug discovery process, guiding lead optimization and de-risking clinical development.[6]
Featured Quinoline-Based Kinase Inhibitors: A Comparative Overview
To illustrate the principles of selectivity profiling, we will reference three FDA-approved quinoline-based multi-kinase inhibitors: Bosutinib, Cabozantinib, and Lenvatinib. These compounds, while all potent, exhibit distinct selectivity profiles that underscore the importance of comprehensive assessment.
| Kinase Target | Bosutinib IC50 (nM) | Cabozantinib IC50 (nM) | Lenvatinib IC50 (nM) | Primary Signaling Pathway |
| VEGFR2 | - | 0.035 | 3.0 | Angiogenesis, Cell Proliferation |
| c-Met | - | 1.3 | - | Cell Motility, Invasion |
| RET | - | 4 | 6.4 | Cell Proliferation, Differentiation |
| KIT | - | 4.6 | 85 | Cell Survival, Proliferation |
| AXL | - | 7 | - | Cell Survival, Migration |
| FGFR1 | - | 5.2 (µM) | 61 | Angiogenesis, Cell Proliferation |
| Abl | ~1 | - | - | Cell Proliferation, Survival |
| Src | ~1 | - | - | Cell Growth, Migration, Invasion |
Table 1: Comparative in vitro inhibitory activities (IC50) of selected quinoline-based drugs against key oncogenic kinases. Data compiled from multiple sources.[1][7][8] Note the differing primary targets and potency ranges, highlighting their unique selectivity profiles.
The Selectivity Assessment Workflow: A Multi-faceted Approach
A robust assessment of inhibitor selectivity requires a tiered approach, beginning with broad biochemical screens and progressing to more physiologically relevant cellular assays. This workflow allows for early identification of potential liabilities and informs iterative rounds of medicinal chemistry to improve the selectivity profile.
Part 1: Biochemical Assays - The Foundation of Selectivity Profiling
Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified enzyme in a controlled, cell-free environment.[9] These assays are highly reproducible and are the cornerstone of initial selectivity screening.
Large-Panel Kinase Screening (Kinome Scanning)
The most comprehensive initial assessment of selectivity is achieved through large-panel kinase screening, often against hundreds of kinases.[10] This provides a broad view of the inhibitor's "kinome fingerprint."
Causality Behind the Method: By screening against a large and diverse panel of kinases at a fixed concentration (e.g., 1 µM), researchers can rapidly identify both intended and unintended targets. This unbiased approach is crucial for uncovering unexpected off-target activities that might not be predicted by sequence homology alone. The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity.[11][12]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) for a test compound against a specific kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the quinoline-based inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup: In a 384-well white opaque plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2.5 µL of the purified kinase enzyme in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP (typically at the Km concentration for the respective kinase) to each well.
-
Incubation: Incubate the reaction at 30°C for 1 hour. The duration may need optimization depending on the kinase's activity.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
-
Signal Readout: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[13]
Part 2: Cellular Assays - Validating Selectivity in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell, where factors like ATP concentration, cellular permeability, and the presence of scaffolding proteins can significantly influence an inhibitor's effective selectivity.[14][15] Cellular assays are therefore critical for validating biochemical findings.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures the engagement of an inhibitor with its target protein within intact cells.[16]
Causality Behind the Method: The principle of CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[17] By heating cells treated with an inhibitor across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift." A shift to a higher melting temperature in the presence of the inhibitor provides direct evidence of target engagement in a cellular environment.[18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80-90% confluency. Harvest the cells and resuspend them in fresh culture medium at a high density (e.g., 10-20 x 10^6 cells/mL). Treat the cell suspension with the quinoline-based inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Immediately cool the tubes at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity (relative to the lowest temperature point) against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.[17][18]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific protein target using bioluminescence resonance energy transfer (BRET).
Causality Behind the Method: This technology utilizes a target protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer is bound, the energy from the luciferase is transferred to the tracer, generating a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer in a dose-dependent manner. This allows for the quantitative measurement of the compound's apparent affinity for the target inside living cells.[2][19][20]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.
-
Compound Plating: In a white 384-well assay plate, perform serial dilutions of the quinoline-based inhibitor to create a dose-response curve.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Add the cell suspension to the wells containing the diluted inhibitor.
-
Tracer Addition: Add a fixed concentration of the cell-permeable fluorescent NanoBRET™ tracer to all wells. The optimal tracer concentration should be pre-determined and is typically near its EC50 value.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding equilibrium to be reached.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value, which reflects the inhibitor's target engagement potency in live cells.[2][19]
Interpreting the Data: Bridging In Vitro Potency with Cellular Activity
A critical aspect of selectivity assessment is comparing the data from biochemical and cellular assays. A potent inhibitor in a biochemical assay that fails to engage its target in a cellular assay may have poor cell permeability or be subject to efflux pumps.[15] Conversely, an inhibitor might show enhanced selectivity in a cellular context due to the high intracellular concentration of ATP, which can outcompete inhibitors from binding to kinases for which they have lower affinity.[14] A comprehensive analysis considers both datasets to build a complete picture of the inhibitor's selectivity profile.
Visualizing the Impact: Signaling Pathways
Understanding the consequences of inhibiting a particular kinase requires knowledge of its role in cellular signaling. Quinoline-based inhibitors often target key nodes in oncogenic pathways. For example, Bosutinib's inhibition of Src and Abl disrupts pathways crucial for cell proliferation and survival in chronic myeloid leukemia.[8]
Similarly, Cabozantinib and Lenvatinib exert their anti-angiogenic effects by inhibiting VEGFR2, a key receptor in the signaling cascade that promotes the formation of new blood vessels.[1][7]
Conclusion
Assessing the selectivity of quinoline-based enzyme inhibitors is a complex but essential undertaking in modern drug discovery. A multi-tiered approach, combining broad biochemical profiling with targeted, physiologically relevant cellular assays, provides the most comprehensive and reliable data. By understanding the principles behind each experimental technique and carefully interpreting the combined results, researchers can make more informed decisions, optimizing their molecules for both potency and selectivity to develop safer and more effective therapeutics. This guide provides a foundational framework for establishing such a robust and self-validating workflow.
References
-
Mousavizadeh, F., Ghasemi, S., & Ghasemi, A. (2021). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Cancer Research and Clinical Oncology, 147(7), 1875–1887. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Bamborough, P., Chung, C. W., & Furdui, V. F. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]
-
Wikipedia. (2023). Epidermal growth factor receptor. Wikipedia. [Link]
-
ResearchGate. (n.d.). Common c-MET signaling pathways. ResearchGate. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. ResearchGate. [Link]
-
Matsushima, T., Hori, A., & Yamamoto, N. (2015). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Journal of Thyroid Research, 2015, 638747. [Link]
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. ResearchGate. [Link]
-
ResearchGate. (n.d.). Src signaling pathways and function. ResearchGate. [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. PubChem. [Link]
-
ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. ResearchGate. [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Proteopedia. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the c-Src signaling pathway assessed herein. ResearchGate. [Link]
-
Ishigaki-Suzuki, S., Tanimura, H., & Kura, N. (2020). Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. Cancers, 12(10), 2992. [Link]
-
Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155–1164. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]
-
ResearchGate. (n.d.). Flowchart of structure-based virtual screening and in vitro kinase inhibition assay for HPK1 inhibitor. ResearchGate. [Link]
-
ResearchGate. (n.d.). The IC50 values of Lenvatinib on HCC cells. ResearchGate. [Link]
-
Eder, J. P., Van Poznak, C., & LoRusso, P. M. (2007). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Clinical Cancer Research, 13(8), 2277–2281. [Link]
-
Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169–181. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
MDPI. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]
-
ResearchGate. (n.d.). Kinase inhibitory profile of lenvatinib. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Yakes, F. M., Chen, J., Tan, J., Yamaguchi, K., Shi, Y., Yu, P., ... & YU, P. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298–2308. [Link]
-
ResearchGate. (n.d.). Targeting the kinome: bosutinib versus dasatinib. ResearchGate. [Link]
-
MDPI. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. [Link]
-
ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. ResearchGate. [Link]
-
PLOS. (n.d.). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. PLOS. [Link]
-
ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]
-
ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]
-
NIH. (2018). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. NIH. [Link]
-
ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]
-
ChemMedChem. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
ResearchGate. (n.d.). Tumor selectivity indices of cabozantinib and compound 4. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ResearchGate. [Link]
-
Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
Sources
- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, in-depth procedural information for the safe and compliant disposal of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven insights.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a halogenated heterocyclic organic compound. Its quinoline core is a structural motif found in many biologically active compounds.[1][2][3][4] The presence of bromine and fluorine atoms classifies it as a halogenated compound, which has significant implications for its disposal.[5][6]
Key Hazard Information:
| Property | Value | Source |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statement | H319: Causes serious eye irritation | [7] |
| Storage Class | 11: Combustible Solids |
Due to its classification as a halogenated organic compound, the disposal of this compound is regulated under guidelines for hazardous waste. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for the management of hazardous wastes, including those containing halogens.[8][9][10]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a critical aspect of laboratory safety and environmental responsibility. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated risks.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, it is imperative to wear appropriate PPE to mitigate the risk of exposure, particularly to the eyes.
-
Eye Protection: Wear chemical safety goggles that are tested and approved under government standards such as EN166 (EU).[11]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[11]
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant and cost-effective disposal.[12][13] Halogenated wastes are typically more expensive to dispose of than non-halogenated wastes.[5][6]
Workflow for Waste Segregation:
Caption: Decision workflow for the segregation of this compound waste.
Waste Collection and Storage: Containment and Compliance
Proper containment and storage of chemical waste are critical to preventing accidental releases and ensuring a safe laboratory environment.
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealable, wide-mouth container made of a material like high-density polyethylene (HDPE) is appropriate. The container must be in good condition with a threaded cap that can be tightly sealed.[14]
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[14] The label should include:
-
The words "Hazardous Waste"
-
The specific waste stream, such as "Halogenated Solid Waste"
-
All chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[14]
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] The container should be kept closed when not in use and stored in a cool, dry, and well-ventilated area.[14] Ensure the container is stored in secondary containment to prevent spills.[5]
Final Disposal Method: High-Temperature Incineration
The recommended and most common method for the final disposal of halogenated organic waste is high-temperature incineration.[11][15] This process is carried out by a licensed and accredited disposal contractor.
The high temperatures in the incinerator break down the organic molecule. The resulting halogenated byproducts, such as hydrogen bromide and hydrogen fluoride, are then scrubbed from the flue gas to prevent their release into the atmosphere.[16]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any organic solvent be disposed of down the sink or in any other sewage drain.[6][14]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as halogenated waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.[15]
Emergency Procedures: Preparedness for Spills
In the event of a spill, prompt and appropriate action is necessary to minimize hazards.
-
Small Spills:
-
Ensure the area is well-ventilated.[11]
-
Wearing appropriate PPE, sweep up the solid material. Avoid generating dust.[11]
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads) into a sealed bag or container.[5]
-
Label the container as "Hazardous Waste" with a description of the contents.
-
Request disposal through your institution's Environmental Health and Safety (EH&S) department.[5]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's emergency response team or EH&S department.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of the compound's hazards, adherence to established protocols, and a commitment to regulatory compliance. By following this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment.
References
- Campus Operations. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Braun Research Group. (n.d.).
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- (n.d.).
- (2023-12-09).
- Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
- Sigma-Aldrich. (n.d.). This compound.
- PubChemLite. (n.d.). This compound.
- AK Scientific, Inc. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Benchchem. (n.d.). The Analgesic Potential of Quinoline-2-Carboxylic Acid Esters: A Technical Guide.
- MedchemExpress.com. (2025-10-03).
- (n.d.).
- ChemicalBook. (n.d.). This compound | 1242260-48-5.
- ACS Publications. (2023-08-23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
- Benchchem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- PubMed. (2022-11-29).
- ChemicalBook. (2025-07-19).
- U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA)
- Lion Technology. (2025-06-30). 4 Hazardous Waste Characteristics Under RCRA. YouTube.
- PubChem. (n.d.). Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180.
- PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2.
- Google Patents. (n.d.).
- (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal.
- Advanced Journal of Chemistry, Section A. (2025).
- eCFR. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8.
- (n.d.).
- ResearchGate. (2025-08-05).
- Sigma-Aldrich. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.
- PubChem. (n.d.). Moxifloxacin difluoro methoxy ethyl ester | C16H15F2NO4 | CID 10758239.
- (n.d.). This compound, 95% Purity, C12H9BrFNO2, 1 gram.
- BLD Pharm. (n.d.). 1266896-68-7|2-Bromo-6-fluoroquinoline-4-carboxylic acid.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. otago.ac.nz [otago.ac.nz]
- 16. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
Comprehensive Safety & Handling Guide: 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
This guide provides essential, field-proven safety protocols and operational plans for handling this compound (CAS No. Not Available). As researchers and drug development professionals, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Recognition and Risk Assessment: The RAMP Principle
Before handling any chemical, we must employ a systematic approach to safety. The RAMP principle—Recognize, Assess, Minimize, and Prepare—provides a robust framework for this process[1][2].
-
Recognize the Hazards: The primary hazards associated with this compound are related to eye irritation. While comprehensive toxicological data is not fully available, the Safety Data Sheet (SDS) classifies it as an eye irritant. Structurally similar compounds, such as 4-Bromo-6-fluoroquinoline, are known to be harmful if swallowed and can cause serious eye damage[3]. Given its nature as a combustible solid, it should also be kept away from ignition sources.
-
Assess the Risks: The risks involved in handling this compound include accidental eye contact leading to serious irritation or damage, skin contact causing potential irritation, and inhalation of the powder, which may irritate the respiratory tract. Ingestion poses a risk of acute toxicity[3]. The risk level increases with the scale of the experiment and the potential for aerosolization.
-
Minimize the Risks: Risks will be minimized through a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE), as detailed in the following sections. All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[4][5].
-
Prepare for Emergencies: This includes knowing the location and proper use of safety showers, eyewash stations, and fire extinguishers. All personnel must be familiar with the emergency procedures outlined in Section 4 of this guide[2].
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE.[6] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing. | Protects against eye irritation and serious eye damage from splashes or aerosolized powder. Standard eyeglasses are insufficient[3][7][8]. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated[5][8][9]. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against accidental spills and skin exposure. Lab coats should be removed before leaving the laboratory area[9][10]. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary. | Halogenated organic compounds can cause respiratory irritation. A fume hood is the primary engineering control to prevent inhalation[4][5]. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step workflow is critical for ensuring safety and experimental integrity. This plan must be integrated into your laboratory's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard[6][11].
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the manufacturer's label is intact and legible, including hazard warnings[12]. If transferring to a secondary container, it must be appropriately labeled.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5]. The designated storage class for this compound is "Combustible Solids". Keep the container tightly closed[3].
Handling and Experimental Use
The following workflow diagram illustrates the standard operating procedure for handling this compound.
Caption: Standard workflow for handling the target compound.
Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.
-
Collection: All waste materials, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated container for halogenated organic waste[5].
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list "this compound" as a component[5].
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Emergency Procedures: A Plan for the Unexpected
Preparation is key to mitigating the impact of a laboratory incident[2].
Spills
For a small spill within a chemical fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container and dispose of it according to the protocol in Section 3.3.
For a large spill or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
The following diagram outlines the decision-making process for spill response.
Caption: Decision tree for chemical spill response.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation occurs, seek medical attention[3].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[3].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].
Always provide the attending medical personnel with the Safety Data Sheet (SDS) for the chemical.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]
-
The OSHA Laboratory Standard. Lab Manager Magazine. [Link]
-
Chemical Safety Guidelines. The University of New Mexico. [Link]
-
American Chemical Society ACS Lab Safety Checklist. SafetyCulture. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
-
Doing Things Safely. American Chemical Society (ACS). [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]
-
4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
Personal Protective Equipment. University of Rochester Environmental Health & Safety. [Link]
Sources
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. acs.org [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. hsa.ie [hsa.ie]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. acs.org [acs.org]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
